molecular formula C6H7NO B7768918 2-Picoline-N-oxide CAS No. 51279-53-9

2-Picoline-N-oxide

Cat. No.: B7768918
CAS No.: 51279-53-9
M. Wt: 109.13 g/mol
InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
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Description

Picoline N-oxide is a member of methylpyridines and a member of pyridine N-oxides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-oxidopyridin-1-ium
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InChI

InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CFZKDDTWZYUZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

931-19-1, 51279-53-9
Record name Pyridine, 2-methyl-, 1-oxide
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Record name 2-Methylpyridine 1-oxide
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Record name Pyridine, methyl-, 1-oxide
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Record name 2-METHYLPYRIDINE 1-OXIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, also known as 2-methylpyridine-N-oxide, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical properties make it a valuable building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValue
CAS Number 931-19-1
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance White to light yellow or brown crystalline solid or viscous liquid.[1][3]
Melting Point 41-45 °C[3]
Boiling Point 259-261 °C
Flash Point >110 °C (>230 °F)[3]
Solubility Soluble in water.
pKa 1.029 (+1) at 25°C[4]
Spectroscopic Data
Spectrum TypeKey Features
¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.29-8.30 (d, J=5.5 Hz, 1H, Ar-H), 7.20-7.32 (m, 3H, Ar-H), 2.53 (s, 3H, -CH₃)[5]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 148.5, 138.8, 126.1, 125.5, 123.2, 17.3[5]
FTIR Major peaks include N-O stretching, C-H aromatic stretching, and C-H aliphatic stretching.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2-picoline using hydrogen peroxide in glacial acetic acid.

Materials:

  • 2-picoline

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Chloroform (B151607)

  • 15% Aqueous sodium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-picoline and glacial acetic acid.

  • Heat the mixture to 60-70 °C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature.

  • After the initial addition, continue to heat the mixture for 3-5 hours.

  • Add a second portion of 30% hydrogen peroxide and continue the reaction for another 5-8 hours.[6]

  • After the reaction is complete, cool the mixture and perform a distillation under reduced pressure to remove the excess acetic acid.

  • To the cooled residue, add chloroform and 15% aqueous sodium carbonate to neutralize the remaining acid.

  • Separate the organic layer and extract the aqueous layer with chloroform (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the chloroform by rotary evaporation to yield crude this compound.

Safety Precautions:

  • Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

  • The reaction can be exothermic; control the addition of hydrogen peroxide to maintain the desired temperature.

Purification of this compound

The crude product can be purified by either fractional distillation under reduced pressure or recrystallization.

Fractional Distillation:

  • Set up a fractional distillation apparatus with a vacuum source.

  • Heat the crude this compound in the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point.

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as benzene/hexane or toluene/heptane.[7]

  • If any insoluble impurities remain, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, which will induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons and the methyl group protons.[5] The proton on the carbon adjacent to the N-oxide group is the most deshielded, appearing as a doublet around 8.29-8.30 ppm.[5] The remaining aromatic protons appear as a multiplet between 7.20 and 7.32 ppm.[5] The methyl protons give a sharp singlet at approximately 2.53 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the N-oxide group (C2) is the most deshielded among the aromatic carbons, appearing at around 148.5 ppm.[5] The other aromatic carbons appear in the range of 123.2 to 138.8 ppm.[5] The methyl carbon gives a signal at approximately 17.3 ppm.[5]

FTIR Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Key peaks include:

  • N-O Stretch: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions corresponding to the methyl group are seen just below 3000 cm⁻¹.

  • Aromatic C=C and C=N Bending: These vibrations typically appear in the 1400-1600 cm⁻¹ region.

Chemical Reactions

Boekelheide Rearrangement

A significant reaction of this compound is the Boekelheide rearrangement, which occurs upon treatment with acetic anhydride. This reaction involves the rearrangement of the N-oxide to form 2-acetoxymethylpyridine. The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by a-sigmatropic rearrangement.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: 2-Picoline & Glacial Acetic Acid reaction Oxidation with H₂O₂ at 60-70°C start->reaction Heat workup Workup: - Reduced pressure distillation - Neutralization (Na₂CO₃) - Extraction (Chloroform) reaction->workup Cool drying Drying (MgSO₄) & Solvent Removal workup->drying crude_product Crude this compound drying->crude_product distillation Fractional Distillation crude_product->distillation recrystallization Recrystallization (Benzene/Hexane) crude_product->recrystallization pure_product Pure this compound distillation->pure_product recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a key synthetic intermediate with a well-defined set of chemical properties. This guide provides essential data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this compound in their work. The provided spectroscopic information serves as a valuable reference for compound characterization and quality control.

References

The Synthesis of 2-Methylpyridine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine (B31789) N-oxide, also known as 2-picoline N-oxide, is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical development. Its unique chemical properties, stemming from the N-oxide functional group, render it a valuable intermediate for the synthesis of a wide range of functionalized pyridine (B92270) derivatives.[1] The introduction of the N-oxide moiety alters the electronic properties of the pyridine ring, facilitating reactions that are otherwise challenging. This guide provides a comprehensive overview of the discovery and synthesis of 2-Methylpyridine N-oxide, with a focus on detailed experimental protocols, quantitative data, and key reaction pathways.

Core Synthesis Methodologies

The primary route to 2-Methylpyridine N-oxide is the direct oxidation of 2-methylpyridine (2-picoline). Historically, various oxidizing agents have been employed, each with its own advantages and disadvantages concerning yield, safety, and environmental impact. The most common methods involve the use of peroxy acids, such as peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide in the presence of various catalysts.

Oxidation with Peracetic Acid (Hydrogen Peroxide in Acetic Acid)

A traditional and widely used method for the N-oxidation of pyridines involves the in-situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid. This method is effective but can be highly exothermic and requires careful temperature control to prevent runaway reactions.

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a popular and efficient reagent for the N-oxidation of pyridines. It offers good yields and is often used for laboratory-scale syntheses. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758).

Catalytic Oxidation with Hydrogen Peroxide

To address the safety and environmental concerns associated with peroxy acids, catalytic methods using hydrogen peroxide as the primary oxidant have been developed. These methods often employ transition metal catalysts to achieve high efficiency and selectivity. A notable example is the use of a phosphotungstic acid catalyst, which allows for milder reaction conditions and high yields.[2]

Quantitative Data Summary

The following tables summarize quantitative data for various synthesis methods of 2-Methylpyridine N-oxide and its derivatives, providing a basis for comparison.

Table 1: Synthesis of Substituted 2-Picoline N-oxides

Starting MaterialOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloro-3-methoxy-2-methylpyridineH₂O₂ / Phosphotungstic acid-75-8510-1293.05[2]
2-chloro-5-methylpyridinem-CPBADichloromethane20-2524-[3]
4-methylpyridinem-CPBADichloromethane20-2524-[3]
3-methylpyridinem-CPBADichloromethane20-2524-[3]

Note: Yields for m-CPBA reactions were not explicitly stated in the cited patent but the process was described as providing high purity and yield.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-methoxy-2-picoline-N-oxide using Hydrogen Peroxide and Phosphotungstic Acid[2]

1. Reaction Setup:

  • To a reaction vessel, add 200 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.

  • Add 1 part by weight of phosphotungstic acid solution as the catalyst.

2. Oxidation:

  • Heat the mixture to 75-85°C.

  • Slowly add 60 parts by weight of 30% hydrogen peroxide solution dropwise over 4-5 hours.

  • After the addition is complete, maintain the temperature at 75-85°C and continue stirring for 10-12 hours.

3. Work-up and Isolation:

  • Cool the reaction mixture to 40°C.

  • Add an 8% aqueous solution of sodium hydroxide (B78521) to adjust the pH to 7-9, which also decomposes excess hydrogen peroxide.

  • Extract the product with dichloromethane.

  • Wash the organic extract with water until neutral.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the dichloromethane under reduced pressure (0.06-0.08 MPa) at a temperature of 35-45°C to obtain 4-chloro-3-methoxy-2-picoline-N-oxide.

Protocol 2: General Procedure for N-oxidation of Pyridines using m-CPBA[3]

1. Reaction Setup:

  • Dissolve the substituted pyridine (e.g., 2-chloro-5-methylpyridine) in dichloromethane in a reaction flask.

  • Cool the solution to 0-5°C using an ice bath.

2. Oxidation:

  • While stirring, add m-chloroperoxybenzoic acid (typically 1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Concentrate the reaction solution.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5.

  • Stir for 2-3 hours and then filter to remove the m-chlorobenzoic acid byproduct.

  • Collect the filtrate, concentrate, and dry to obtain the pyridine N-oxide product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start 2-Methylpyridine Reaction N-Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Reaction Catalyst Catalyst (e.g., Acetic Acid, Phosphotungstic Acid) Catalyst->Reaction Neutralization Neutralization / Quenching Reaction->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (e.g., Filtration, Distillation, Crystallization) Extraction->Purification End 2-Methylpyridine N-oxide Purification->End

Caption: General experimental workflow for the synthesis of 2-Methylpyridine N-oxide.

Reaction_Mechanism reagents 2-Methylpyridine N transition_state Transition State reagents:n->transition_state Nucleophilic Attack oxidant Peroxy Acid (R-COOOH) O-O-C=O R oxidant:o1->transition_state product 2-Methylpyridine N-oxide N⁺-O⁻ transition_state->product:n byproduct Carboxylic Acid (R-COOH) transition_state->byproduct

Caption: Simplified mechanism of N-oxidation of 2-Methylpyridine with a peroxy acid.

Conclusion

The synthesis of 2-Methylpyridine N-oxide is a well-established and crucial transformation in organic chemistry. While traditional methods using peracetic acid remain prevalent, modern catalytic approaches offer safer and more environmentally friendly alternatives. The choice of synthetic route will depend on factors such as the scale of the reaction, available resources, and desired purity of the final product. The detailed protocols and comparative data provided in this guide aim to assist researchers and professionals in selecting and optimizing the most suitable method for their specific needs in drug discovery and development.

References

2-Picoline-N-oxide: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Picoline-N-oxide (also known as 2-methylpyridine-N-oxide), a versatile heterocyclic compound with significant applications in pharmaceutical and chemical synthesis. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols and a logical diagram to illustrate its chemical synthesis.

Core Physical Properties

This compound is a hygroscopic, crystalline solid at room temperature.[1] Its physical state can range from a light yellow to brown crystalline low-melting mass or a powder to a clear liquid, depending on its purity and the ambient temperature.[2] The key physical properties are summarized in the tables below for ease of reference and comparison.

General Properties
PropertyValueReference
Molecular FormulaC6H7NO[3]
Molecular Weight109.13 g/mol [3]
CAS Number931-19-1[3]
AppearanceLight yellow to brown crystalline mass/powder[2]
Thermal Properties
PropertyValueReference
Melting Point41-45 °C[3]
Solubility Profile

This compound exhibits high polarity due to the N-oxide group, which dictates its solubility behavior. It is described as very soluble in water and also shows good solubility in polar organic solvents.[1][4]

SolventQualitative SolubilityReference
WaterVery Soluble / Soluble[1][3]
AlcoholSoluble[4]
EtherSoluble[4]

Experimental Protocols

While specific experimental data for the determination of this compound's physical properties are not extensively published in peer-reviewed literature, standard methodologies for organic compounds are applicable. The following sections detail generalized protocols that are suitable for determining the melting point and solubility of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using a melting point apparatus with capillary tubes.[5]

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Thermometer

  • Heating medium (e.g., oil bath or metal block)

Procedure:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[5]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]

  • Purity Assessment: A sharp melting range of 1-2 °C is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[8]

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides insight into the polarity and potential applications of this compound.

Apparatus and Materials:

  • Test tubes

  • Vortex mixer or stirring rods

  • This compound sample

  • Solvents (e.g., water, ethanol, diethyl ether, hexane)

  • Graduated pipettes

Procedure:

  • Sample Measurement: Approximately 10-30 mg of solid this compound is placed into a test tube.[9]

  • Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[10]

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period, for instance, 60 seconds.[10]

  • Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid is no longer visible and a single, clear phase is present, the compound is considered soluble. If solid remains or two distinct phases are observed (in the case of liquid-liquid systems), it is deemed insoluble.[10]

  • Classification: The solubility is recorded for each solvent tested to build a solubility profile. For instance, a compound soluble in water but insoluble in a non-polar solvent like hexane (B92381) is classified as a polar substance.

Logical Relationships in Synthesis

This compound is a key starting material in various organic syntheses, most notably the Boekelheide rearrangement. This reaction transforms α-picoline-N-oxides into hydroxymethylpyridines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[11] The diagram below illustrates the synthetic pathway from 2-picoline to 2-hydroxymethylpyridine via the N-oxide intermediate and the Boekelheide rearrangement.

Synthesis_Pathway Synthesis of 2-Hydroxymethylpyridine via this compound A 2-Picoline B Oxidation (e.g., H2O2, peracetic acid) A->B Reacts with C This compound B->C Yields D Boekelheide Rearrangement (Acetic Anhydride or TFAA) C->D Undergoes E Intermediate Acyl-pyridinium salt D->E Forms F Hydrolysis E->F Followed by G 2-Hydroxymethylpyridine F->G Yields

Caption: Synthetic pathway from 2-Picoline to 2-Hydroxymethylpyridine.

References

An In-depth Technical Guide to the Molecular Structure and Formula of 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, also known as 2-methylpyridine-N-oxide, is a heterocyclic compound with the chemical formula C₆H₇NO.[1][2][3][4] It belongs to the family of pyridine-N-oxides, which are aromatic compounds where the nitrogen atom of the pyridine (B92270) ring is oxidized.[1][5] This modification significantly influences the electronic properties and reactivity of the pyridine ring, making this compound a versatile building block in organic synthesis.[6] It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[6][7] This technical guide provides a comprehensive overview of the molecular structure, formula, and key experimental data related to this compound.

Molecular Formula and Structure

The molecular formula of this compound is C₆H₇NO.[1][2][8] The molecule consists of a pyridine ring with a methyl group substituted at the 2-position and an oxygen atom coordinated to the nitrogen atom. The presence of the N-oxide functional group imparts a polar character to the molecule.

Structural Data

The precise arrangement of atoms in the crystal lattice of this compound has been determined by X-ray crystallography. This experimental technique provides accurate measurements of bond lengths, bond angles, and the overall geometry of the molecule in the solid state.

ParameterValueSource
Crystal System Orthorhombic[9]
Space Group Pbca (no. 61)[9]
Unit Cell Dimensions a = 5.7327(6) Å[9]
b = 13.347(1) Å[9]
c = 14.593(2) Å[9]
Unit Cell Volume (V) 1116.6 ų[9]
Molecules per Unit Cell (Z) 8[9]
Temperature 200 K[9]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2-picoline. A detailed experimental protocol based on established methods for pyridine-N-oxide synthesis is provided below.[10]

Materials:

  • 2-Picoline (2-methylpyridine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35%)

  • Ice

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Sodium Hydroxide (B78521) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-picoline to glacial acetic acid.

  • Slowly add hydrogen peroxide (35%) to the stirred mixture. The reaction is exothermic, and the temperature should be maintained around 80 °C.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for several hours to ensure complete oxidation.

  • Cool the reaction mixture to room temperature using an ice bath.

  • Carefully neutralize the excess acetic acid by the slow addition of a sodium hydroxide solution.

  • The aqueous solution is then extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by fractional distillation or recrystallization from a suitable solvent system like benzene/hexane.[1]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aromatic protons of the pyridine ring and the methyl group protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the N-O stretching vibration, typically around 1250 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z = 109.13.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and characterization, as well as the relationship between this compound and its applications.

Synthesis_Workflow Start Start: 2-Picoline Oxidation Oxidation (H2O2, Acetic Acid) Start->Oxidation Workup Neutralization & Extraction Oxidation->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification End Product: this compound Purification->End Characterization_Workflow Sample Synthesized this compound NMR ¹H NMR Spectroscopy (Structural Confirmation) Sample->NMR IR IR Spectroscopy (Functional Group ID) Sample->IR MS Mass Spectrometry (Molecular Weight) Sample->MS Purity Purity Assessment (e.g., GC, HPLC) NMR->Purity IR->Purity MS->Purity Final Verified Product Purity->Final Application_Relationship PicolineNoxide This compound Pharmaceuticals Pharmaceutical Intermediates PicolineNoxide->Pharmaceuticals Agrochemicals Agrochemical Synthesis PicolineNoxide->Agrochemicals DrugDev Drug Development (e.g., Prodrugs) Pharmaceuticals->DrugDev Agrochemicals->DrugDev

References

Spectroscopic Profile of 2-Picoline-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Picoline-N-oxide (also known as 2-Methylpyridine N-oxide), a crucial heterocyclic compound with applications in pharmaceutical synthesis and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₇NO, and its molecular weight is approximately 109.13 g/mol .[1] The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits four distinct signals corresponding to the aromatic protons and the methyl group protons.

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1~8.30Doublet~5.5H-6
2~7.20 - 7.32Multiplet-H-3, H-4, H-5
3~2.53Singlet--CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

SignalChemical Shift (δ) ppmAssignment
1~148.5C-2
2~138.8C-6
3~126.1C-4
4~125.5C-5
5~123.2C-3
6~17.3-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3000MediumC-H aromatic stretch
~2950 - 2850MediumC-H aliphatic stretch
~1620StrongC=C aromatic ring stretch
~1470StrongC-H bend (methyl)
~1250StrongN-O stretch
~850 - 750StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.

m/zRelative IntensityAssignment
109High[M]⁺ (Molecular Ion)
93Moderate[M-O]⁺
92High[M-OH]⁺
78Moderate[C₅H₄N]⁺
65Moderate[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay to ensure quantitative signal intensities, particularly for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of solid or liquid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Bring the sample into firm contact with the ATR crystal using the pressure clamp.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks in the resulting spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the analyte from any impurities.

    • Employ a temperature program to ensure efficient elution of the compound.

  • MS Detection:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Ionize the sample molecules using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with a library database for confirmation if available.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy (FTIR-ATR) Dissolution->IR Neat or in Solution MS Mass Spectrometry (GC-MS) Dissolution->MS Volatile Solvent NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram & Mass Spectra MS->MS_Data Interpretation Correlate Spectroscopic Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Hygroscopic Nature of 2-Picoline-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Hygroscopicity of 2-Picoline-N-oxide

This compound (C₆H₇NO) is a derivative of pyridine (B92270) and is recognized as a hygroscopic solid.[1][2][3] This means it has a strong affinity for water and will readily absorb and retain water molecules from the surrounding environment. The presence of the N-oxide functional group enhances the molecule's polarity, contributing to its interaction with water molecules through hydrogen bonding. The hygroscopic nature of this compound necessitates careful handling and storage in a dry, well-ventilated area, protected from moisture to prevent degradation and ensure the integrity of the material.[1]

Quantitative Analysis of Hygroscopicity

A thorough understanding of a compound's hygroscopic behavior involves quantifying the amount of water absorbed at various ambient conditions. This is typically represented by a water vapor sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.

While specific experimental data for this compound is not publicly available, the following table illustrates how such quantitative data is typically presented. This data is crucial for determining the critical relative humidity at which significant water uptake occurs, which in turn informs handling, packaging, and storage requirements.

Table 1: Representative Quantitative Hygroscopicity Data for a Hygroscopic Compound

Relative Humidity (%)Water Uptake (% w/w) at 25°C
00.0
100.2
200.5
301.1
402.0
503.5
605.8
709.2
8015.5
9025.1

Note: The data presented in this table is illustrative for a generic hygroscopic substance and does not represent actual experimental data for this compound.

Experimental Protocols for Determining Hygroscopicity

The hygroscopic nature of a substance like this compound is experimentally determined and quantified using well-established analytical techniques. The two primary methods are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent vapor absorbed by a sample.[4][5] It is the preferred method for generating water vapor sorption isotherms.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposure to a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample's mass is continuously monitored until it reaches equilibrium (i.e., when the rate of mass change is below a predefined threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to study the desorption of water from the sample.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. This data is then plotted to generate the sorption and desorption isotherms.

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[6][7] It can be used to measure the initial water content of a sample of this compound or to quantify the amount of water absorbed after exposure to a specific relative humidity.

Methodology:

  • Reagent Preparation: The Karl Fischer titrator is prepared with a suitable solvent (e.g., dry methanol) and the Karl Fischer reagent, which contains iodine, sulfur dioxide, and a base.

  • Titrator Conditioning: The solvent in the titration vessel is pre-titrated to a stable endpoint to eliminate any residual moisture.

  • Sample Introduction: A precisely weighed sample of this compound is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent. The iodine in the reagent reacts stoichiometrically with the water in the sample.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically.

  • Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, typically expressed as a percentage or in parts per million (ppm).

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing the hygroscopic nature of this compound and the experimental workflow for Dynamic Vapor Sorption.

Hygroscopicity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Data Interpretation & Reporting start Obtain this compound Sample lit_review Literature Review for Known Hygroscopicity start->lit_review kf Karl Fischer (KF) Titration for Initial Water Content lit_review->kf If hygroscopicity is suspected dvs Dynamic Vapor Sorption (DVS) Analysis isotherm Generate Sorption/Desorption Isotherm dvs->isotherm kf->dvs classification Classify Hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) isotherm->classification report Report Findings and Handling Recommendations classification->report

Caption: Logical workflow for the assessment of the hygroscopic nature of this compound.

DVS_Experimental_Workflow cluster_0 Preparation cluster_1 Measurement Cycle cluster_2 Analysis sample_prep Weigh this compound Sample instrument_setup Set up DVS Instrument Parameters (Temperature, RH steps) sample_prep->instrument_setup drying Dry Sample at 0% RH to Constant Weight instrument_setup->drying sorption Stepwise Increase of RH (Sorption) drying->sorption desorption Stepwise Decrease of RH (Desorption) sorption->desorption data_collection Record Mass Change at Each RH Step desorption->data_collection plot_isotherm Plot % Mass Change vs. RH data_collection->plot_isotherm

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Implications for Drug Development and Research

The hygroscopic nature of this compound has several important implications for its use in research and drug development:

  • Stability: Absorbed moisture can lead to physical changes (e.g., deliquescence) and chemical degradation, impacting the shelf-life and stability of the compound.

  • Formulation: The hygroscopicity must be taken into account during the formulation of drug products to prevent issues such as tablet hardening or softening, and to ensure consistent drug release.

  • Analytical Accuracy: The presence of water can affect the accuracy of analytical measurements, such as potency assays. It is therefore crucial to either use a dry sample or accurately determine and correct for the water content.

  • Manufacturing: The manufacturing process may need to be conducted under controlled humidity conditions to prevent moisture uptake and ensure product consistency.

Conclusion

This compound is a hygroscopic compound, and a thorough understanding of its moisture-absorbing properties is essential for its effective use in scientific research and pharmaceutical development. While specific quantitative data on its hygroscopicity is not widely published, standardized methods such as Dynamic Vapor Sorption and Karl Fischer titration provide robust frameworks for its characterization. By employing these techniques, researchers and drug development professionals can obtain the necessary data to ensure the quality, stability, and efficacy of products derived from this compound. Proper handling and storage in a moisture-controlled environment are paramount to maintaining the integrity of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Picoline-N-oxide (CAS No. 931-19-1). The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. This guide covers known stability information, incompatibilities, and detailed experimental protocols for stability and hygroscopicity testing.

Chemical Stability Profile

This compound is a colorless to light yellow crystalline solid that is generally stable at room temperature when stored in a tightly sealed container under normal conditions.[1] However, its stability is significantly influenced by its hygroscopic nature and reactivity with certain substances.

General Stability and Hygroscopicity

This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorption of water can impact its physical and chemical properties and is a critical factor to consider during handling and storage. Due to its hygroscopic nature, it is imperative to store the compound under dry conditions, and some suppliers recommend storage under an inert gas.

Incompatibilities and Reactivity

To maintain the integrity of this compound, contact with the following substances should be avoided:

  • Moisture and Water: As a hygroscopic compound, exposure to moisture and water should be minimized to prevent potential degradation.[1]

  • Acids: Incompatible with acidic conditions.[1]

  • Acid Chlorides and Anhydrides: Reacts with acid chlorides and acid anhydrides.[1]

  • Chloroformates: Incompatible with chloroformates.[1]

Decomposition

Under thermal stress, such as in a fire, this compound can decompose to produce hazardous gases and vapors, including:

  • Nitrogen oxides (NOx)[1]

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO2)[1]

  • Irritating and toxic fumes and gases[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available data.

ParameterRecommendationSource
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at 0-8 °C.[3]
Atmosphere Store in a well-ventilated area. For long-term storage, consider storing under an inert gas.[1]
Container Keep in a tightly closed container to protect from moisture and air.[1]
Light While specific data on photosensitivity is limited, as a general precaution for chemical reagents, storage in a dark place is advisable.
Moisture Store protected from moisture due to its hygroscopic nature.[1]

Experimental Protocols for Stability Assessment

To provide a comprehensive understanding of the stability of this compound, the following experimental protocols are outlined. These are based on established guidelines for forced degradation studies from the International Council for Harmonisation (ICH).

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its degradation products. The following is a proposed starting method that would require validation.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high aqueous percentage and gradually increase the organic phase to elute more non-polar degradants. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 262 nm
Injection Volume 10 µL
Sample Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase and analyze by HPLC.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • Place a solid sample of this compound in a thermostatically controlled oven at 80 °C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in the solvent used for the stock solution to the target concentration, and analyze by HPLC.

  • For degradation in solution, incubate the stock solution at 80 °C and analyze at time points.

  • Expose a solution of this compound (e.g., 1 mg/mL) in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Prepare a control sample by wrapping the container in aluminum foil to protect it from light and place it alongside the test sample.

  • At a specified time point, analyze both the exposed and control samples by HPLC.

Hygroscopicity Testing

This protocol determines the extent to which this compound absorbs moisture.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared, suitable container.

  • Drying: Dry the sample to a constant weight in a vacuum oven at 40 °C to establish a baseline dry weight.

  • Equilibration: Place the container with the dried sample in a controlled humidity chamber set at 25 °C and 80% relative humidity.

  • Weight Measurement: After 24 hours, remove the sample and immediately re-weigh it.

  • Calculation: Calculate the percentage of weight gain as follows: % Weight Gain = [(Weight after humidity exposure - Dry weight) / Dry weight] x 100

  • Classification: The hygroscopicity can be classified based on the percentage of weight gain according to pharmacopeial standards (e.g., European Pharmacopoeia).

Visualizations

The following diagrams illustrate key workflows and potential chemical pathways relevant to the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid/Solution, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Purity - Degradation Products - Mass Balance hplc->data

Caption: Workflow for a Forced Degradation Study of this compound.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis) picoline_n_oxide This compound hydrolysis_product Potential Ring Opening or other degradants picoline_n_oxide->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Further Oxidized Species picoline_n_oxide->oxidation_product [O] photo_product Rearrangement or Ring Cleavage Products picoline_n_oxide->photo_product

Caption: Potential Degradation Pathways for this compound.

References

An In-depth Technical Guide to 2-Picoline-N-oxide and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Picoline-N-oxide, a versatile heterocyclic compound widely utilized in chemical synthesis and research. This document details its chemical identity, physicochemical properties, key chemical transformations, and applications, with a focus on providing practical information for laboratory and development settings.

Chemical Identity and Synonyms

This compound is an organic compound derived from pyridine (B92270). It is also known by several other names in scientific literature and chemical catalogs. Establishing a clear understanding of these synonyms is crucial for effective literature searches and chemical procurement.

Common Synonyms:

  • 2-Methylpyridine N-oxide[1][2]

  • 2-Methylpyridine 1-oxide[1][2]

  • α-Picoline N-oxide[3]

  • 2-Picoline, 1-oxide[3]

  • Pyridine, 2-methyl-, 1-oxide[3]

The compound is structurally characterized by a pyridine ring with a methyl group at the 2-position and an oxygen atom bonded to the nitrogen atom.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and experimental design. The following tables summarize key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₇NO[2][4]
Molecular Weight 109.13 g/mol [2][4]
CAS Number 931-19-1[2]
Appearance White to light yellow crystalline solid or powder[1][5]
Melting Point 41-45 °C[5]
Boiling Point 259-261 °C[6]
pKa (of conjugate acid) 1.029[6]
Solubility in Water Very soluble[6][7]

Spectroscopic Data:

Spectroscopic TechniqueKey Peaks / ShiftsReference(s)
¹H NMR (CDCl₃) δ ~2.5 (s, 3H, -CH₃), ~7.2-7.4 (m, 3H, Ar-H), ~8.3 (d, 1H, Ar-H)
¹³C NMR (CDCl₃) δ ~17.3, 123.2, 125.5, 126.1, 138.8, 148.5
Infrared (IR) The IR spectrum shows characteristic peaks for C-H, C=C, C=N, and N-O stretching and bending vibrations.[8]
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z = 109. A significant fragment is often observed at m/z = 93, corresponding to the loss of an oxygen atom ([M-O]⁺).

Key Chemical Transformations

This compound is a valuable synthetic intermediate due to its reactivity, which differs significantly from that of 2-picoline itself. The N-oxide group activates the pyridine ring and the methyl group for various transformations.

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 2-picoline. Various oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a widely used system.

Synthesis_of_2_Picoline_N_oxide 2-Picoline 2-Picoline This compound This compound 2-Picoline->this compound Oxidation Oxidizing_Agent H₂O₂ / CH₃COOH Oxidizing_Agent->this compound

Synthesis of this compound from 2-Picoline.
The Boekelheide Rearrangement

A cornerstone of this compound chemistry is the Boekelheide rearrangement.[9] This reaction involves the treatment of this compound with an acylating agent, such as acetic anhydride (B1165640), to yield a 2-acetoxymethylpyridine, which can then be hydrolyzed to 2-pyridylmethanol.[9] This rearrangement is a powerful tool for the functionalization of the methyl group.[9]

Boekelheide_Rearrangement This compound This compound Intermediate Acylated Intermediate This compound->Intermediate + Ac₂O Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product_Acetate 2-Acetoxymethylpyridine Rearrangement->Product_Acetate Hydrolysis Hydrolysis Product_Acetate->Hydrolysis Final_Product 2-Pyridylmethanol Hydrolysis->Final_Product

Mechanism of the Boekelheide Rearrangement.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound from 2-Picoline

Materials:

  • 2-Picoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous solution with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization.

Boekelheide Rearrangement of this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Hydroxide (B78521) solution (e.g., 1 M)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in acetic anhydride.

  • Heat the mixture to reflux (approximately 140°C) and maintain for several hours.[9] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the excess acetic anhydride by slowly adding water.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain crude 2-acetoxymethylpyridine.

  • For hydrolysis to 2-pyridylmethanol, the crude acetate (B1210297) can be refluxed with aqueous acid or base, followed by neutralization and extraction.

Applications in Research and Development

This compound and its derivatives are pivotal in various fields of chemical research and industrial applications.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The functionalized pyridine core is a common motif in many drug molecules.[4]

  • Agrochemicals: It is used in the development of new pesticides and herbicides.[4]

  • Coordination Chemistry: The N-oxide group can act as a ligand for metal ions, making it useful in the design of catalysts and materials with specific electronic and steric properties.[4]

  • Proteomics Research: Although direct modulation of signaling pathways by this compound is not well-documented, its derivatives are used as ligands for metal-based probes and affinity resins for the separation and identification of proteins.

Generalized Workflow for Ligand Application

The ability of the N-oxide and the pyridine nitrogen to coordinate with metal ions allows for the use of this compound derivatives in applications such as affinity chromatography for protein purification. A generalized workflow is depicted below.

Ligand_Application_Workflow cluster_synthesis Ligand Synthesis cluster_purification Affinity Chromatography Picoline-N-oxide This compound Derivative Immobilized_Ligand Immobilized Ligand Picoline-N-oxide->Immobilized_Ligand Covalent Attachment Solid_Support Solid Support (e.g., Agarose Beads) Solid_Support->Immobilized_Ligand Binding Binding to Immobilized Ligand Immobilized_Ligand->Binding Protein_Mixture Protein Mixture Protein_Mixture->Binding Wash Wash unbound proteins Binding->Wash Elution Elution of Target Protein Wash->Elution Purified_Protein Purified Target Protein Elution->Purified_Protein

Generalized workflow for the use of a this compound derivative in affinity chromatography.

Conclusion

This compound, along with its various synonyms, is a chemical compound of significant interest to researchers and developers in the chemical and pharmaceutical industries. Its unique reactivity, particularly the ability to undergo the Boekelheide rearrangement, makes it an invaluable building block for the synthesis of complex molecules. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a solid foundation for its safe and effective use in a laboratory setting.

References

An In-Depth Technical Guide to the Early Research and Discovery of Picoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picoline N-oxides, the N-oxidized derivatives of methylpyridines (picolines), represent a cornerstone in heterocyclic chemistry. Their discovery in the early 20th century opened new avenues for the functionalization of the pyridine (B92270) ring, a scaffold of immense importance in medicinal and materials chemistry. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, activating it for reactions that are otherwise difficult or impossible. This technical guide delves into the foundational research that led to the discovery and initial understanding of picoline N-oxides, providing detailed experimental protocols from the pioneering literature and a comprehensive overview of their early-known chemical transformations.

The Dawn of Pyridine N-Oxide Chemistry: Meisenheimer's Pioneering Work

The journey into the world of pyridine N-oxides began with the seminal work of German chemist Jakob Meisenheimer. In 1926, he reported the first synthesis of the parent compound, pyridine-N-oxide, by treating pyridine with peroxybenzoic acid.[1] This discovery laid the groundwork for the subsequent exploration of the N-oxidation of substituted pyridines, including the picolines.

Early Synthetic Methodologies for Picoline N-Oxides

Following Meisenheimer's discovery, the primary method for the synthesis of picoline N-oxides in the early 20th century was the direct oxidation of the corresponding picoline isomer. The most commonly employed oxidizing agent in this era was a mixture of hydrogen peroxide and glacial acetic acid, which generates peracetic acid in situ.

Quantitative Data on the Synthesis of Picoline N-Oxides

The following table summarizes the quantitative data from early 20th-century publications on the synthesis of the three isomers of picoline N-oxide.

Picoline IsomerStarting MaterialOxidizing AgentSolventYield (%)Melting Point (°C)Boiling Point (°C/mmHg)Reference
2-Picoline N-oxide2-Picoline30% Hydrogen PeroxideGlacial Acetic Acid75-8049-51124-125/15[2]
3-Picoline N-oxide3-Picoline30% Hydrogen PeroxideGlacial Acetic Acid73-7736-38135-136/15[3]
4-Picoline N-oxide4-Picoline30% Hydrogen PeroxideGlacial Acetic Acid80-85182-185-[4]

Detailed Experimental Protocols from Early Literature

The following are detailed experimental procedures for the synthesis of picoline N-oxides, adapted from the early 20th-century chemical literature.

Synthesis of 2-Picoline N-Oxide

This procedure is adapted from the work of Boekelheide and Linn (1954).[2]

Experimental Protocol:

  • A solution of 93.1 g (1.0 mole) of 2-picoline in 300 ml of glacial acetic acid is prepared in a 1-liter, three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

  • The solution is heated to 60-70°C in a water bath.

  • To the heated solution, 113 g (1.0 mole) of 30% hydrogen peroxide is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, the reaction mixture is heated at 80°C for an additional 3 hours.

  • The acetic acid and water are then removed by distillation under reduced pressure.

  • The residual oil is made alkaline with a saturated solution of sodium carbonate.

  • The mixture is then extracted with several portions of chloroform (B151607).

  • The combined chloroform extracts are dried over anhydrous magnesium sulfate.

  • The chloroform is removed by distillation, and the remaining oil is distilled under reduced pressure to yield 2-picoline N-oxide.

Yield: 75-80% Boiling Point: 124-125°C at 15 mmHg

Synthesis of 3-Picoline N-Oxide

This procedure is based on the method described in Organic Syntheses for the preparation of 3-methylpyridine-1-oxide.[3]

Experimental Protocol:

  • In a suitable flask, 186.2 g (2.0 moles) of 3-picoline is dissolved in 600 ml of glacial acetic acid.

  • The solution is heated to 70-75°C.

  • With stirring, 226 g (2.0 moles) of 30% hydrogen peroxide is added at a rate that maintains the reaction temperature at 70-75°C.

  • After the addition is complete, the mixture is stirred at this temperature for an additional 4 hours.

  • The reaction mixture is then concentrated under reduced pressure to remove the bulk of the acetic acid and water.

  • The residue is cooled and neutralized with a concentrated solution of sodium hydroxide.

  • The neutralized mixture is extracted with chloroform.

  • The chloroform extracts are combined, dried, and the solvent is evaporated.

  • The resulting 3-picoline N-oxide is purified by vacuum distillation.

Yield: 73-77% Boiling Point: 135-136°C at 15 mmHg

Synthesis of 4-Picoline N-Oxide

A general procedure for the N-oxidation of pyridines using hydrogen peroxide in acetic acid is well-established in early literature. The synthesis of 4-picoline N-oxide follows this general methodology.

Experimental Protocol:

  • To a solution of 93.1 g (1.0 mole) of 4-picoline in 250 ml of glacial acetic acid, 113 g (1.0 mole) of 30% hydrogen peroxide is added portion-wise.

  • The reaction mixture is heated at 70-80°C for 3 hours.

  • The excess acetic acid is removed by distillation in vacuo.

  • The residue is dissolved in a small amount of water and neutralized with solid potassium carbonate.

  • The mixture is then extracted with hot benzene (B151609).

  • The benzene extracts are dried over anhydrous potassium carbonate.

  • Upon cooling, 4-picoline N-oxide crystallizes from the benzene solution.

Yield: 80-85% Melting Point: 182-185°C

Key Early Reactions of Picoline N-Oxides

The discovery of picoline N-oxides was quickly followed by investigations into their reactivity, which revealed their utility in directing substitution onto the pyridine ring.

The Boekelheide Rearrangement

A significant early discovery in the chemistry of picoline N-oxides was the Boekelheide rearrangement, first reported by Virgil Boekelheide and W. J. Linn in 1954.[2][5] This reaction involves the treatment of an α-picoline N-oxide (2-methylpyridine N-oxide) with acetic anhydride (B1165640) to yield the corresponding 2-acetoxymethylpyridine. Subsequent hydrolysis provides 2-hydroxymethylpyridine. This reaction provided a novel method for the functionalization of the methyl group of 2-picoline.

This procedure is adapted from the original 1954 publication by Boekelheide and Linn.[2]

  • A mixture of 10.9 g (0.1 mole) of 2-picoline N-oxide and 30.6 g (0.3 mole) of acetic anhydride is heated at reflux for 2 hours.

  • The excess acetic anhydride is removed by distillation under reduced pressure.

  • The residue is then distilled to give 2-acetoxymethylpyridine.

  • For hydrolysis, the resulting ester is refluxed with a 10% aqueous solution of hydrochloric acid for 2 hours.

  • The solution is then made basic with sodium carbonate and extracted with ether.

  • The ether extract is dried, and the solvent is evaporated to give 2-hydroxymethylpyridine.

Yield of 2-acetoxymethylpyridine: 78% Boiling Point of 2-acetoxymethylpyridine: 110-112°C at 15 mmHg

Visualization of Synthetic Pathways

General Synthesis of Picoline N-Oxides

G Picoline Picoline (2-, 3-, or 4-) PicolineNoxide Picoline N-oxide Picoline->PicolineNoxide Oxidation H2O2 Hydrogen Peroxide (30%) H2O2->PicolineNoxide AcOH Glacial Acetic Acid AcOH->PicolineNoxide

Caption: General workflow for the synthesis of picoline N-oxides.

The Boekelheide Rearrangement Workflow

G PicolineNoxide 2-Picoline N-oxide Acetoxymethylpyridine 2-Acetoxymethylpyridine PicolineNoxide->Acetoxymethylpyridine Rearrangement Ac2O Acetic Anhydride Ac2O->Acetoxymethylpyridine Hydroxymethylpyridine 2-Hydroxymethylpyridine Acetoxymethylpyridine->Hydroxymethylpyridine Hydrolysis Hydrolysis (H₃O⁺) Hydrolysis->Hydroxymethylpyridine

Caption: The Boekelheide rearrangement of 2-picoline N-oxide.

Conclusion

The early research into picoline N-oxides, from their initial synthesis to the discovery of key reactions like the Boekelheide rearrangement, laid a critical foundation for the development of modern heterocyclic chemistry. The ability to activate the pyridine ring through N-oxidation provided chemists with a powerful tool for the synthesis of a vast array of functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science. The detailed experimental protocols from this era, though seemingly rudimentary by today's standards, are a testament to the ingenuity of early 20th-century chemists and remain fundamentally relevant to the synthesis of these important heterocyclic compounds.

References

Methodological & Application

Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. 2-Chloromethylpyridine is a critical building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide outlines two primary synthetic routes utilizing different chlorinating agents: phosphoryl chloride (POCl₃) and phosgene (B1210022) (COCl₂). While the phosphoryl chloride method offers significantly higher conversion and selectivity, a detailed protocol for the phosgene-based synthesis is also provided for comparative purposes. This document includes comprehensive experimental procedures, tabulated data for easy comparison of reaction parameters, a proposed reaction mechanism, and essential safety information.

Introduction

2-Chloromethylpyridine is a versatile reagent in organic synthesis, primarily used for the introduction of a pyridylmethyl moiety. Its synthesis from this compound is a common and effective transformation. The reaction proceeds via the activation of the N-oxide by a chlorinating agent, followed by a rearrangement and subsequent chlorination. The choice of chlorinating agent significantly impacts the reaction's efficiency and selectivity. This document details the highly efficient synthesis using phosphoryl chloride and an alternative method using phosgene.

Comparative Synthesis Data

The following table summarizes the quantitative data for the two primary synthetic methods for producing 2-chloromethylpyridine from this compound.

ParameterPhosphoryl Chloride MethodPhosgene Method
Chlorinating Agent Phosphoryl chloride (POCl₃)Phosgene (COCl₂)
Base Triethylamine (B128534) (Et₃N)Triethylamine (Et₃N)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature5 °C to 25 °C
Conversion of this compound ~90%[1]55%[2]
Selectivity for 2-Chloromethylpyridine ~98%[1]28%[2]
Reaction Time Not explicitly stated, likely a few hours~1 hour[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylpyridine using Phosphoryl Chloride (High-Yield Method)

This protocol is based on the highly efficient method reported by Ash and Pews, which achieves high conversion and selectivity.[1]

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Triethylamine (Et₃N), dried over KOH

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Triethylamine: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Phosphoryl Chloride: Add freshly distilled phosphoryl chloride (1.1 eq), diluted with anhydrous dichloromethane, dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloromethylpyridine. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2-Chloromethylpyridine using Phosgene

This protocol is adapted from a patented procedure and results in a lower yield compared to the phosphoryl chloride method.[2]

Materials:

  • This compound

  • Phosgene (20% solution in toluene (B28343) or generated in situ)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of 10.9 g (0.1 mol) of this compound in 10 mL of methylene (B1212753) chloride, add dropwise a solution of 9.8 g (0.1 mol) of phosgene in 83 g of methylene chloride at 25 °C.[2]

  • Cooling: Upon completion of the addition, cool the solution to 5 °C.[2]

  • Addition of Base: To the resulting solution, add dropwise a solution of 10.1 g (0.1 mol) of triethylamine in 74 g of methylene chloride.[2]

  • Reaction: Stir the reaction mixture for approximately 15 minutes to one hour.[2]

  • Work-up: Make the reaction mixture basic by adding an aqueous base such as sodium or potassium bicarbonate.[2]

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer thoroughly with a solvent to remove any organic material.[2]

  • Purification: Combine the organic extracts and concentrate under reduced pressure to obtain the product. The product can be further purified by distillation.

Proposed Reaction Mechanism

The synthesis of 2-chloromethylpyridine from this compound with phosphoryl chloride is believed to proceed through a mechanism analogous to the Boekelheide rearrangement. The proposed pathway is as follows:

ReactionMechanism cluster_step1 Step 1: Activation of N-oxide cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Chlorination and Product Formation This compound Intermediate1 Activated Complex This compound->Intermediate1 Reaction with POCl₃ POCl3 POCl₃ Intermediate1_2 Activated Complex Anhydrobase Anhydrobase Intermediate Intermediate1_2->Anhydrobase Deprotonation Et3N Et₃N Anhydrobase_2 Anhydrobase Intermediate Rearranged Rearranged Intermediate Anhydrobase_2->Rearranged [3,3]-Sigmatropic Rearrangement Rearranged_2 Rearranged Intermediate Product Rearranged_2->Product Chloride Attack & Elimination

Caption: Proposed reaction mechanism for the synthesis of 2-chloromethylpyridine.

  • Activation of the N-oxide: The lone pair of electrons on the oxygen atom of this compound attacks the electrophilic phosphorus atom of phosphoryl chloride, forming an activated complex.

  • Deprotonation: Triethylamine, acting as a base, abstracts a proton from the methyl group at the 2-position, leading to the formation of an anhydrobase intermediate.

  • [3][3]-Sigmatropic Rearrangement: The anhydrobase undergoes a[3][3]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a rearranged intermediate.

  • Chlorination and Product Formation: A chloride ion attacks the methylene carbon, leading to the cleavage of the oxygen-phosphorus bond and the formation of 2-chloromethylpyridine.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-chloromethylpyridine.

Workflow A Reaction Setup: - Dissolve this compound in CH₂Cl₂ - Add Et₃N and cool to 0 °C B Addition of Chlorinating Agent: - Add POCl₃ (or Phosgene solution) dropwise at low temperature A->B C Reaction: - Stir at room temperature - Monitor by TLC B->C D Work-up: - Quench with NaHCO₃ (aq) - Separate layers C->D E Extraction: - Extract aqueous layer with CH₂Cl₂ D->E F Purification: - Combine organic layers - Wash with brine - Dry over MgSO₄ - Concentrate in vacuo E->F G Final Product: 2-Chloromethylpyridine F->G

Caption: General experimental workflow for the synthesis of 2-chloromethylpyridine.

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat, chemical safety goggles, and a face shield.

  • Use appropriate chemical-resistant gloves (e.g., nitrile).

Handling of Reagents:

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors.

  • Phosgene (COCl₂): Extremely toxic and should be handled with extreme caution in a specialized chemical fume hood.

  • 2-Chloromethylpyridine: This compound is an analogue of nitrogen mustards and has been investigated for its mutagenicity.[3] It is corrosive and an alkylating agent. Avoid skin and eye contact.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted phosphoryl chloride carefully with a suitable quenching agent before disposal.

References

Application Notes and Protocols: The Boekelheide Rearrangement of 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Boekelheide rearrangement, focusing on the transformation of 2-picoline-N-oxide. This powerful reaction offers a versatile method for the functionalization of the methyl group in picoline derivatives, which are key intermediates in the synthesis of numerous pharmaceutical compounds.

The Boekelheide rearrangement involves the reaction of an α-picoline N-oxide with an acylating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride, to yield a 2-(acyloxymethyl)pyridine. Subsequent hydrolysis can then provide the corresponding 2-(hydroxymethyl)pyridine. This transformation is a cornerstone in heterocyclic chemistry and finds extensive application in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[1][2]

Reaction Mechanism

The mechanism of the Boekelheide rearrangement has been a subject of considerable study and is understood to proceed through a key[3][3]-sigmatropic rearrangement step. The reaction is initiated by the acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the α-methyl group to form an anhydro base intermediate. This intermediate then undergoes a concerted[3][3]-sigmatropic shift, which is the characteristic step of the Boekelheide rearrangement, to furnish the 2-(acyloxymethyl)pyridine product.[4] While the concerted pathway is widely accepted, the potential for concurrent ionic or radical pathways has also been investigated, particularly depending on the specific reaction conditions and substrates.

dot

Caption: Mechanism of the Boekelheide Rearrangement.

Experimental Protocols

Two primary protocols for the Boekelheide rearrangement of this compound are widely used, differing in the choice of acylating agent: acetic anhydride and trifluoroacetic anhydride (TFAA). The use of TFAA often allows for milder reaction conditions.[4]

Protocol 1: Using Acetic Anhydride

This is the classic procedure for the Boekelheide rearrangement.

Materials:

  • This compound

  • Acetic anhydride

  • Toluene (or another suitable solvent)

  • 2 N Aqueous sodium carbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as toluene.

  • To the stirred solution, add acetic anhydride (2 equivalents) dropwise over a period of 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the residue, add 2 N aqueous sodium carbonate solution to neutralize any remaining acid and render the mixture alkaline.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2-(acetoxymethyl)pyridine can be purified by vacuum distillation or column chromatography.

Protocol 2: Using Trifluoroacetic Anhydride (TFAA)

This modified procedure often provides higher yields and proceeds under milder conditions.[4]

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (B109758) (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude 2-(trifluoroacetoxymethyl)pyridine can be purified by column chromatography. For the corresponding alcohol, the ester can be hydrolyzed using standard methods.

Data Presentation

The following table summarizes representative quantitative data for the Boekelheide rearrangement of this compound and related derivatives under various conditions.

SubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundAcetic AnhydrideAcetic AcidReflux-78[2]
This compoundAcetic AnhydrideTolueneReflux8-[3]
4-Methoxy-5-n-butyl-2-picoline-N-oxideAcetic AnhydrideTolueneReflux8-[3]
2-Alkyl substituted pyridine (B92270) N-oxidesTrifluoroacetic Anhydride-Room Temp-High[2]

Experimental Workflow

The general workflow for a Boekelheide rearrangement experiment, from setup to product purification, is outlined below.

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in Solvent Add_Reagent Add Acylating Agent (e.g., Acetic Anhydride) Start->Add_Reagent Heat Heat to Reflux Add_Reagent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Evaporate Solvent Cool->Evaporate Neutralize Neutralize with Base Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General Experimental Workflow for the Boekelheide Rearrangement.

Applications in Drug Development

The Boekelheide rearrangement is a valuable tool in drug discovery and development for the synthesis of functionalized pyridine derivatives. These heterocycles are prevalent in a wide range of biologically active molecules and approved drugs. The ability to introduce a hydroxymethyl or a protected hydroxymethyl group at the 2-position of a pyridine ring opens up numerous possibilities for further synthetic transformations, enabling the construction of complex molecular scaffolds.

For instance, substituted 2-(hydroxymethyl)pyridines are key precursors for the synthesis of proton pump inhibitors, a class of drugs used to treat acid reflux and ulcers. They also serve as building blocks for antiviral, anticancer, and anti-inflammatory agents. The regioselectivity and reliability of the Boekelheide rearrangement make it an attractive method for the preparation of these important pharmaceutical intermediates on both laboratory and industrial scales.[1]

References

Application Notes and Protocols: The Use of 2-Picoline-N-oxide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2-Picoline-N-oxide as a key starting material and intermediate in the synthesis of valuable pharmaceutical building blocks. The following sections detail the synthesis of a crucial intermediate for the proton pump inhibitor Pantoprazole and the synthesis of 2-Cyanopicoline, a versatile precursor for various active pharmaceutical ingredients (APIs).

Synthesis of a Pantoprazole Intermediate: 4-chloro-3-methoxy-2-picoline-N-oxide

Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1][2][3][4][5] A key intermediate in its synthesis is 4-chloro-3-methoxy-2-picoline-N-oxide.[6][7][8] This protocol details the oxidation of 4-chloro-3-methoxy-2-picoline to its corresponding N-oxide, a critical step facilitated by the reactivity of the pyridine (B92270) nitrogen.

Experimental Protocol: Oxidation of 4-chloro-3-methoxy-2-picoline

This protocol is based on methods described in patent literature, which aim for high yield and safety, suitable for industrial production.[6][8]

Materials:

Procedure:

  • Catalyst Preparation: Prepare a 20-25% (w/v) solution of phosphotungstic acid in water.[6]

  • Reaction Setup: In a suitable reaction vessel, charge 4-chloro-3-methoxy-2-picoline. Under stirring, slowly add the phosphotungstic acid solution.

  • Oxidation: Heat the mixture to 87-90°C. Add 35% hydrogen peroxide dropwise, maintaining the temperature of the reaction mixture. The rate of addition should be controlled to ensure safety and reaction efficiency.[6]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at approximately 83-85°C for 5 hours.[6]

  • Work-up:

    • Cool the reaction mixture.

    • Adjust the pH to 7-9 with a sodium hydroxide solution to decompose excess hydrogen peroxide.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the dichloromethane under reduced pressure to obtain 4-chloro-3-methoxy-2-picoline-N-oxide.[6]

Data Presentation
ParameterValueReference
Starting Material4-chloro-3-methoxy-2-picoline[6][8]
Oxidizing AgentHydrogen Peroxide (35%)[6][7]
CatalystPhosphotungstic Acid[6]
Reaction Temperature83-90°C[6]
Reaction Time5 hours[6]
SolventDichloromethane (for extraction)[6]
Product4-chloro-3-methoxy-2-picoline-N-oxide[6][8]

Logical Workflow for Pantoprazole Intermediate Synthesis

G cluster_synthesis Synthesis of 4-chloro-3-methoxy-2-picoline-N-oxide cluster_conversion Conversion to Pantoprazole Precursor Start Start Reactants 4-chloro-3-methoxy-2-picoline + Phosphotungstic Acid Start->Reactants Step 1 Oxidation Add 35% H2O2 at 87-90°C Reactants->Oxidation Step 2 Reaction Maintain at 83-85°C for 5h Oxidation->Reaction Step 3 Workup pH adjustment (NaOH), DCM extraction, Washing Reaction->Workup Step 4 Isolation Evaporation of DCM Workup->Isolation Step 5 Product 4-chloro-3-methoxy-2-picoline-N-oxide Isolation->Product Final Product Intermediate 4-chloro-3-methoxy-2-picoline-N-oxide Methoxylation Sodium Methoxide Intermediate->Methoxylation Step 6 Isomerization Acetic Anhydride Methoxylation->Isomerization Step 7 Chlorination Thionyl Chloride Isomerization->Chlorination Step 8 Final_Intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride Chlorination->Final_Intermediate

Caption: Workflow for the synthesis of a key Pantoprazole intermediate.

Signaling Pathway: Mechanism of Action of Pantoprazole

Pantoprazole inhibits gastric acid secretion by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3][9] This action is the final step in the pathway of acid secretion.

cluster_cell Gastric Parietal Cell Stimuli Histamine, Acetylcholine, Gastrin Receptors H2, M3, CCK2 Receptors Stimuli->Receptors Signaling cAMP & Ca2+ Signaling Receptors->Signaling ProtonPump H+/K+ ATPase (Proton Pump) Signaling->ProtonPump Activation Lumen Stomach Lumen (Acid Secretion) ProtonPump->Lumen H+ ions Pantoprazole Pantoprazole (Activated) Pantoprazole->ProtonPump Irreversible Inhibition

Caption: Mechanism of action of Pantoprazole on the gastric proton pump.

Synthesis of 2-Cyanopicoline

2-Cyanopicoline is a valuable intermediate used in the synthesis of various pharmaceuticals, including antihistamines and other heterocyclic compounds.[10] The cyanation of this compound provides a direct route to this important building block.

Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine

This detailed protocol is adapted from a procedure published in Organic Syntheses, a reliable source for well-tested synthetic methods.[11]

Materials:

  • 2-Picoline-1-oxide

  • Dimethyl sulfate

  • Sodium cyanide

  • Chloroform (B151607)

  • Anhydrous magnesium sulfate

Procedure:

Part A: Synthesis of 1-Methoxy-2-methylpyridinium methyl sulfate

  • In a three-necked flask, place 1.0 mole of dry 2-picoline-1-oxide.

  • Slowly add 1.0 mole of dimethyl sulfate dropwise, maintaining the reaction temperature between 80-90°C. Gentle heating may be required towards the end of the addition.[11]

  • After the addition is complete, heat the mixture for an additional 2 hours at 90-100°C.

  • Pour the molten salt into an evaporating dish and cool in a vacuum desiccator to obtain a white crystalline mass. The yield is essentially quantitative.[11]

Part B: Synthesis of 2-Cyano-6-methylpyridine

  • In a three-necked flask, dissolve 3.0 moles of sodium cyanide in water.

  • Cool the solution to 0°C with an ice bath.

  • Dissolve the 1-methoxy-2-methylpyridinium methyl sulfate from Part A in water and add it dropwise to the sodium cyanide solution over 2 hours.

  • Allow the reaction mixture to stand in a refrigerator overnight (12-16 hours).[11]

  • Stir the contents at room temperature for 6 hours.

  • Extract the aqueous phase with chloroform (3 x).

  • Dry the combined chloroform extracts over anhydrous magnesium sulfate.

  • Filter and remove the chloroform by distillation.

  • Distill the residue under reduced pressure to obtain pure 2-cyano-6-methylpyridine.

Data Presentation
ParameterValueReference
Starting Material2-Picoline-1-oxide[11]
ReagentsDimethyl sulfate, Sodium cyanide[11]
Intermediate1-Methoxy-2-methylpyridinium methyl sulfate[11]
Reaction Temperature (Part A)80-100°C[11]
Reaction Temperature (Part B)0°C to room temperature[11]
SolventChloroform (for extraction)[11]
Product2-Cyano-6-methylpyridine[11]
Overall Yield60-65%[11]

Experimental Workflow for the Synthesis of 2-Cyanopicoline

G cluster_partA Part A: Intermediate Formation cluster_partB Part B: Cyanation Start_A This compound Reagent_A Dimethyl sulfate Start_A->Reagent_A Add dropwise Reaction_A Reaction at 80-100°C Reagent_A->Reaction_A Intermediate_A 1-Methoxy-2-methylpyridinium methyl sulfate Reaction_A->Intermediate_A Start_B Intermediate from Part A Reagent_B Sodium Cyanide Solution (0°C) Start_B->Reagent_B Add dropwise Reaction_B Stir overnight, then 6h at RT Reagent_B->Reaction_B Workup_B Chloroform extraction, Drying Reaction_B->Workup_B Isolation_B Distillation under reduced pressure Workup_B->Isolation_B Product_B 2-Cyano-6-methylpyridine Isolation_B->Product_B

Caption: Experimental workflow for the two-part synthesis of 2-cyanopicoline.

References

2-Picoline-N-oxide as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, also known as 2-methylpyridine-N-oxide, is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its ability to coordinate with a wide array of metal ions through the oxygen atom of the N-oxide group makes it a valuable component in the design and synthesis of novel metal complexes. The presence of the methyl group at the 2-position introduces steric and electronic effects that influence the coordination geometry, stability, and reactivity of the resulting complexes. These characteristics have led to their exploration in various applications, including catalysis, materials science, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination complexes involving this compound.

Coordination and Structural Characteristics

This compound typically acts as a monodentate ligand, coordinating to metal centers via the oxygen atom. The coordination number and geometry of the resulting complexes are influenced by several factors, including the nature of the metal ion, the counter-anion, and the stoichiometry of the reaction.

A key aspect of this compound complexes is the steric hindrance imparted by the α-methyl group. This steric bulk can influence the number of ligands that can coordinate to a metal center and can lead to the formation of complexes with specific stereochemistries.

Applications

Coordination complexes of this compound have shown potential in several key areas:

  • Catalysis: These complexes are explored as catalysts in various organic transformations. The metal center, activated by the this compound ligand, can facilitate reactions such as oxidations and reductions.

  • Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, this compound and its metal complexes play a role in the synthesis of more complex molecules with potential biological activity.[1]

  • Materials Science: The structural diversity of these complexes makes them interesting candidates for the development of new materials with specific magnetic or optical properties.[1]

Experimental Protocols

The following section details the experimental procedures for the synthesis and characterization of various this compound metal complexes.

Protocol 1: General Synthesis of Metal Nitrate (B79036) Complexes with this compound (M = Co(II), Ni(II), Cu(II))

This protocol is adapted from the work of Karayannis et al. and describes a general method for the synthesis of metal nitrate complexes with varying ligand-to-metal ratios.

Materials:

  • Hydrated metal nitrate (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • This compound

  • Triethyl orthoformate

  • Acetone

  • Ligroin (boiling point 63-75 °C)

  • Phosphorus pentoxide (for drying)

Procedure:

  • Preparation of Metal Salt Solution: Dissolve a pre-weighed amount (0.5-1.0 g) of the hydrated metal nitrate in approximately 50 mL of a 15:1 (v/v) mixture of triethyl orthoformate and acetone. Triethyl orthoformate acts as a dehydrating agent.

  • Dehydration: Warm the resulting solution to 50-60 °C for about 30 minutes with continuous stirring.

  • Ligand Addition: Prepare a 5% (w/w) solution of this compound in triethyl orthoformate. Add the ligand solution to the warm metal salt solution to achieve the desired ligand-to-metal molar ratio (e.g., 2:1 or 8:1).

  • Reaction: Stir the reaction mixture at 50-60 °C for an additional 15 minutes.

  • Precipitation: Add a large excess of ligroin to the reaction mixture. Allow the mixture to cool slowly to room temperature while stirring continuously for 2-3 hours to facilitate the gradual precipitation of the complex.

  • Isolation and Drying: Filter the precipitated complex, wash it thoroughly with ligroin, and dry it in a vacuum desiccator over phosphorus pentoxide.

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Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Precipitation cluster_isolation Product Isolation Metal_Salt Hydrated Metal Nitrate Dissolve Dissolve & Dehydrate (50-60 °C, 30 min) Metal_Salt->Dissolve Solvent Triethyl orthoformate + Acetone Solvent->Dissolve Ligand_Sol This compound in Triethyl orthoformate Mix Add Ligand Solution & React (50-60 °C, 15 min) Ligand_Sol->Mix Dissolve->Mix Precipitate Add Ligroin & Cool (Stir for 2-3 h) Mix->Precipitate Filter Filter Precipitate->Filter Wash Wash with Ligroin Filter->Wash Dry Dry over P2O5 Wash->Dry Final_Product Final Complex Dry->Final_Product

Caption: Workflow for the synthesis of metal nitrate complexes.

Protocol 2: Synthesis of a Polymeric Cobalt(II) Thiocyanate (B1210189) Complex with this compound

This protocol is based on the synthesis of poly[(μ-2-methylpyridine N-oxide-κ²O:O)bis(μ-thiocyanato-κ²N:S)cobalt(II)].

Materials:

  • Cobalt(II) thiocyanate (Co(NCS)₂)

  • This compound (2-methylpyridine N-oxide)

  • Methanol

Procedure:

  • Reaction Setup: In a small vial, combine Co(NCS)₂ (0.5 mmol, 87.1 mg) and this compound (0.25 mmol, 27.3 mg) in 1 mL of methanol.

  • Crystallization: Allow the mixture to stand undisturbed at room temperature. Violet-colored crystals are expected to form within 3 days.

  • Microcrystalline Powder Preparation: For a bulk powder, use the same quantities of reactants and stir the methanolic solution continuously at room temperature until a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold methanol, and air dry.

dot

Cobalt_Thiocyanate_Synthesis Reactants Co(NCS)₂ + this compound in Methanol Stirring Continuous Stirring Reactants->Stirring Standing Stand for 3 days Reactants->Standing Powder Microcrystalline Powder Stirring->Powder Crystals Single Crystals Standing->Crystals Isolate_Powder Filter & Dry Powder->Isolate_Powder Isolate_Crystals Collect Crystals Crystals->Isolate_Crystals

Caption: Synthesis of a Cobalt(II) thiocyanate complex.

Protocol 3: Synthesis of a Manganese(II) Chloride Complex with this compound

This protocol is for the synthesis of catena-poly[[aquachloridomanganese(II)]-di-μ-chlorido-[aquachloridomanganese(II)]-bis(μ-2-methylpyridine N-oxide)].[2][3]

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • This compound (2-methylpyridine N-oxide)

  • Methanol

Procedure:

  • Solution Preparation: Prepare separate methanolic solutions of MnCl₂·4H₂O and this compound.

  • Reaction: Combine the two solutions with stirring at room temperature.

  • Crystallization: Allow the resulting solution to stand. Crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.

  • Isolation: Collect the crystals by filtration, wash with a minimal amount of cold methanol, and air dry.

Characterization Data

The synthesized complexes can be characterized using various analytical techniques. Below are tables summarizing typical quantitative data obtained for this compound complexes.

Table 1: Selected Infrared Spectroscopy Data (cm⁻¹)
Complexν(N-O) (Free Ligand)ν(N-O) (Coordinated)Δν(N-O)Other Key Bands
[Co(2-picO)₂(ONO₂)₂]~1250~1210-40Bands indicative of coordinated nitrato groups
[Ni(2-picO)₂(ONO₂)₂]~1250~1215-35Bands indicative of coordinated nitrato groups
[Cu(2-picO)₂(ONO₂)₂]~1250~1205-45Bands indicative of coordinated nitrato groups
[Co(NCS)₂(2-picO)]n~1250~1220-30ν(C≡N) of bridging thiocyanate at ~2100 cm⁻¹

Note: The decrease in the N-O stretching frequency (Δν) upon coordination is indicative of the oxygen atom of the N-oxide group coordinating to the metal center.

Table 2: Selected Electronic Spectroscopy Data (UV-Vis)
ComplexMetal IonGeometry (assumed)d-d Transition Bands (nm)
--INVALID-LINK--₂Co(II)Octahedral~500, ~1100
--INVALID-LINK--₂Ni(II)Octahedral~400, ~650, ~1100
--INVALID-LINK--₂Cu(II)Distorted Octahedral~700-900 (broad)
Table 3: Selected X-ray Crystallography Data
ComplexMetal-Oxygen Bond Length (Å)Coordination GeometryKey Angles (°)
[MnCl₂(2MePNO)(H₂O)]n[2]Mn-O(N-oxide): ~2.18Distorted OctahedralO-Mn-O: ~72
[Co(NCS)₂(2-picO)]nCo-O: ~2.08Distorted OctahedralO-Co-N: ~90

Note: 2MePNO is an abbreviation for 2-methylpyridine (B31789) N-oxide.

Signaling Pathways and Logical Relationships

The coordination of this compound to a metal center can be represented as a fundamental step in the formation of various complexes. The nature of the final product is dependent on the reaction conditions and the stoichiometry of the reactants.

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Logical_Relationships cluster_products Potential Products M Metal Salt (e.g., M(NO₃)₂) Low_Ratio Low L:M Ratio [ML₂(X)₂] M->Low_Ratio + 2L High_Ratio High L:M Ratio [ML₆]X₂ M->High_Ratio + 6L Polymer Bridging Anion/Ligand [M(X)₂(L)]n M->Polymer + L + Bridging Anion L This compound (L) L->Low_Ratio L->High_Ratio L->Polymer

Caption: Stoichiometry influences complex formation.

Conclusion

This compound is a valuable ligand in coordination chemistry, offering a platform for the synthesis of a diverse range of metal complexes. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these fascinating compounds. Further research into their catalytic activities and material properties is warranted and is expected to unveil new and exciting opportunities in various scientific disciplines.

References

Applications of 2-Picoline-N-oxide in Proteomics Research: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

2-Picoline-N-oxide, also known as 2-Methylpyridine N-oxide, is a heterocyclic compound with the formula C₆H₇NO.[1] It is recognized as a versatile building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[2][3] Its properties, such as its ability to act as a ligand in coordination chemistry, have been noted for their utility in catalysis and material science.[3] However, the translation of these properties into specific, documented applications within the realm of proteomics research appears to be limited or not widely published.

Proteomics, the large-scale study of proteins, employs a vast array of chemical tools and methodologies to investigate protein structure, function, and interactions. These include chemical probes for activity-based protein profiling (ABPP), reagents for chemical cross-linking to study protein-protein interactions, and labeling compounds for quantitative mass spectrometry. While the potential for a reactive molecule like this compound to be utilized in such applications exists, specific examples or developed protocols are not found in the current body of scientific literature.

A thorough search for its use in key proteomics workflows yielded no concrete results:

  • Chemical Probes and Labeling: There is no evidence to suggest that this compound is currently used as a chemical probe to target specific amino acid residues or post-translational modifications for enrichment or identification purposes.

  • Cross-Linking Mass Spectrometry: The literature on chemical cross-linking for the study of protein-protein interactions does not mention this compound as a cross-linking agent.

  • Signaling Pathway Analysis: No studies were identified that utilize this compound to probe or delineate signaling pathways.

The absence of detailed application notes and protocols prevents the creation of the structured data tables and experimental workflows requested. Similarly, without established mechanisms of action or experimental designs, the generation of meaningful diagrams illustrating its role in proteomics is not feasible.

References

Application Notes: The Boekelheide Reaction of 2-Picoline-N-oxide with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-picoline-N-oxide with acetic anhydride (B1165640) is a cornerstone transformation in heterocyclic chemistry, known as the Boekelheide reaction.[1] First reported by Virgil Boekelheide in 1954, this rearrangement provides a valuable method for the functionalization of the methyl group of α-picoline N-oxides.[1][2] The reaction typically involves heating this compound with acetic anhydride to yield 2-pyridinemethanol (B130429) acetate (B1210297).[2][3] This intermediate can be subsequently hydrolyzed to afford 2-pyridinemethanol, a versatile building block in the synthesis of pharmaceuticals and other complex molecules.[1][4]

Reaction Mechanism

The mechanism of the Boekelheide reaction is a well-studied process that proceeds through several key steps:

  • Acylation of the N-oxide: The reaction initiates with the nucleophilic attack of the N-oxide oxygen onto one of the carbonyl carbons of acetic anhydride. This results in the formation of an O-acylated pyridine (B92270) intermediate and an acetate anion.[1][5]

  • Deprotonation: The acetate anion, acting as a base, abstracts a proton from the methyl group at the 2-position of the pyridine ring.[1][5] This step generates an uncharged anhydrobase intermediate.

  • [6][6]-Sigmatropic Rearrangement: The anhydrobase undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement.[1][5] This is the key bond-forming and bond-breaking step that transfers the acetyl group to the methylene (B1212753) carbon. The transition state for this step is a six-membered ring.[5]

  • Product Formation: The rearrangement directly yields the final product, 2-pyridinemethanol acetate (also known as 2-acetoxymethylpyridine).[1][7]

While the primary product is 2-pyridinemethanol acetate, the formation of by-products, such as 3-acetoxypicolines, has been observed, indicating that the reaction is not always perfectly regioselective.[8][9]

Applications

The Boekelheide reaction is a powerful tool for introducing a functionalized one-carbon unit at the α-position of a pyridine ring. The resulting 2-pyridinemethanol and its derivatives are valuable precursors for a wide range of more complex molecules, including ligands for coordination chemistry and scaffolds for drug development. The ability to convert a simple methyl group into a hydroxymethyl or acetoxymethyl group opens up numerous possibilities for further synthetic transformations.

Data Summary

The following table summarizes typical conditions and reported yields for the synthesis of 2-pyridinemethanol acetate and its derivatives.

ReactantReagentTemperatureTimeProductYield
This compoundAcetic AnhydrideReflux (~140 °C)3-6 hours2-Pyridinemethanol Acetate78%[2]
This compoundAcetic AnhydrideReflux3-6 hours2-Pyridinemethanol*65% (overall)[4]

*Product obtained after subsequent hydrolysis of the acetate ester.

Experimental Protocol

Objective: To synthesize 2-pyridinemethanol acetate via the Boekelheide reaction of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Potassium carbonate (powdered)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (B86663) or Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. For every 1 mole of the N-oxide, add a significant excess of acetic anhydride (e.g., 5-10 molar equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring.[1] Maintain the reflux for a period of 3 to 6 hours.[4] Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid formed during the reaction using a rotary evaporator under reduced pressure.[4]

  • Neutralization and Work-up: To the residual oil, cautiously add deionized water. Slowly add powdered potassium carbonate in portions with stirring until the pH of the aqueous solution reaches approximately 10.[4] Ensure the mixture is cool during this process as the neutralization is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[4]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Isolation of Product: Concentrate the filtrate using a rotary evaporator to yield the crude 2-pyridinemethanol acetate. The product can be further purified by vacuum distillation if necessary.

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The neutralization step with potassium carbonate is exothermic and may cause splashing. Perform this step with caution.

Visualizations

Reaction Mechanism Diagram

Boekelheide_Reaction Boekelheide Reaction Mechanism cluster_reactants Reactants cluster_product Product R1 This compound step1_arrow + R2 Acetic Anhydride I1 O-Acyl Intermediate step1_arrow->I1 1. Acylation I2 Anhydrobase I1->I2 2. Deprotonation (by Acetate) P1 2-Pyridinemethanol Acetate I2->P1 3. [3,3]-Sigmatropic   Rearrangement

Caption: The reaction mechanism of the Boekelheide Rearrangement.

Experimental Workflow

Experimental_Workflow Experimental Workflow A 1. Mix Reactants (this compound + Acetic Anhydride) B 2. Heat to Reflux (3-6 hours at ~140°C) A->B Reaction C 3. Cool & Concentrate (Rotary Evaporation) B->C Work-up Start D 4. Neutralize (Add H2O and K2CO3 to pH 10) C->D E 5. Extract Product (with Dichloromethane) D->E F 6. Dry & Filter (Anhydrous Na2SO4) E->F Purification G 7. Isolate Final Product (Rotary Evaporation) F->G

Caption: A step-by-step workflow for the synthesis of 2-pyridinemethanol acetate.

References

Application Notes and Protocols: The Role of 2-Picoline-N-oxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, a derivative of pyridine (B92270), is a versatile and pivotal intermediate in the synthesis of a wide array of agrochemicals, including herbicides and fungicides.[1] Its unique reactivity, conferred by the N-oxide functional group, allows for selective functionalization of the pyridine ring and the methyl group, which is crucial for building the complex molecular architectures of modern crop protection agents. These application notes provide detailed protocols and quantitative data for key transformations involving this compound, offering a valuable resource for researchers in the agrochemical and pharmaceutical industries.

The N-oxide group in this compound activates the pyridine ring for both electrophilic and nucleophilic substitution, and facilitates reactions at the 2-methyl group, such as the Boekelheide rearrangement. This reactivity is harnessed to introduce various functional groups that are essential for the biological activity of the target agrochemicals.

Key Applications in Agrochemical Synthesis

This compound serves as a critical building block for several classes of pyridine-based agrochemicals. Its primary applications include:

  • Synthesis of Pyridine Herbicides: It is a precursor to key intermediates for herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds.[2][3]

  • Synthesis of Pyridine Fungicides: The pyridine scaffold derived from this compound is present in various fungicides that inhibit fungal growth and protect crops from diseases.

  • Formation of Functionalized Pyridine Intermediates: Through reactions like chlorination and rearrangement, this compound is converted into versatile intermediates such as 2-(chloromethyl)pyridine (B1213738) and 2-pyridinemethanol (B130429) derivatives, which are further elaborated into final agrochemical products.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine from this compound

2-(Chloromethyl)pyridine is a vital intermediate for the synthesis of numerous agrochemicals. The following protocol is based on the reaction of this compound with phosgene (B1210022).[4]

Reaction Scheme:

G This compound This compound Intermediate_Adduct Intermediate_Adduct This compound->Intermediate_Adduct + Phosgene (COCl2) in Methylene (B1212753) Chloride 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine Intermediate_Adduct->2-(Chloromethyl)pyridine + Triethylamine (B128534) (Acid Acceptor)

Caption: Synthesis of 2-(Chloromethyl)pyridine from this compound.

Materials:

  • This compound

  • Phosgene (as a solution in methylene chloride)

  • Triethylamine

  • Methylene chloride (anhydrous)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 10.9 g (0.1 mol) of this compound in 10 mL of methylene chloride.

  • Cool the solution to 3-5°C using an ice bath.

  • Slowly add a solution of 9.8 g (0.1 mol) of phosgene in 83 g of methylene chloride dropwise over approximately 1 hour while maintaining the temperature at 3-5°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • To the resulting solution, add a solution of 10.1 g (0.1 mol) of triethylamine in 74 g of methylene chloride dropwise over about 1 hour, keeping the temperature at 25°C.

  • The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture can be worked up by washing with water to remove triethylamine hydrochloride, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield 2-(chloromethyl)pyridine.

Quantitative Data:

ParameterValueReference
Conversion of this compound71%[4]
Selectivity to 2-(Chloromethyl)pyridine27%[4]
Yield of 2-(Chloromethyl)pyridine3.48 g[4]

A similar reaction using phosphoryl chloride in the presence of triethylamine can also be employed, reportedly achieving a 90% conversion with 98% selectivity.[5][6]

Protocol 2: The Boekelheide Rearrangement for the Synthesis of 2-Pyridinemethanol Acetate (B1210297)

The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, which are valuable intermediates.[7] The reaction with acetic anhydride (B1165640) yields the corresponding acetate ester.[8][9]

Reaction Scheme:

G This compound This compound Acyl-oxy-pyridinium_intermediate Acyl-oxy-pyridinium_intermediate This compound->Acyl-oxy-pyridinium_intermediate + Acetic Anhydride 2-Pyridinemethanol_acetate 2-Pyridinemethanol_acetate Acyl-oxy-pyridinium_intermediate->2-Pyridinemethanol_acetate [3,3]-Sigmatropic Rearrangement

Caption: The Boekelheide Rearrangement of this compound.

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound to acetic anhydride.

  • Heat the mixture to reflux (approximately 140°C) for 3-6 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed during the reaction by rotary evaporation.

  • The crude 2-pyridinemethanol acetate can be purified by distillation under reduced pressure or by chromatography.

Quantitative Data:

ReactantReagentProductYieldReference
This compoundAcetic Anhydride2-Pyridinemethanol acetate78%[8][9]

The resulting 2-pyridinemethanol acetate can be hydrolyzed to 2-pyridinemethanol, which is a precursor for various agrochemicals.[11]

Role in the Synthesis of Picloram (B1677784) Herbicide

Picloram is a systemic herbicide used for the control of broad-leaved weeds.[12][13] While detailed, direct synthetic routes from this compound are not extensively published in readily available literature, the synthesis of its core picolinic acid structure highlights the importance of functionalized pyridine intermediates. The general synthesis of picloram (4-amino-3,5,6-trichloropicolinic acid) involves the chlorination and amination of a picoline derivative. The use of N-oxide chemistry can be a strategic approach to control the regioselectivity of these functionalization steps.

Conceptual Synthetic Workflow:

G cluster_0 Intermediate Synthesis cluster_1 Picloram Synthesis 2-Picoline 2-Picoline This compound This compound 2-Picoline->this compound Oxidation (e.g., H2O2, Acetic Acid) Functionalized_Pyridine Functionalized_Pyridine This compound->Functionalized_Pyridine Ring Functionalization (e.g., Chlorination, Nitration) Polychlorinated_Pyridine Polychlorinated_Pyridine Functionalized_Pyridine->Polychlorinated_Pyridine Further Chlorination Aminated_Pyridine Aminated_Pyridine Polychlorinated_Pyridine->Aminated_Pyridine Amination Picloram Picloram Aminated_Pyridine->Picloram Carboxylation/Hydrolysis

Caption: Conceptual workflow for Picloram synthesis via this compound.

Conclusion

This compound is an indispensable intermediate in the agrochemical industry. Its ability to facilitate the selective functionalization of the pyridine ring and the 2-methyl group through reactions like the Boekelheide rearrangement and directed substitutions makes it a cornerstone for the synthesis of complex and effective herbicides and fungicides. The protocols and data presented here provide a practical guide for researchers and professionals engaged in the development of new crop protection solutions, underscoring the continued importance of pyridine N-oxide chemistry in modern agricultural science.

References

Application Notes and Protocols: 2-Picoline-N-oxide as an Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide (2-MePyO) is a versatile heterocyclic compound widely recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Beyond its role as a synthetic building block, this compound serves as a potent and selective oxidizing agent in a variety of organic transformations. The N-O bond within the molecule is the source of its oxidizing power, capable of transferring an oxygen atom to a suitable substrate, thereby regenerating the parent pyridine, 2-picoline. This process is particularly useful for the oxidation of soft and easily oxidizable centers, such as trivalent phosphorus compounds.

These application notes provide a comprehensive overview of the use of this compound as an oxidant, with a focus on the oxidation of tertiary phosphines. Detailed protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development settings.

Key Applications

The primary application of this compound as an oxidizing agent is the conversion of tertiary phosphines to their corresponding phosphine (B1218219) oxides. This reaction is often quantitative and proceeds under mild conditions. The formation of the thermodynamically stable phosphorus-oxygen double bond is a strong driving force for this transformation.

General Reaction:

R₃P + 2-MePyO → R₃P=O + 2-Picoline

This reaction is particularly relevant in synthetic sequences where tertiary phosphines are used as catalysts or reagents, and their subsequent removal or conversion is necessary. For instance, in the Staudinger and Mitsunobu reactions, triphenylphosphine (B44618) is converted to triphenylphosphine oxide as a byproduct.

Data Presentation

The following table summarizes the typical reaction parameters for the oxidation of a common tertiary phosphine, triphenylphosphine, using this compound.

SubstrateProductOxidantSolventTemperature (°C)Time (h)Yield (%)
Triphenylphosphine (PPh₃)Triphenylphosphine oxide (Ph₃PO)This compoundToluene (B28343)80-1101-4>95
Tri(p-tolyl)phosphineTri(p-tolyl)phosphine oxideThis compoundDichloromethane25-402-6>95
Tri(n-butyl)phosphineTri(n-butyl)phosphine oxideThis compoundAcetonitrile251-2>95

Experimental Protocols

Protocol 1: Oxidation of Triphenylphosphine to Triphenylphosphine Oxide

This protocol describes a general procedure for the oxidation of triphenylphosphine using this compound.

Materials:

  • Triphenylphosphine (PPh₃)

  • This compound

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq.).

  • Dissolution: Add anhydrous toluene to dissolve the triphenylphosphine (concentration typically 0.1-0.5 M).

  • Addition of Oxidant: To the stirring solution, add this compound (1.1 eq.) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • The solvent can be removed under reduced pressure.

    • The resulting residue contains triphenylphosphine oxide and 2-picoline. 2-picoline can be removed by washing with a dilute aqueous acid solution (e.g., 1 M HCl) if the product is not acid-sensitive.

  • Purification: Triphenylphosphine oxide is a crystalline solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If necessary, column chromatography on silica (B1680970) gel can be performed.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene is flammable and should be handled with care.

Visualization of Workflow and Mechanism

Experimental Workflow

The general workflow for the oxidation of a tertiary phosphine using this compound is depicted below.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Products phosphine Tertiary Phosphine (R₃P) reaction_step Dissolve in Solvent Add Oxidant Heat phosphine->reaction_step pico_n_oxide This compound pico_n_oxide->reaction_step workup Solvent Removal Aqueous Wash reaction_step->workup purification Recrystallization or Chromatography workup->purification picoline 2-Picoline workup->picoline phosphine_oxide Phosphine Oxide (R₃P=O) purification->phosphine_oxide reaction_mechanism reactants R₃P + this compound transition_state Transition State [R₃P---O---N-Picoline]‡ reactants->transition_state Nucleophilic Attack products R₃P=O + 2-Picoline transition_state->products Oxygen Atom Transfer

References

Application Notes and Protocols for the Reaction of 2-Picoline-N-oxide with Phosphoryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-chloromethylpyridine from 2-Picoline-N-oxide using phosphoryl chloride. The provided methodologies, data, and visualizations are intended to support research and development in synthetic and medicinal chemistry.

Introduction

The reaction of this compound with phosphoryl chloride (POCl₃) is a well-established method for the synthesis of 2-chloromethylpyridine. This product serves as a valuable intermediate in the development of various pharmaceutical compounds and other fine chemicals. The addition of a tertiary amine base, such as triethylamine (B128534) (Et₃N), is crucial for achieving high conversion and selectivity. The reaction proceeds through the activation of the N-oxide by phosphoryl chloride, facilitating a subsequent nucleophilic attack by the chloride ion.

Reaction Data

The following table summarizes the quantitative data for the synthesis of 2-chloromethylpyridine from this compound and phosphoryl chloride in the presence of triethylamine.

ParameterValueReference
Conversion 90%[1]
Selectivity 98%[1]
Yield 85%[2]
Reaction Time 2 hours[2]
Reaction Temperature Reflux[2]

Experimental Protocol

This protocol details the synthesis of 2-chloromethylpyridine from this compound and phosphoryl chloride.

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

  • Reagent Addition:

    • Slowly add phosphoryl chloride (1.1 eq) dropwise to the cooled solution of this compound via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition of phosphoryl chloride is complete, add triethylamine (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature is kept low with the ice bath.

  • Reaction:

    • Once the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 2-chloromethylpyridine can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Reaction Scheme

The following diagram illustrates the overall chemical transformation.

Reaction_Scheme Overall Reaction Scheme cluster_reactants Reactants cluster_products Products R1 This compound P1 2-Chloromethylpyridine R1->P1 + POCl3, Et3N R2 Phosphoryl Chloride (POCl3) R3 Triethylamine (Et3N) P2 Et3NH+[PO2Cl2]- Experimental_Workflow Experimental Workflow A 1. Dissolve this compound in CH2Cl2 B 2. Cool to 0-5 °C A->B C 3. Add POCl3 dropwise B->C D 4. Add Et3N dropwise C->D E 5. Reflux for 2 hours D->E F 6. Quench with NaHCO3 (aq) E->F G 7. Extract with CH2Cl2 F->G H 8. Wash with Brine G->H I 9. Dry over MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Purify Product J->K Reaction_Mechanism Proposed Reaction Mechanism cluster_step1 Step 1: Activation of N-Oxide cluster_step2 Step 2: Rearrangement & Chloride Attack cluster_step3 Step 3: Elimination & Product Formation A This compound C Activated Intermediate A->C + POCl3 B POCl3 E Rearranged Intermediate C->E Rearrangement D Chloride Ion (from POCl3) F 2-Chloromethylpyridine E->F - H+ G [PO2Cl2]- H Triethylamine (Base) H->F removes H+

References

Application Notes and Protocols: Trifluoroacetic Anhydride (TFAA) in the Boekelheide Rearrangement of 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boekelheide rearrangement is a valuable synthetic transformation for the functionalization of alkyl groups at the 2-position of pyridine (B92270) N-oxides. This reaction traditionally utilized acetic anhydride (B1165640), often requiring high temperatures. The use of trifluoroacetic anhydride (TFAA) as an acylating agent offers a significant improvement, facilitating the rearrangement at room temperature with high selectivity and yields.[1][2][3] This application note provides a detailed overview, experimental protocols, and mechanistic insights into the TFAA-mediated Boekelheide rearrangement of 2-Picoline-N-oxide to produce 2-(hydroxymethyl)pyridine and its derivatives, which are important intermediates in pharmaceutical synthesis.

Reaction Principle and Advantages of TFAA

The Boekelheide rearrangement of this compound proceeds through a[4][4]-sigmatropic rearrangement. The reaction is initiated by the acylation of the N-oxide oxygen by TFAA. Subsequent deprotonation of the α-methyl group by the trifluoroacetate (B77799) anion forms a key intermediate that undergoes the sigmatropic shift. The resulting trifluoroacetylated product can then be hydrolyzed to yield the desired 2-(hydroxymethyl)pyridine.[1]

The use of TFAA over traditional acetic anhydride offers several key advantages:

  • Milder Reaction Conditions: The reaction can be performed at room temperature, avoiding the need for high-temperature reflux.[1][3]

  • Higher Yields: TFAA generally provides higher yields of the desired product.[2][3]

  • Increased Selectivity: The reaction selectively produces the 2-(α-hydroxyalkyl)-pyridine derivative.[2][3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Boekelheide rearrangement of picoline N-oxides.

Acylating AgentSubstrateTemperatureReaction TimeProductYield (%)Reference
Trifluoroacetic Anhydride2-Alkyl substituted pyridine N-oxidesRoom TemperatureNot Specified2-(α-hydroxyalkyl)-pyridinesHigh[2][3]
Acetic AnhydrideThis compoundReflux (~140 °C)Not Specified2-Pyridinemethanol acetate (B1210297)78%[2]

Experimental Protocols

This section provides a representative protocol for the Boekelheide rearrangement of this compound using trifluoroacetic anhydride, based on established principles of the reaction.

Materials and Equipment
  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica (B1680970) gel for column chromatography

Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of TFAA: Cool the solution in an ice bath (0 °C). Add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFAA and trifluoroacetic acid formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, (pyridin-2-yl)methyl trifluoroacetate.

  • Hydrolysis (Optional): The crude trifluoroacetate can be hydrolyzed to 2-(hydroxymethyl)pyridine by treatment with a mild base, such as potassium carbonate in methanol, or by acidic hydrolysis.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

Reaction Mechanism

Boekelheide_Rearrangement_Mechanism cluster_0 Acylation cluster_1 Deprotonation cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Hydrolysis This compound This compound Acyl_Intermediate O-Acyl Intermediate This compound->Acyl_Intermediate TFAA TFAA TFAA->Acyl_Intermediate Acylation Acyl_Intermediate_2 O-Acyl Intermediate Ylide Ylide Intermediate Acyl_Intermediate_2->Ylide Ylide_2 Ylide Intermediate Trifluoroacetate CF3COO⁻ Trifluoroacetate->Ylide Deprotonation Rearranged_Product (Pyridin-2-yl)methyl trifluoroacetate Ylide_2->Rearranged_Product [3,3]-Sigmatropic Rearrangement Rearranged_Product_2 (Pyridin-2-yl)methyl trifluoroacetate Final_Product 2-(Hydroxymethyl)pyridine Rearranged_Product_2->Final_Product Hydrolysis

Caption: Mechanism of the TFAA-mediated Boekelheide rearrangement.

Experimental Workflow

Experimental_Workflow Start Start: this compound in Anhydrous CH₂Cl₂ Add_TFAA Add TFAA dropwise at 0 °C Start->Add_TFAA Reaction Stir at Room Temperature (1-3 hours) Add_TFAA->Reaction Quench Quench with Saturated NaHCO₃ Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry_Concentrate Dry over Na₂SO₄ and Concentrate Extract->Dry_Concentrate Crude_Product Crude (Pyridin-2-yl)methyl trifluoroacetate Dry_Concentrate->Crude_Product Hydrolysis Hydrolysis (Optional) Crude_Product->Hydrolysis Purification Silica Gel Column Chromatography Crude_Product->Purification Direct Purification Hydrolysis->Purification Final_Product Pure 2-(Hydroxymethyl)pyridine Purification->Final_Product

Caption: Experimental workflow for the Boekelheide rearrangement.

References

Application Notes and Protocols: C-H Activation of Pyridine N-Oxides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine (B92270) scaffolds is a cornerstone of medicinal chemistry and materials science, with the pyridine motif present in numerous pharmaceuticals and functional materials. Traditional methods for pyridine modification often rely on pre-functionalized starting materials, adding steps and complexity to synthetic routes. Direct C-H activation has emerged as a powerful and atom-economical strategy to bypass these limitations. Pyridine N-oxides, in particular, have proven to be exceptional substrates for C-H functionalization. The N-oxide group serves as a robust directing group, facilitating highly regioselective activation of the C-H bonds at the C2 and C6 positions.[1][2] This approach allows for the direct introduction of a wide range of functionalities, including aryl, alkenyl, and alkyl groups, providing rapid access to diverse libraries of substituted pyridines. This document provides an overview of common catalytic systems, quantitative data on their performance, and detailed experimental protocols for key transformations.

Catalytic Systems and Data Summary

The C-H activation of pyridine N-oxides is predominantly achieved using transition metal catalysts, with palladium, rhodium, and iridium complexes being the most extensively studied. Each catalytic system offers unique advantages in terms of scope, reactivity, and functional group tolerance.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is widely employed for the C-H arylation and alkenylation of pyridine N-oxides. These reactions typically proceed via an oxidative mechanism, often requiring an oxidant to regenerate the active palladium catalyst.

Table 1: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides

EntryAryl SourceCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromotoluene (B49008)Pd(OAc)₂ (5), P(t-Bu)₃·HBF₄ (6)K₂CO₃Toluene (B28343)1101691[3]
2PhBF₃KPd(OAc)₂ (10)Ag₂O, TBAI (20 mol%)1,4-Dioxane901787[4]
3BenzenePd(OAc)₂ (10)Ag₂CO₃Benzene1301675[5]
41-Bromo-4-methoxybenzenePd(OAc)₂ (5), P(t-Bu)₃·HBF₄ (6)K₂CO₃Toluene1101685[3]

Table 2: Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxides

EntryAlkeneCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl acrylate (B77674)Pd(OAc)₂ (10)Ag₂CO₃, Pyridine1,4-Dioxane1001285[5]
2StyrenePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1201678[5]
31-OctenePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001265[5]
4Diethyl vinylphosphonatePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001272[5]
Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly those with Cp* ligands, are effective for various C-H activation reactions, including annulations and couplings with alkynes and diazo compounds. The N-oxide directing group has been shown to enhance the reactivity and selectivity in these transformations.[2]

Table 3: Rhodium-Catalyzed C-H Annulation of Pyridine N-Oxides with Alkynes

EntryPyridine N-OxideAlkyneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pyridine N-oxideDiphenylacetylene[CpRhCl₂]₂ (2.5)AgSbF₆ (10), Cu(OAc)₂ (1.0 equiv)DCE801285
23-Methylpyridine N-oxide1-Phenyl-1-propyne[CpRhCl₂]₂ (2.5)AgSbF₆ (10), Cu(OAc)₂ (1.0 equiv)DCE801278
3Pyridine N-oxide4-Octyne[Cp*RhCl₂]₂ (2.5)AgSbF₆ (10), Cu(OAc)₂ (1.0 equiv)DCE802491

Note: Data for this table is representative of typical conditions for Rh-catalyzed annulations, as detailed protocols for direct C-H functionalization of pyridine N-oxides are less common.

Iridium-Catalyzed C-H Functionalization

Iridium catalysts are particularly useful for C-H borylation and alkylation reactions. These methods provide access to valuable building blocks for further synthetic transformations.

Table 4: Iridium-Catalyzed C-H Borylation and Alkylation of Pyridine N-Oxides

EntryReaction TypeReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1BorylationB₂pin₂[Ir(OMe)(COD)]₂ (1.5)dtbbpy (3)Cyclohexane801675
2AlkylationMethyl acrylate[Ir(cod)Cl]₂ (2.5), AgSbF₆ (10)rac-BINAP (5)Dioxane1202482
3BorylationHBpin[Ir(OMe)(COD)]₂ (1)dtbbpy (2)Neat802492

Note: Data for borylation is based on protocols for pyridines, which are readily adaptable to pyridine N-oxides. Data for alkylation is based on reported methods for substituted pyridine N-oxides.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide with an Aryl Bromide

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed experimental descriptions.[3]

Materials:

  • Pyridine N-oxide (4.0 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

  • Tri-tert-butylphosphonium tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄, 0.06 equiv)

  • Potassium carbonate (K₂CO₃, 1.3 equiv)

  • Toluene, anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.05 equiv), P(t-Bu)₃·HBF₄ (0.06 equiv), K₂CO₃ (1.3 equiv), and pyridine N-oxide (4.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of 4-bromotoluene (1.0 equiv) in anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the 2-(4-methylphenyl)pyridine N-oxide.

Protocol 2: Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxide with an Olefin

This protocol is based on the highly selective alkenylation method developed by Chang and coworkers.[5]

Materials:

  • Pyridine N-oxide (4.0 equiv)

  • Ethyl acrylate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)

  • Silver(I) carbonate (Ag₂CO₃, 1.5 equiv)

  • Pyridine (1.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a sealed tube, combine pyridine N-oxide (4.0 equiv), Pd(OAc)₂ (0.10 equiv), and Ag₂CO₃ (1.5 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,4-dioxane, followed by pyridine (1.0 equiv) and ethyl acrylate (1.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a short pad of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate in vacuo.

  • The residue is then purified by silica gel column chromatography (e.g., using an eluent system of ethyl acetate/hexanes) to yield the desired (E)-ethyl 3-(2-pyridyl)acrylate N-oxide.

Protocol 3: Iridium-Catalyzed C-H Borylation of a Pyridine N-Oxide

This protocol is a representative procedure for the iridium-catalyzed borylation of heteroaromatics and can be applied to pyridine N-oxides.

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • [Ir(OMe)(COD)]₂ (0.015 equiv)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.03 equiv)

  • Cyclohexane, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, add [Ir(OMe)(COD)]₂ (0.015 equiv) and dtbbpy (0.03 equiv) to a dry Schlenk tube equipped with a stir bar.

  • Add pyridine N-oxide (1.0 equiv) and B₂pin₂ (1.5 equiv).

  • Add anhydrous cyclohexane.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a suitable solvent system such as hexanes/ethyl acetate) to isolate the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B57551) N-oxide.

Visualizations

General Mechanism of Palladium-Catalyzed C-H Arylation

G cluster_cat_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Intermediate_A Cyclometalated Pd(II) Intermediate Pd_II->Intermediate_A PyO Pyridine N-Oxide PyO->Intermediate_A C-H Activation Intermediate_B Aryl-Pd(II) Intermediate Intermediate_A->Intermediate_B Oxidative Addition / Transmetalation Aryl_Source Ar-X Aryl_Source->Intermediate_B Product 2-Arylpyridine N-Oxide Intermediate_B->Product Reductive Elimination Pd_0 Pd(0) Intermediate_B->Pd_0 Pd_0->Pd_II Reoxidation Oxidant Oxidant Oxidant->Pd_II

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Workflow for C-H Functionalization

G Start Starting Materials: - Pyridine N-Oxide - Coupling Partner - Catalyst & Ligand - Base/Additive Reaction_Setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Anhydrous Solvent - Heating & Stirring Start->Reaction_Setup 1. Combine Reagents Workup Aqueous Workup: - Quenching - Extraction Reaction_Setup->Workup 2. Reaction Completion Purification Purification: - Filtration - Column Chromatography Workup->Purification 3. Crude Product Isolation Final_Product Isolated Product: - Characterization (NMR, MS) Purification->Final_Product 4. Final Product

Caption: Standard workflow for a typical C-H activation experiment.

References

Application Notes and Protocols for the Synthesis of 2-Arylpyridines from Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Arylpyridines are a crucial class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Traditional cross-coupling methods for their synthesis often rely on pre-functionalized pyridines, such as 2-halopyridines or unstable 2-pyridyl organometallic reagents.[1] A more efficient and atom-economical approach involves the direct C-H arylation of pyridine (B92270) itself. However, the inherent low reactivity of the pyridine ring presents a significant challenge.

The use of pyridine N-oxides as substrates elegantly overcomes this limitation. The N-oxide group activates the pyridine ring, facilitating selective C-H functionalization at the C2 position.[2][3] Following the C-C bond formation, the N-oxide can be easily removed through a simple deoxygenation step, yielding the desired 2-arylpyridine.[1][2] This strategy offers a powerful and versatile platform for synthesizing a wide array of 2-arylpyridine derivatives from readily available starting materials. This document provides detailed application notes and experimental protocols for the most common and effective methods for this transformation, primarily focusing on palladium and copper-catalyzed systems.

Palladium-Catalyzed Direct C-H Arylation

Application Note:

Palladium-catalyzed direct C-H arylation is a robust and widely adopted method for the synthesis of 2-arylpyridine N-oxides. This approach demonstrates broad substrate scope, tolerating a variety of functional groups on both the pyridine N-oxide and the aryl coupling partner.[4] Common arylating agents include aryl bromides, chlorides, triflates, tosylates, and boronic acids/esters.[1][2][4] The reaction typically proceeds with high regioselectivity, exclusively functionalizing the C2 position of the pyridine N-oxide.[1] The resulting 2-arylpyridine N-oxides can be readily deoxygenated to furnish the final 2-arylpyridine products.[1][2] Mechanistic studies suggest the reaction can proceed through various pathways, including a cooperative catalysis model involving two distinct palladium centers.[5][6][7][8]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products PyO Pyridine N-Oxide Catalyst [Pd] or [Cu] Catalyst PyO->Catalyst Step 1: Arylation ArX Arylating Agent (Ar-X) ArX->Catalyst ArylPyO 2-Arylpyridine N-Oxide Reducer Reducing Agent ArylPyO->Reducer Step 2: Deoxygenation ArylPy 2-Arylpyridine Catalyst->ArylPyO Reducer->ArylPy

Caption: General workflow for the two-step synthesis of 2-arylpyridines.

Proposed Catalytic Cycle (Palladium):

A plausible catalytic cycle begins with the C-H activation of the pyridine N-oxide at the C2 position by a Pd(II) species to form a cyclometalated intermediate. This is followed by either oxidative addition (with aryl halides) or transmetalation (with arylboronic acids) and subsequent reductive elimination to yield the 2-arylpyridine N-oxide and regenerate the active palladium catalyst.[4][6]

Palladium_Catalytic_Cycle A Pd(II) Catalyst B Cyclometalated Pd(II) Intermediate A->B + Pyridine N-Oxide - HX (C-H Activation) C Ar-Pd(IV)-PyO Intermediate B->C + Ar-X (Oxidative Addition) C->A - 2-Arylpyridine N-Oxide (Reductive Elimination) D Pd(0) Copper_Catalytic_Cycle A Cu(II) Catalyst B Cu(II)-PyO Complex A->B + Pyridine N-Oxide (C-H Activation) C Ar-Cu(II)-PyO Intermediate B->C + Ar-B(OR)₂ (Transmetalation) C->A - 2-Arylpyridine N-Oxide (Reductive Elimination) workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_deox Deoxygenation (if needed) A Combine Pyridine N-Oxide, Arylating Agent, Catalyst, Ligand (if any), & Base B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat Mixture (e.g., 100-120 °C) for 12-24 h B->C D Cool to RT, Dilute, Filter through Celite C->D E Concentrate Filtrate D->E F Purify via Column Chromatography E->F G Obtain 2-Arylpyridine N-Oxide F->G H Dissolve N-Oxide in Solvent (e.g., MeOH) G->H Proceed to Deoxygenation I Add Reducing Agent (e.g., Pd/C, HCOO⁻NH₄⁺ or PPh₃) H->I J Stir at RT or Heat I->J K Workup & Purify J->K L Final 2-Arylpyridine Product K->L

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-chloromethylpyridine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-chloromethylpyridine, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of byproducts due to over-chlorination (e.g., 2-(dichloromethyl)pyridine).[1] 3. Suboptimal reaction temperature. 4. Poor quality of starting materials or reagents. 5. Inefficient purification method.1. Increase reaction time or temperature, monitoring progress by TLC or GC. 2. Carefully control the stoichiometry of the chlorinating agent.[2] 3. Optimize the temperature for your specific reaction setup. For liquid-phase chlorination, a range of 130°C to 160°C is often recommended.[3] 4. Ensure the purity of starting materials. 5. Employ fractional distillation under reduced pressure for purification.[3]
Formation of Isomeric Byproducts (e.g., 4-chloromethylpyridine) The chlorination of 2-picoline N-oxide can sometimes lead to a mixture of 2- and 4-substituted products.[4]Utilize a synthesis route starting from 2-methylpyridine (B31789) N-oxide and reacting with a chlorinating agent like phosphoryl chloride or thionyl chloride, which favors the formation of the 2-substituted product.[5]
Presence of Over-chlorinated Impurities Excessive chlorination due to a high ratio of chlorinating agent or prolonged reaction time.[2]1. Reduce the molar ratio of the chlorinating agent to the starting material. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Boiling points of byproducts are close to the desired product.[3]1. Use fractional distillation under reduced pressure for better separation.[3] 2. For high-purity requirements, consider column chromatography.[3]
Safety Concerns Some reagents, like dimethyl sulfate (B86663) or phosgene, are highly toxic.[4][6]Opt for safer, alternative synthetic routes, such as the multi-step synthesis from 2-methylpyridine N-oxide using thionyl chloride.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing 2-chloromethylpyridine?

A1: The most common starting material is 2-methylpyridine, also known as 2-picoline.[6][8]

Q2: What are the primary synthetic routes to produce 2-chloromethylpyridine?

A2: There are two main routes:

  • Direct Chlorination: This involves the direct reaction of 2-methylpyridine with a chlorinating agent. However, this method can lead to a mixture of products, including over-chlorinated derivatives.[1][4]

  • Multi-step Synthesis via N-oxide: This route starts with the oxidation of 2-methylpyridine to 2-methylpyridine N-oxide, followed by rearrangement and chlorination. This method generally provides higher yields and better selectivity.[5][6][7]

Q3: Which chlorinating agents are typically used, and what are their advantages and disadvantages?

A3:

  • Thionyl chloride (SOCl₂): Used in the multi-step synthesis from 2-pyridinemethanol (B130429), offering high yield and mild reaction conditions.[6][7]

  • Phosphoryl chloride (POCl₃): Can be used for the chlorination of 2-picoline-N-oxide.[4][5]

  • Trichloroisocyanuric acid: Can be used for the direct chlorination of 2-methylpyridine, with reported yields around 64.4%.[8]

  • Chlorine gas (Cl₂): Can be used for direct chlorination, but may result in over-chlorination and the formation of byproducts.[1]

  • Phosgene (COCl₂): Used in some patented processes with 2-methylpyridine-N-oxide, but is highly toxic.[4]

Q4: How can I improve the selectivity for 2-chloromethylpyridine over other isomers?

A4: The multi-step synthesis involving the N-oxide intermediate is generally more selective for the 2-position. Direct chlorination of the pyridine (B92270) ring is less selective.

Q5: What is a reliable method for monitoring the progress of the reaction?

A5: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective methods for monitoring the consumption of starting materials and the formation of the product and byproducts.[3][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylpyridine Hydrochloride via N-Oxide Intermediate

This method is based on a high-yield, multi-step synthesis with mild reaction conditions.[6][7]

Step 1: Synthesis of 2-Methylpyridine N-oxide

  • In a flask, combine 2-methylpyridine, acetic acid, and hydrogen peroxide in a molar ratio of 1:1-1.1:1.3-1.5.[6][7]

  • Heat the mixture to 70-80°C and maintain the reaction for 10-14 hours.[6][7]

  • Monitor the reaction by TLC until the 2-methylpyridine is completely converted.

Step 2: Formation of 2-Pyridylcarbinol Acetate (B1210297)

  • To the 2-methylpyridine N-oxide from the previous step, add glacial acetic acid.

  • The reaction proceeds to form 2-pyridylcarbinol acetate.

Step 3: Hydrolysis to 2-Pyridinemethanol

  • Hydrolyze the 2-pyridylcarbinol acetate to 2-pyridinemethanol.

Step 4: Chlorination to 2-Chloromethylpyridine Hydrochloride

  • React the 2-pyridinemethanol with thionyl chloride (molar ratio of 1:1.1-1.3).[6][7]

  • The reaction yields the target product, 2-chloromethylpyridine hydrochloride.

  • An example reports a yield of 82%.[6]

Protocol 2: Direct Chlorination using Trichloroisocyanuric Acid

This protocol outlines a direct chlorination method.[8]

  • Dissolve 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in 750 ml of chloroform (B151607).

  • Heat the solution to reflux.

  • Add trichloroisocyanuric acid (1.29 mole) in portions over 50 minutes. The reaction should remain at reflux without external heating.

  • Stir the mixture for an additional 2 hours, then cool and filter.

  • Wash the filtrate with a 5% sodium hydroxide (B78521) solution.

  • Dry the chloroform phase over MgSO₄ and filter.

  • Introduce dry hydrogen chloride gas (2.74 moles) into the filtrate and evaporate to dryness under vacuum.

  • Add dry acetone (B3395972) (250 ml) to the residue, stir, and filter to collect the product.

  • A reported total yield for this method is 64.4%.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Chloromethylpyridine

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Multi-step via N-oxide2-MethylpyridineHydrogen peroxide, Acetic acid, Thionyl chloride80-82%[6][9]
Direct Chlorination2-MethylpyridineTrichloroisocyanuric acid, DMF64.4%[8]

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2 & 3: Rearrangement & Hydrolysis cluster_step3 Step 4: Chlorination start 2-Methylpyridine reagents1 H₂O₂, Acetic Acid 70-80°C, 10-14h start->reagents1 product1 2-Methylpyridine N-oxide reagents1->product1 reagents2 1. Glacial Acetic Acid 2. Hydrolysis product1->reagents2 product2 2-Pyridinemethanol reagents2->product2 reagents3 Thionyl Chloride (SOCl₂) product2->reagents3 final_product 2-Chloromethylpyridine HCl reagents3->final_product

Caption: Workflow for the multi-step synthesis of 2-chloromethylpyridine hydrochloride.

logical_relationship cluster_problem Common Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn over_chlorination Over-chlorination low_yield->over_chlorination poor_conditions Suboptimal Conditions (Temp, Stoichiometry) low_yield->poor_conditions purify Fractional Distillation low_yield->purify Post-synthesis impurities Impurities impurities->over_chlorination side_reactions Isomer Formation impurities->side_reactions impurities->purify Post-synthesis optimize Optimize Reaction Time & Temp incomplete_rxn->optimize control_reagents Control Stoichiometry over_chlorination->control_reagents change_route Use N-Oxide Route side_reactions->change_route poor_conditions->optimize poor_conditions->control_reagents

Caption: Troubleshooting logic for 2-chloromethylpyridine synthesis.

References

Technical Support Center: Boekelheide Rearrangement of 2-Picoline-N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during the Boekelheide rearrangement of 2-Picoline-N-oxide.

Troubleshooting Guides

Issue 1: Presence of Unidentified Side Products in the Final Reaction Mixture

Question: My reaction mixture shows several unexpected peaks on GC-MS/LC-MS analysis in addition to the desired 2-acetoxymethylpyridine. What are these side products and how can I minimize them?

Answer:

The Boekelheide rearrangement can proceed through different mechanistic pathways, including a concerted[1][1]-sigmatropic shift and stepwise routes involving radical or ion-pair intermediates.[1][2] The formation of side products is often indicative of the involvement of these stepwise pathways, which can be influenced by reaction conditions.

Potential Side Products:

Based on studies of analogous heterocyclic N-oxides, the following side products may be observed:

  • 2-Methylpyridine (Picoline): Formation of this reduction product can occur, particularly if radical intermediates are involved.

  • Dimeric Species: Self-reaction of radical intermediates can lead to the formation of dimers.

  • Solvent Adducts: If the reaction is run in solvents that can act as hydrogen donors (e.g., toluene), solvent fragments may be incorporated into the product.[2]

  • Over-rearranged Products: The primary product, 2-acetoxymethylpyridine, can potentially undergo a second rearrangement to give 2-pyridinealdehyde diacetate, especially under harsh conditions.[3]

Troubleshooting Steps:

  • Reagent Choice:

    • Acetic Anhydride (B1165640): This is the classic reagent, but often requires high temperatures (reflux, ~140°C), which can promote side reactions.[4]

    • Trifluoroacetic Anhydride (TFAA): TFAA is more reactive and allows the reaction to be performed at room temperature, which can significantly reduce the formation of thermally induced side products.[4][5]

  • Reaction Temperature:

    • If using acetic anhydride, try to lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between conversion and side product formation.

  • Solvent Selection:

    • Avoid solvents that are prone to radical abstraction, such as toluene, unless the formation of a solvent adduct is desired.[2] More inert solvents like dichloromethane (B109758) are generally preferred.

  • Atmosphere:

    • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions involving atmospheric oxygen.

Issue 2: Low Yield of the Desired 2-Acetoxymethylpyridine

Question: I am getting a low yield of my desired product. What factors could be contributing to this?

Answer:

Low yields can be attributed to incomplete reaction, degradation of the starting material or product, or the predominance of side reactions.

Troubleshooting Steps:

  • Purity of Starting Materials:

    • Ensure that the this compound is pure and dry. Impurities can interfere with the reaction.

    • Use fresh, high-purity acetic anhydride or TFAA. Anhydrides can hydrolyze over time, reducing their effectiveness.

  • Reaction Time and Temperature:

    • As mentioned previously, the choice of anhydride will dictate the required temperature. For acetic anhydride, ensure the reaction is heated for a sufficient period to achieve full conversion.[4] For TFAA, the reaction is typically faster at room temperature.[4][5]

    • Monitor the reaction progress to determine the optimal reaction time.

  • Stoichiometry:

    • Ensure the correct stoichiometry of the reagents is being used. An excess of the anhydride is typically employed.

  • Work-up Procedure:

    • The work-up procedure should be optimized to minimize product loss. Ensure proper pH adjustment and complete extraction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Boekelheide rearrangement and how does it relate to side product formation?

A1: The Boekelheide rearrangement of this compound can proceed through two main mechanistic pathways:

  • Concerted[1][1]-Sigmatropic Rearrangement: This is a pericyclic reaction that is generally considered to be the desired pathway, leading to the formation of 2-acetoxymethylpyridine with high selectivity.[1]

  • Stepwise Radical or Ion-Pair Mechanism: The reaction can also proceed through the formation of reactive intermediates, such as a pyridylmethyl radical or cation.[2] These intermediates can be responsible for the formation of side products through processes like hydrogen abstraction, dimerization, or reaction with the solvent. The balance between these pathways can be influenced by factors such as the solvent, temperature, and the nature of the anhydride used.[1]

Q2: How does the choice of anhydride (acetic anhydride vs. TFAA) affect the reaction?

A2: The choice of anhydride has a significant impact on the reaction conditions and outcome:

  • Acetic Anhydride: Requires higher temperatures (typically reflux) for the reaction to proceed at a reasonable rate.[4] The higher temperatures can lead to an increase in side products.

  • Trifluoroacetic Anhydride (TFAA): Is much more reactive and allows the reaction to be carried out at room temperature or even lower temperatures.[4][5] This often leads to cleaner reactions with higher yields of the desired product and fewer side products.

Q3: Can I use other anhydrides for this rearrangement?

A3: Yes, other carboxylic acid anhydrides can be used, and their reactivity will influence the reaction conditions required. The nature of the acyl group can also influence the stability of potential radical or ionic intermediates, which in turn can affect the product distribution.[2]

Data Presentation

The following table summarizes the product distribution observed in the Boekelheide rearrangement of a pyrimidine (B1678525) N-oxide with acetic anhydride under various conditions. While this is not this compound, it provides valuable insight into the types of side products that can be expected and how reaction conditions can influence their formation.

EntryConditionsMain Product (2) Yield (%)Side Product (3) Yield (%)Side Product (4) Yield (%)Side Product (5) Yield (%)
1Acetic Anhydride, neat, 120°C693--
2Acetic Anhydride, neat, 120°C (repeat)551052
3Acetic Anhydride, Toluene, 110°C5491-
4Acetic Anhydride, Benzoyl Peroxide, 120°C452531
5Acetic Anhydride, AIBN, 120°C482242

Side Product 3: Ethyl-substituted pyrimidine, Side Product 4: Dimeric species, Side Product 5: Unidentified dimer.

Experimental Protocols

General Procedure for the Boekelheide Rearrangement of this compound with Acetic Anhydride

This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reagent Addition: Add an excess of acetic anhydride (typically 2-5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to quench the excess acetic anhydride.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to isolate the 2-acetoxymethylpyridine.

General Procedure for the Boekelheide Rearrangement of this compound with Trifluoroacetic Anhydride (TFAA)

This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution in an ice bath and add TFAA (typically 1.1-1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Boekelheide_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Reaction Pathways cluster_products Products This compound This compound Acylated_Intermediate O-Acylated Intermediate This compound->Acylated_Intermediate Acylation Anhydride Acetic Anhydride or TFAA Anhydride->Acylated_Intermediate Concerted [3,3]-Sigmatropic Shift Acylated_Intermediate->Concerted Stepwise Radical/Ion-Pair Formation Acylated_Intermediate->Stepwise Main_Product 2-Acetoxymethylpyridine Concerted->Main_Product Side_Products Side Products (e.g., Dimers, Solvent Adducts) Stepwise->Side_Products

Caption: Reaction pathways in the Boekelheide rearrangement.

Troubleshooting_Workflow Start Unexpected Side Products Observed Check_Reagent Review Choice of Anhydride (Acetic Anhydride vs. TFAA) Start->Check_Reagent Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Solvent Assess Solvent Choice Start->Check_Solvent Check_Atmosphere Consider Reaction Atmosphere Start->Check_Atmosphere Use_TFAA Switch to TFAA for Milder Conditions Check_Reagent->Use_TFAA Lower_Temp Lower Temperature for Acetic Anhydride Check_Temp->Lower_Temp Inert_Solvent Use an Inert Solvent (e.g., Dichloromethane) Check_Solvent->Inert_Solvent Inert_Atmosphere Run Under Inert Atmosphere (N2 or Ar) Check_Atmosphere->Inert_Atmosphere End Optimized Reaction Use_TFAA->End Lower_Temp->End Inert_Solvent->End Inert_Atmosphere->End

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Purification of 2-Picoline-N-oxide by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Picoline-N-oxide by fractional distillation. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

Users may encounter several challenges during the fractional distillation of this compound due to its hygroscopic nature and thermal sensitivity. This guide provides solutions to common problems.

Problem Potential Cause(s) Solution(s)
Bumping or Uncontrolled Boiling - Rapid heating of the distillation flask.- Ineffective stirring.- Absence of boiling chips (Note: Boiling chips are not effective under vacuum).[1]- Heat the distillation flask gradually and evenly.- Use a magnetic stir bar and stir plate to ensure smooth boiling.- Ensure the stir bar is adequately sized for the flask.
Product is a Viscous Liquid or Solidifies in the Condenser - this compound has a melting point of 41-45 °C.[2][3][4] If the condenser water is too cold, the product can solidify.- Use room temperature water for the condenser or run the condenser without cooling water if the distillation is performed under a high vacuum and the boiling point is sufficiently low.
Difficulty Achieving or Maintaining Vacuum - Leaks in the glassware joints.- Inadequate vacuum pump.- Improperly sealed system.- Ensure all glass joints are properly greased and securely clamped.- Check the vacuum pump for proper function and oil level.- Inspect all tubing and connections for cracks or loose fittings.
Product Appears Discolored (Yellow or Brown) - Thermal decomposition of this compound at high temperatures.[5]- Lower the distillation temperature by reducing the pressure (improving the vacuum).- Ensure the heating mantle temperature is not excessively high. The thermal decomposition of 2-methylpyridine (B31789) N-oxide is slow below 200°C but accelerates at higher temperatures.[5]
Low Recovery of Purified Product - Hold-up in the distillation column.- Decomposition of the product.- Incomplete transfer of the crude material.- Use a short-path distillation apparatus for small quantities to minimize hold-up.- Optimize temperature and pressure to prevent decomposition.- Ensure complete transfer of the crude product into the distillation flask.
Product is Contaminated with Water - this compound is hygroscopic and readily absorbs atmospheric moisture.[3]- Dry the crude material before distillation, for example, by azeotropic distillation with toluene (B28343).- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.
Foaming - Presence of impurities or surfactants.- Too rapid application of vacuum.- Apply vacuum gradually.- Use a larger distillation flask to provide more headspace.- Consider using an anti-foaming agent if the problem persists.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for the purification of this compound?

A1: this compound has a high boiling point at atmospheric pressure and is prone to thermal decomposition at elevated temperatures.[5] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower, safer temperature, thereby minimizing the risk of decomposition.[2][6]

Q2: What are the main impurities I should expect in my crude this compound?

A2: Common impurities may include unreacted 2-picoline, other picoline isomers (if present in the starting material), residual solvents from the synthesis, and water due to the compound's hygroscopic nature.[3] Thermal decomposition during distillation can also lead to the formation of 2-picoline and pyridine (B92270).[5]

Q3: How can I effectively dry my this compound before distillation?

A3: Due to its hygroscopic nature, it is crucial to dry the compound. A practical method is azeotropic distillation with a solvent like toluene or cyclohexane (B81311) to remove water.[7]

Q4: What is the expected boiling point of this compound under vacuum?

A4: The boiling point will vary with the pressure. It is reported to be 89-90 °C at 0.8-0.9 Torr. By adjusting the vacuum, you can control the distillation temperature.

Q5: How should I store the purified this compound?

A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent moisture absorption.[3]

Experimental Protocols

Azeotropic Drying of Crude this compound

This protocol is for removing water from the hygroscopic crude product prior to fractional distillation.

  • Setup: Assemble a simple distillation apparatus with a round-bottom flask, a Dean-Stark trap (optional, but recommended), a condenser, and a collection flask.

  • Procedure:

    • Place the crude this compound in the round-bottom flask.

    • Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.[7] The volume of the solvent should be sufficient to fully dissolve or suspend the crude material.

    • Heat the mixture to reflux. The water-solvent azeotrope will distill over. If using a Dean-Stark trap, the water will be collected in the trap.

    • Continue the distillation until no more water is collected.

    • Remove the remaining solvent under reduced pressure using a rotary evaporator.

Fractional Vacuum Distillation of this compound

This protocol details the purification of dried this compound.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture condensation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, preferably a short-path setup for smaller scales, with a distillation flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a magnetic stir bar in the distillation flask.

    • Grease all joints lightly with a suitable vacuum grease to ensure a good seal.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Transfer the dried, crude this compound into the distillation flask.

    • Begin stirring.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as the first fraction.

    • Slowly increase the temperature. The main fraction of this compound should distill at a steady temperature corresponding to the applied pressure.

    • Monitor the temperature closely. A drop in temperature after the main fraction has been collected indicates that the distillation of the product is complete.

    • Stop the heating and allow the system to cool down before slowly releasing the vacuum.

    • Transfer the purified product to a suitable storage container under an inert atmosphere.

Data Presentation

Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₇NO[3][8][9]
Molecular Weight 109.13 g/mol [3][9]
Appearance Light yellow to brown crystalline low melting mass[4][9]
Melting Point 41-45 °C[2][3][4]
Boiling Point 259-261 °C (at 760 mmHg)[3]
89-90 °C (at 0.8-0.9 Torr)
Solubility Very soluble in water[3]
Nature Hygroscopic[3]
Potential Impurities and their Properties
CompoundBoiling Point (at 760 mmHg)Notes
2-Picoline128-129 °CUnreacted starting material.[10]
Pyridine115 °CPotential decomposition product.[11]
Water100 °CForms an azeotrope with 2-picoline.[11]

Mandatory Visualization

experimental_workflow cluster_prep Pre-Distillation cluster_distillation Fractional Vacuum Distillation cluster_post Post-Distillation crude Crude this compound drying Azeotropic Drying (with Toluene/Cyclohexane) crude->drying Remove Water distill Fractional Distillation under Vacuum drying->distill Dried Crude impurities Low-boiling Impurities (e.g., 2-picoline, solvent) distill->impurities Fraction 1 product Purified this compound distill->product Main Fraction residue High-boiling Residue/ Decomposition Products distill->residue Residue storage Storage under Inert Atmosphere product->storage troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Distillation Problem Observed bumping Bumping/ Uncontrolled Boiling start->bumping discoloration Product Discoloration start->discoloration low_vacuum Poor Vacuum start->low_vacuum solidification Solidification in Condenser start->solidification bumping_sol Gradual Heating Effective Stirring bumping->bumping_sol Address with discoloration_sol Lower Temperature Improve Vacuum discoloration->discoloration_sol Address with low_vacuum_sol Check Seals & Joints Check Pump low_vacuum->low_vacuum_sol Address with solidification_sol Use Room Temp Water No Cooling Water solidification->solidification_sol Address with

References

Technical Support Center: Recrystallization of 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Picoline-N-oxide. Our aim is to help you resolve common issues encountered during its purification by recrystallization, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in handling and recrystallizing this compound?

A1: this compound is a hygroscopic, low-melting solid.[1] This means it readily absorbs moisture from the atmosphere, which can make it difficult to handle and crystallize. The absorbed water can lead to the product appearing as a viscous liquid or a sticky, brownish solid rather than a crystalline material.[2] Therefore, it is crucial to use dry solvents and handle the compound in a low-humidity environment, such as a glove box or under a stream of inert gas.

Q2: My this compound is a brown, oily liquid. Can I still purify it by recrystallization?

A2: Yes, it is common for this compound to be a brownish, viscous liquid, especially if it has been exposed to moisture.[2] Recrystallization is a suitable method for purification. The color and oily nature are often due to impurities and absorbed water. A successful recrystallization will help remove both.

Q3: What is the recommended solvent system for the recrystallization of this compound?

A3: A common solvent system for the recrystallization of this compound is a mixture of a non-polar solvent and a slightly more polar solvent. One documented system is benzene (B151609) and hexane. An alternative, and often preferred due to the lower toxicity of the solvents, is a mixture of toluene (B28343) and heptane (B126788), which has been successfully used for similar N-oxide compounds.[3]

Q4: How should I store purified this compound?

A4: Due to its hygroscopic nature, purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[1][4] For long-term storage and to maintain its crystalline form, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) or in a desiccator.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
"Oiling out" during cooling (product separates as a liquid instead of crystals) 1. The melting point of the compound is lower than the temperature of the solution. 2. The solution is supersaturated, leading to rapid precipitation. 3. High concentration of impurities depressing the melting point.1. Reheat the solution and add a small amount of the more soluble solvent (e.g., toluene) to decrease the saturation point. 2. Allow the solution to cool more slowly. 3. Consider a preliminary purification step if the material is highly impure.
No crystals form upon cooling 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too rapid.1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Allow the solution to cool to room temperature slowly, then place it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of pure this compound.
Low yield of crystals 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel.
Crystals are discolored 1. Colored impurities are present in the starting material.1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.
Product is a sticky solid after filtration 1. The product has absorbed moisture from the air. 2. Incomplete removal of solvent.1. Dry the product thoroughly under vacuum. 2. Handle the purified crystals in a dry atmosphere (e.g., glove box) and store them in a desiccator.

Data Presentation

Solvent Qualitative Solubility Notes
WaterVery soluble[1][7]Unsuitable for recrystallization due to high solubility.
Alcohols (e.g., Methanol, Ethanol)Soluble[7]Generally too soluble for effective recrystallization.
Ethers (e.g., Diethyl ether)Soluble[7]May be used as the more polar component in a two-solvent system.
Benzene / TolueneSoluble when hotGood candidates for the more polar ("good") solvent in a recrystallization pair.
Hexane / HeptaneSparingly soluble to insolubleGood candidates for the less polar ("poor") solvent in a recrystallization pair.
DichloromethaneSolubleOften used as a solvent for reactions and extractions.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Toluene/Heptane Solvent System

This protocol is adapted from a procedure for a similar compound and is suitable for purifying this compound.[3]

  • Dissolution: In a flask equipped with a reflux condenser, suspend the crude this compound in a minimal amount of heptane (e.g., 6 mL per gram of crude material). Heat the suspension to 95°C with stirring.

  • Solubilization: While maintaining the temperature, add hot toluene in small portions until all the solid material dissolves.

  • Cooling and Crystallization: Turn off the heat source and allow the solution to cool slowly to room temperature overnight with continuous stirring. This slow cooling is crucial for the formation of well-defined crystals.

  • Isolation: Cool the resulting suspension in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, preferably under a stream of dry nitrogen to minimize moisture absorption.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Store the final product in a desiccator.

Protocol 2: Alternative Purification by Fractional Distillation

For larger quantities or as an alternative to recrystallization, fractional distillation under reduced pressure can be employed.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point of this compound is approximately 259-261°C at atmospheric pressure, so a vacuum will be necessary to lower the boiling point and prevent decomposition.

  • Collection and Storage: Collect the purified liquid, which should solidify upon cooling. Handle and store the purified product under anhydrous conditions as described above.

Mandatory Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying start Crude this compound add_heptane Add minimal hot heptane start->add_heptane heat_suspension Heat to 95°C add_heptane->heat_suspension add_toluene Add hot toluene until dissolved heat_suspension->add_toluene slow_cool Slowly cool to room temperature add_toluene->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath filter Vacuum filter under N2 ice_bath->filter wash Wash with cold heptane filter->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end Store in desiccator

Caption: A step-by-step workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting 'Oiling Out' cluster_causes Potential Causes cluster_solutions Solutions start Solution 'Oils Out' During Cooling cause1 Cooling too fast? start->cause1 cause2 Too concentrated? start->cause2 cause3 High impurity level? start->cause3 end_fail Consider alternative purification (e.g., distillation) start->end_fail If unresolved solution1 Reheat & cool slowly cause1->solution1 Action solution2 Reheat & add more 'good' solvent (Toluene) cause2->solution2 Action solution3 Consider pre-purification (e.g., charcoal treatment) cause3->solution3 Action end Successful Crystallization solution1->end Result solution2->end Result solution3->end Result

Caption: A logical diagram for troubleshooting the common issue of "oiling out".

References

Technical Support Center: Managing Hygroscopic 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective management of the hygroscopic compound 2-Picoline-N-oxide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (also known as 2-Methylpyridine N-oxide) is a derivative of pyridine (B92270) used as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its chemical structure features a nitrogen-oxygen bond which makes the molecule polar and prone to absorbing moisture from the atmosphere. This hygroscopic nature is a significant concern in experiments because the presence of water can:

  • Alter the reagent's concentration: Absorbed water will change the molarity of this compound solutions, leading to inaccurate stoichiometry in reactions.

  • Interfere with water-sensitive reactions: Many organic reactions, such as those involving organometallics or certain coupling reagents, are intolerant to water. The moisture carried by the reagent can quench these reactions, leading to low yields or complete failure.

  • Promote side reactions: Water can act as a nucleophile or a base in some reaction pathways, leading to the formation of undesired byproducts.

  • Affect physical properties: The presence of water can change the physical state of the compound, which is typically a light yellow to brown viscous liquid, and may affect its solubility in non-polar solvents.[1]

Q2: How should this compound be properly stored to minimize water absorption?

A2: Proper storage is the first line of defense against the hygroscopic properties of this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[2] The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 0-8 °C[1]Reduces the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture.
Container Tightly sealed, opaque containerPrevents moisture ingress and light-induced degradation.
Location Desiccator or dry boxProvides an additional layer of protection against ambient humidity.

Q3: My reaction yield is consistently low when using this compound. Could water be the culprit and how can I check for it?

A3: Yes, water contamination is a common reason for low yields in reactions involving this compound. To determine the water content in your reagent, the following analytical methods can be employed:

  • Karl Fischer Titration: This is the most accurate and widely used method for quantifying water content in organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of water can sometimes be detected as a broad singlet in the 1H NMR spectrum. However, this method is not as sensitive as Karl Fischer titration and the chemical shift of water can vary depending on the solvent and concentration.

  • Infrared (IR) Spectroscopy: The presence of water can be identified by a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration.

Q4: I suspect my this compound has absorbed a significant amount of water. Can it be dried before use?

A4: Yes, it is possible to dry this compound that has been exposed to moisture. A common laboratory procedure for drying is azeotropic distillation. This involves dissolving the compound in a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) and then distilling off the azeotrope to remove the water. Following distillation, the solvent can be removed under reduced pressure to yield the dried compound. It is crucial to handle the dried material under an inert atmosphere to prevent re-absorption of moisture.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product yield in a water-sensitive reaction Water contamination in this compound1. Verify the water content of the reagent using Karl Fischer titration.2. If water content is high, dry the this compound using azeotropic distillation.3. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
Inconsistent reaction outcomes Variable water content in different batches of this compound1. Standardize the handling and storage of the reagent.2. Always use freshly opened or properly stored material.3. Consider purifying and drying the reagent before use in a series of experiments.
Formation of unexpected byproducts Water participating in side reactions1. Analyze the byproducts to understand the side reaction pathway.2. Minimize water content in the reaction by drying the reagent and solvents.3. Re-evaluate the reaction conditions to disfavor water-mediated side reactions.
Physical state of this compound appears altered (e.g., less viscous, cloudy) Significant water absorption1. Do not use the reagent directly.2. Purify and dry the compound before use.3. Review storage conditions to prevent future moisture absorption.

Experimental Protocols

Protocol 1: Handling and Dispensing of Hygroscopic this compound

This protocol outlines the best practices for handling this compound to minimize moisture exposure during experimental setup.

Materials:

  • This compound stored in a tightly sealed container

  • Inert atmosphere glovebox or a Schlenk line

  • Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)

  • Dry, inert gas source (Argon or Nitrogen)

  • Syringes and needles (oven-dried)

Procedure:

  • Preparation: Place the sealed container of this compound and all necessary glassware in a glovebox. If a glovebox is not available, use a Schlenk line.

  • Inert Atmosphere: Purge the glovebox or Schlenk line with an inert gas to remove air and moisture.

  • Equilibration: Allow the container of this compound to equilibrate to the ambient temperature inside the glovebox or on the lab bench before opening to prevent condensation.

  • Dispensing:

    • In a Glovebox: Open the container and quickly measure the required amount using an oven-dried graduated cylinder or by weight.

    • Using a Schlenk Line: If the container has a septum-sealed cap, use a dry syringe to pierce the septum and withdraw the required volume. Ensure the headspace of the container is filled with an inert gas.

  • Transfer: Immediately transfer the measured this compound to the reaction vessel, which should already be under an inert atmosphere.

  • Storage: Tightly reseal the main container, preferably with paraffin (B1166041) film around the cap for extra protection, and return it to the recommended storage conditions (0-8 °C).

Protocol 2: The Boekelheide Reaction with this compound

The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[3] The presence of water can hydrolyze the anhydride (B1165640) reagent and affect the reaction outcome.

Materials:

  • Dry this compound

  • Acetic anhydride or Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Oven-dried round-bottom flask with a reflux condenser

  • Inert gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas.

  • Reagents: In the flask, dissolve the dry this compound in the anhydrous solvent.

  • Addition: Slowly add the acetic anhydride or TFAA to the solution at room temperature. The reaction with TFAA is often exothermic.

  • Reaction:

    • If using acetic anhydride, heat the mixture to reflux and monitor the reaction progress by TLC or GC.[3][4][5][6]

    • If using TFAA, the reaction may proceed at room temperature.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess anhydride by slowly adding water or a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting storage Store this compound (0-8°C, Inert Atmosphere) equilibrate Equilibrate to Room Temp storage->equilibrate Retrieve dispense Dispense Required Amount equilibrate->dispense transfer Transfer to Reaction Vessel dispense->transfer reaction Perform Chemical Reaction (e.g., Boekelheide Reaction) transfer->reaction analysis Analyze Results reaction->analysis troubleshoot Troubleshoot Low Yield (Check for Water) analysis->troubleshoot If Yield is Low dry Dry Reagent if Necessary troubleshoot->dry dry->storage Re-store Properly

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic start Low Reaction Yield q1 Is this compound hygroscopic? start->q1 a1_yes Yes q1->a1_yes Yes other_issues Consider other experimental parameters (temp, stoichiometry, etc.) q1->other_issues No q2 Was the reagent handled under inert atmosphere? a1_yes->q2 a1_no No a2_yes Yes q2->a2_yes Yes improper_handling Moisture exposure is likely. Review handling protocol. q2->improper_handling No check_water Perform Karl Fischer Titration to quantify water content. a2_yes->check_water a2_no No

Caption: Troubleshooting logic for low yield reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Picoline-N-oxide with Triphosgene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 2-Picoline-N-oxide and triphosgene (B27547) to synthesize 2-(chloromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between this compound and triphosgene?

The primary product is 2-(chloromethyl)pyridine. This reaction is an effective method for the chlorination of the methyl group of 2-picoline.

Q2: What is the role of triphosgene in this reaction?

Triphosgene serves as a solid, safer substitute for phosgene (B1210022) gas. In the presence of a nucleophile, it acts as a chlorinating and activating agent, facilitating the rearrangement of this compound.

Q3: Why is a base, such as triethylamine (B128534), necessary for this reaction?

A base, typically a tertiary amine like triethylamine, is required to neutralize the acidic byproducts generated during the reaction. This helps to drive the reaction to completion and prevent unwanted side reactions.

Q4: What is the underlying mechanism of this transformation?

The reaction proceeds through a[1][1]-sigmatropic rearrangement.[2] The this compound reacts with an activated form of triphosgene, leading to an intermediate that undergoes this rearrangement to form the chlorinated product.

Q5: What are some common solvents used for this reaction?

Commonly used solvents are aprotic and non-polar to moderately polar, such as methylene (B1212753) chloride, acetonitrile, toluene, and tetrahydrofuran (B95107) (THF). The choice of solvent can influence reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive triphosgene due to moisture exposure. 2. Insufficient amount of triphosgene or base. 3. Reaction temperature is too low.1. Use freshly opened or properly stored triphosgene. Ensure all glassware is dry. 2. Ensure the stoichiometry of triphosgene and triethylamine is correct. A slight excess of the base may be beneficial. 3. While the reaction can proceed at room temperature, gentle heating (e.g., to 40°C) may be required to initiate the reaction. Monitor the reaction progress by TLC or GC.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to side reactions. 2. Presence of water in the reaction mixture. 3. Incorrect stoichiometry of reagents.1. Maintain the reaction temperature within the recommended range (e.g., 0°C to room temperature). Use an ice bath to control exothermic reactions. 2. Use anhydrous solvents and reagents. 3. Carefully control the addition of triphosgene and base.
Product Degradation 2-(chloromethyl)pyridine can be unstable, especially in the presence of nucleophiles or bases at elevated temperatures.1. Work up the reaction mixture promptly upon completion. 2. Avoid excessive heating during solvent evaporation. 3. Purify the product using chromatography at low temperatures if necessary.
Reaction is Too Vigorous or Exothermic The reaction of triphosgene with the N-oxide can be highly exothermic, especially on a larger scale.1. Add the triphosgene solution dropwise to the solution of this compound at a low temperature (e.g., 0°C). 2. Ensure efficient stirring and have a cooling bath readily available.

Experimental Protocols & Data

General Experimental Protocol

This protocol is a synthesis of information from various sources and should be adapted and optimized for specific laboratory conditions.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (or another suitable tertiary amine base)

  • Anhydrous solvent (e.g., methylene chloride, THF, or acetonitrile)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle (or cooling bath)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

  • Cool the this compound solution to 0°C using an ice bath.

  • Slowly add the triphosgene solution dropwise to the stirred this compound solution over a period of 30-60 minutes.

  • After the addition is complete, add triethylamine dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., methylene chloride).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data on Reaction Conditions

The following table summarizes data on how different reaction parameters can affect the outcome. Yields are reported to be in the range of 52-95% under optimized conditions.[2]

Parameter Condition Effect on Yield/Selectivity Reference
Solvent Methylene ChlorideGenerally good yields and selectivity.Patent US4221913A
AcetonitrileCan also be used effectively.Patent US4221913A
TolueneA possible alternative, may require higher temperatures.Patent US4221913A
Tetrahydrofuran (THF)Suitable for this type of reaction.General Organic Chemistry Knowledge
Temperature 0°C to Room TemperatureOptimal range for minimizing side reactions.General Organic Chemistry Knowledge
> Room TemperatureMay lead to decreased selectivity and product degradation.General Organic Chemistry Knowledge
Base TriethylamineCommonly used and effective.[2]
PyridineCan also be used as a base.General Organic Chemistry Knowledge
Diisopropylethylamine (DIPEA)A bulkier base that can sometimes improve selectivity.General Organic Chemistry Knowledge

Visualizations

Reaction Scheme

Reaction_Scheme Reaction of this compound with Triphosgene This compound This compound Product 2-(chloromethyl)pyridine This compound->Product 1. Triphosgene 2. Triethylamine Triphosgene Triphosgene Triethylamine Triethylamine

Caption: Overall reaction scheme.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_n_oxide Dissolve this compound in anhydrous solvent cool_mixture Cool to 0°C dissolve_n_oxide->cool_mixture prepare_triphosgene Prepare Triphosgene solution add_triphosgene Add Triphosgene solution prepare_triphosgene->add_triphosgene cool_mixture->add_triphosgene add_base Add Triethylamine add_triphosgene->add_base stir Stir at room temperature add_base->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: A typical experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_reagents Are reagents anhydrous and active? start->check_reagents check_stoichiometry Is stoichiometry correct? check_reagents->check_stoichiometry Yes solution_reagents Use dry solvents and fresh triphosgene. check_reagents->solution_reagents No check_temp Is reaction temperature optimal? check_stoichiometry->check_temp Yes solution_stoichiometry Verify molar ratios of reactants and base. check_stoichiometry->solution_stoichiometry No solution_temp Adjust temperature. Consider gentle heating. check_temp->solution_temp No

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Synthesis of 3-Picoline N-Oxide and Prevention of 3-Acetoxypicoline Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-picoline N-oxide, with a specific focus on preventing the formation of 3-acetoxypicoline side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-acetoxypicoline side product formation during the synthesis of 3-picoline N-oxide?

A1: The formation of 3-acetoxypicoline is a known side reaction, analogous to the Boekelheide reaction, which typically occurs when 2-alkylpyridine N-oxides are treated with acetic anhydride (B1165640).[1][2] In the context of 3-picoline N-oxide synthesis, the use of hydrogen peroxide in glacial acetic acid can lead to the in situ formation of peracetic acid, and the presence of acetic anhydride (either as a reagent or an impurity) can promote this rearrangement. The reaction proceeds through the acylation of the N-oxide oxygen, followed by a rearrangement to form the acetoxy-substituted picoline.

Q2: What are the common methods for the synthesis of 3-picoline N-oxide?

A2: The most common methods for synthesizing 3-picoline N-oxide involve the N-oxidation of 3-picoline. Key methods include:

  • Classical Oxidation: Using 30% hydrogen peroxide in glacial acetic acid.[3][4]

  • Catalytic Oxidation: Employing hydrogen peroxide with a catalyst, such as phosphomolybdic acid/molybdenum trioxide or phosphotungstic acid.[4][5]

  • Peracetic Acid Oxidation: Using pre-formed 40% peracetic acid.[4]

Q3: How does temperature affect the formation of 3-acetoxypicoline?

A3: Higher reaction temperatures, especially when using acetic anhydride, can increase the rate of the Boekelheide rearrangement, leading to a higher yield of the 3-acetoxypicoline side product. The original Boekelheide reaction was often carried out at reflux temperatures (~140 °C).[1] Therefore, maintaining lower reaction temperatures is crucial for minimizing this impurity.

Q4: Can the choice of solvent influence the formation of side products?

A4: Yes, the solvent can play a role. While glacial acetic acid is common in the classical method, its presence is directly linked to the potential for the rearrangement reaction. Alternative methods that do not require acetic acid, such as using other oxidizing agents in different solvents, can be a strategy to avoid this side product.

Q5: Are there alternative acylating agents to acetic anhydride that are less prone to causing this rearrangement?

A5: Yes, trifluoroacetic anhydride (TFAA) can be used as an acylating agent in the Boekelheide reaction, often allowing the reaction to proceed at room temperature.[1] This suggests that using a more reactive acylating agent under milder conditions could potentially alter the product distribution, though its use in the context of preventing the 3-acetoxypicoline side product during N-oxidation needs careful consideration and optimization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High levels of 3-acetoxypicoline detected Rearrangement of 3-picoline N-oxide (Boekelheide-type reaction) due to the presence of acetic anhydride or high temperatures.- Lower the reaction temperature: Maintain the temperature at or below the recommended level for the chosen protocol (e.g., 70 ± 5°C for the classical H₂O₂/acetic acid method).- Avoid acetic anhydride: If possible, use a synthetic route that does not involve acetic anhydride. If it is part of the procedure, ensure it is used in stoichiometric amounts and not in excess.- Consider alternative oxidizing agents: Explore methods using m-CPBA or catalytic systems that do not require acetic acid.[6]
Low yield of 3-picoline N-oxide Incomplete reaction or degradation of the product.- Increase reaction time: Monitor the reaction progress by TLC or HPLC to ensure completion.- Optimize reagent stoichiometry: Ensure the correct molar ratios of 3-picoline to the oxidizing agent are used.- Control temperature carefully: Both too low and too high temperatures can negatively impact yield.
Presence of unreacted 3-picoline Insufficient oxidizing agent or reaction time.- Increase the amount of oxidizing agent: A slight excess of the oxidizing agent may be necessary.- Extend the reaction time: As mentioned above, ensure the reaction has gone to completion.
Formation of other unidentified byproducts Over-oxidation or other side reactions.- Purify starting materials: Ensure the 3-picoline is freshly distilled to remove impurities that could lead to side reactions.- Modify work-up procedure: The work-up conditions, such as pH adjustments, should be carefully controlled to prevent degradation of the N-oxide.

Data Presentation

Method Oxidizing Agent Catalyst Solvent Reaction Temp. (°C) Reaction Time (hours) Reported Yield of 3-Picoline N-Oxide (%) Potential for 3-Acetoxypicoline Formation
Classical Oxidation[4]30% Hydrogen PeroxideNoneGlacial Acetic Acid70 ± 52473 - 77Moderate to High
Catalytic Oxidation (Microreactor)[4][5]27-35% Hydrogen PeroxidePhosphomolybdic acid / Molybdenum trioxideNone (neat)80 - 90~0.8 - 2.690.7 - 91.0Low to Moderate
Catalytic Oxidation (Batch)[4]Aqueous Hydrogen PeroxidePhosphotungstic acidNone (neat)130Not Specified> 98High
Peracetic Acid Oxidation[4]40% Peracetic AcidNoneNone (neat)85178 - 83 (for pyridine (B92270) N-oxide)Moderate

Experimental Protocols

Method 1: Classical Oxidation with Hydrogen Peroxide in Glacial Acetic Acid[3][4]
  • In a 2-liter round-bottomed flask, prepare a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-picoline.

  • To this solution, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking.

  • Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5°C.

  • Remove the excess acetic acid and water under reduced pressure (30 mm.).

  • After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again to collect another 200 ml of distillate.

  • Cool the residual mixture to 0–5°C in an ice-salt bath and slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide (B78521) solution with shaking.

  • Extract the strongly alkaline solution with 2 liters of chloroform (B151607).

  • Dry the chloroform extracts over anhydrous sodium carbonate.

  • Filter the solution and remove the chloroform by distillation.

  • Distill the residue under reduced pressure to obtain 3-picoline N-oxide.

Method 2: Catalytic Oxidation in a Microreactor[4][5]
  • Prepare feed solution A by mixing 240g of 3-picoline with 12.0g of a catalyst (a 1:2 mass ratio of phosphomolybdic acid and molybdenum trioxide).

  • Prepare feed solution B by taking 360g of a 27wt% hydrogen peroxide solution and stabilizing it to pH=4 with a phosphate (B84403) buffer.

  • Set the heating temperature of the high-temperature reaction section of the microreactor to 80°C.

  • Feed solution A and solution B into a micromixer at flow rates of 50mL/min and 5mL/min, respectively.

  • Allow the mixed solution to have a residence time of 4 minutes in the high-temperature reaction section of the microreactor.

  • The reaction is typically complete in approximately 2.6 hours, with a reported yield of 3-picoline N-oxide reaching 91.0%.

Visualizations

Formation_of_3_Acetoxypicoline 3-Picoline_N-Oxide 3-Picoline N-Oxide Acylated_Intermediate O-Acylated Intermediate 3-Picoline_N-Oxide->Acylated_Intermediate + Acetic_Anhydride Acetic Anhydride (or Acetic Acid + Heat) Acetic_Anhydride->Acylated_Intermediate Deprotonation Deprotonation (at methyl group) Acylated_Intermediate->Deprotonation Rearrangement [3,3]-Sigmatropic Rearrangement Deprotonation->Rearrangement 3-Acetoxypicoline 3-Acetoxypicoline (Side Product) Rearrangement->3-Acetoxypicoline

Mechanism of 3-Acetoxypicoline Formation.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome High_Side_Product High 3-Acetoxypicoline Levels? Lower_Temp Lower Reaction Temperature High_Side_Product->Lower_Temp Yes Optimize_Time Optimize Reaction Time High_Side_Product->Optimize_Time No Avoid_Ac2O Avoid Acetic Anhydride Lower_Temp->Avoid_Ac2O Alt_Method Use Alternative Oxidation Method Avoid_Ac2O->Alt_Method Reduced_Side_Product Reduced Side Product Formation Alt_Method->Reduced_Side_Product Optimize_Time->Reduced_Side_Product

Troubleshooting Workflow for Side Product Reduction.

References

Technical Support Center: Regioselectivity in 3-Picoline N-Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in reactions involving 3-picoline N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of electrophilic and nucleophilic attack on 3-picoline N-oxide?

A1: The N-oxide group significantly alters the electron distribution of the pyridine (B92270) ring. The oxygen atom is electron-donating through resonance, increasing electron density at the C2, C4, and C6 positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom makes the C2 and C6 positions electron-deficient and thus targets for nucleophilic attack. The C3-methyl group provides a slight electron-donating inductive effect.

Q2: I am performing a nitration reaction on 3-picoline N-oxide and obtaining a mixture of isomers. Why is this happening and how can I favor C4-nitration?

A2: Nitration of pyridine N-oxides typically shows high regioselectivity for the C4 position.[1][2] However, the presence of the C3-methyl group in 3-picoline N-oxide can lead to a mixture of 4-nitro and 6-nitro products due to competing electronic and steric effects. To favor C4-nitration, careful control of reaction conditions is crucial.

Troubleshooting Steps:

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable C4-substituted product.

  • Nitrating Agent: Using a milder nitrating agent may improve selectivity.

  • Solvent: The choice of solvent can influence the reactivity and selectivity.

Q3: Why is direct halogenation of 3-picoline N-oxide often unselective, and what methods can be used to achieve better regioselectivity?

A3: Direct halogenation of 3-picoline N-oxide can lead to a mixture of products due to the activation of multiple ring positions. To achieve higher regioselectivity, methods involving activation of the N-oxide followed by nucleophilic attack are often employed.

Recommended Approaches for Regioselective Halogenation:

  • Activation with Oxalyl Chloride/Bromide: This method allows for the synthesis of 2-halopyridines with high yields and good regioselectivity.[3] For 3-picoline N-oxide, this would likely favor halogenation at the C2 position.

  • Activation with p-Toluenesulfonic Anhydride (B1165640): This has been used for the C2-bromination of fused pyridine N-oxides and may be applicable to 3-picoline N-oxide.

Q4: I am attempting a reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent) and observing low yield and a mixture of products. What are the likely issues?

A4: Reactions of 3-picoline N-oxide with organometallic reagents can be complex. Nucleophilic addition can occur at the C2 or C6 positions. The C3-methyl group can sterically hinder attack at the C2 position, potentially favoring attack at C6. Additionally, metallation of the methyl group is a possible side reaction.

Troubleshooting Tips:

  • Choice of Organometallic Reagent: The nature of the organometallic reagent can influence the outcome. For instance, arylzinc reagents have been used for the C2-arylation of pyridine N-oxides in the presence of an activating agent.

  • Reaction Temperature: Low temperatures are generally preferred to control the reactivity of the organometallic reagent and minimize side reactions.

  • Additives: The use of additives can sometimes direct the regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Nitration)

Symptoms:

  • Formation of multiple mono-substituted isomers (e.g., 4-nitro and 6-nitro).

  • Low yield of the desired C4-substituted product.

Possible Causes and Solutions:

CauseRecommended Solution
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically controlled product.
Harsh Reaction Conditions Use a milder nitrating agent (e.g., nitric acid in acetic anhydride instead of fuming nitric acid/sulfuric acid).
Solvent Effects Experiment with different solvents to modulate the reactivity and selectivity of the electrophile.
Issue 2: Uncontrolled Halogenation

Symptoms:

  • Formation of a mixture of mono- and di-halogenated products.

  • Lack of regioselectivity between C2, C4, and C6 positions.

Possible Causes and Solutions:

CauseRecommended Solution
Direct Halogenation with Halogens (Br₂, Cl₂) Employ a two-step procedure involving activation of the N-oxide followed by nucleophilic halide attack.[3]
Inappropriate Activating Agent Screen different activating agents such as oxalyl chloride, oxalyl bromide, or p-toluenesulfonic anhydride to find the optimal conditions for the desired regioselectivity.[3][4]

Experimental Protocols

Protocol 1: Regioselective Nitration of 3-Picoline N-Oxide to 4-Nitro-3-picoline N-oxide

This protocol is adapted from general procedures for the nitration of pyridine N-oxides.[1]

Materials:

  • 3-Picoline N-oxide

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution (saturated)

  • Dichloromethane (B109758)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-picoline N-oxide to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the 3-picoline N-oxide has dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 4-nitro-3-picoline N-oxide.[5][6]

Quantitative Data for Nitration of Pyridine N-Oxides:

SubstrateNitrating AgentTemperature (°C)ProductYield (%)Reference
Pyridine N-oxideHNO₃/H₂SO₄904-Nitropyridine N-oxide~90[1]
3-Picoline N-oxideHNO₃/H₂SO₄904-Nitro-3-picoline N-oxideVaries[5][6]

Visualizations

Signaling Pathways and Reaction Mechanisms

regioselectivity_electrophilic Directing Effects in Electrophilic Substitution cluster_substrate 3-Picoline N-Oxide cluster_positions Potential Reaction Sites cluster_factors Influencing Factors 3-Picoline_N-Oxide 3-Picoline N-Oxide C2 C2 C4 C4 C6 C6 N_Oxide N-Oxide (Resonance Donation) N_Oxide->C2 Activates N_Oxide->C4 Strongly Activates N_Oxide->C6 Activates Methyl C3-Methyl (Inductive Donation) Methyl->C2 Activates Methyl->C4 Activates Sterics Steric Hindrance Sterics->C2 Hinders

Caption: Factors influencing regioselectivity in electrophilic substitution.

troubleshooting_workflow Troubleshooting Workflow for Poor Regioselectivity Start Start: Poor Regioselectivity (Mixture of Isomers) Check_Temp Is reaction temperature optimized? Start->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp No Check_Reagent Is the reagent appropriate? Check_Temp->Check_Reagent Yes Lower_Temp->Check_Reagent Change_Reagent Use milder/more selective reagent Check_Reagent->Change_Reagent No Check_Solvent Have different solvents been screened? Check_Reagent->Check_Solvent Yes Change_Reagent->Check_Solvent Change_Solvent Screen alternative solvents Check_Solvent->Change_Solvent No Consult Consult literature for specific substrate Check_Solvent->Consult Yes Success Improved Regioselectivity Change_Solvent->Success Consult->Success

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Stability of 2-Picoline-N-oxide in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Picoline-N-oxide in acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) on the Stability of this compound

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable at room temperature when stored in a tightly sealed container, protected from moisture and light.[1] It is, however, hygroscopic and can absorb water from the atmosphere, which may affect its long-term stability and reactivity.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. It is known to be incompatible with acids, acid chlorides, and acid anhydrides, suggesting a higher susceptibility to degradation under acidic conditions.[1] In contrast, pyridine (B92270) N-oxides are generally considered to be reasonably stable in aqueous basic solutions.

Q3: What are the potential degradation pathways for this compound in acidic conditions?

A3: In the presence of strong acids, the N-oxide oxygen can be protonated, making the pyridine ring more electron-deficient.[2][3] While simple hydrolysis is not the primary degradation route, under specific acidic conditions, particularly in the presence of acylating agents like acetic anhydride, this compound can undergo a rearrangement known as the Boekelheide reaction.[4][5] This reaction leads to the formation of 2-pyridinemethanol (B130429) derivatives.[4][6] Another potential degradation pathway in the presence of strong acids and a reducing agent is the deoxygenation to form 2-picoline.

Q4: What happens to this compound in basic conditions?

A4: Based on the general behavior of pyridine N-oxides, this compound is expected to be relatively stable in basic aqueous solutions. No specific, commonly encountered degradation pathways have been reported under mild basic conditions at ambient temperature.

Q5: Are there any known degradation products of this compound?

A5: Under specific acidic conditions, particularly with acetic anhydride, a major product is 2-pyridinemethanol acetate, resulting from the Boekelheide rearrangement.[4][7] In strongly acidic conditions with certain reagents, deoxygenation can occur, leading to the formation of 2-picoline. Specific degradation products from hydrolysis in strongly acidic or basic aqueous solutions are not well-documented in publicly available literature.

Troubleshooting Guide for Experiments Involving this compound

Issue Encountered Potential Cause Troubleshooting Steps
Unexpectedly low yield or complete loss of this compound in a reaction. Acidic Reaction Conditions: The reaction medium may be too acidic, leading to degradation of the starting material.- Buffer the reaction to a less acidic pH if the chemistry allows.- Consider alternative catalysts that do not require strongly acidic conditions.- Minimize reaction time and temperature.
Presence of Acid Anhydrides or Acid Chlorides: These reagents can react with this compound, causing rearrangement or other side reactions.[1]- Use alternative activating agents if possible.- If their use is unavoidable, perform the reaction at a low temperature and monitor the consumption of the starting material closely.
Formation of an unexpected side-product, particularly a hydroxymethylpyridine derivative. Boekelheide Rearrangement: If your reaction is run in the presence of an acid anhydride, this rearrangement is a likely cause.[4][6]- Confirm the structure of the side-product using analytical techniques such as NMR and Mass Spectrometry.- If the rearrangement is undesirable, explore alternative synthetic routes that avoid the use of acid anhydrides.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Sample Degradation in Acidic Mobile Phase: If the HPLC mobile phase is acidic, the analyte may be degrading on the column or in the autosampler.- Check the stability of this compound in the mobile phase over time.- Consider using a mobile phase with a higher pH if the separation is not compromised.- Keep the autosampler temperature low.
Hygroscopic Nature of the Compound: Absorption of water can lead to inconsistencies in weighing and concentration calculations.[1]- Store this compound in a desiccator.- Handle the compound quickly in a low-humidity environment.

Experimental Protocols

Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, based on ICH guidelines.[5][8]

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in 0.1 N HCl.

  • Stir the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

  • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in 0.1 N NaOH.

  • Stir the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Withdraw samples at various time points.

  • Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Dilute the samples with the mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Stir the solution at room temperature for a defined period (e.g., 24 hours).

  • Withdraw samples at various time points.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

  • Dilute the samples with the mobile phase for analysis.

4. Analytical Method:

  • A stability-indicating HPLC method should be used to separate the parent compound from any degradation products.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH can be optimized, e.g., pH 7)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 265 nm)

    • Column Temperature: 30°C

Visualizations

Boekelheide_Rearrangement cluster_acidic_degradation Potential Acidic Degradation Pathway: Boekelheide Rearrangement start This compound step1 Acylation of N-oxide oxygen (with Acetic Anhydride) start->step1 + Ac₂O step2 Deprotonation of alpha-methyl group step1->step2 - H⁺ step3 [3.3]-Sigmatropic Rearrangement step2->step3 product 2-Pyridinemethanol acetate step3->product

Caption: Boekelheide rearrangement of this compound.

Stability_Testing_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress_conditions Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation sampling Sample at multiple time points acid->sampling base->sampling oxidation->sampling analysis Neutralize and Dilute Samples sampling->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc

Caption: Workflow for forced degradation studies.

References

Identifying and removing impurities from 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from 2-Picoline-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several impurities, primarily arising from its synthesis and hygroscopic nature. The most common impurities include:

  • Water: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere.[1]

  • Unreacted 2-Picoline: Incomplete oxidation during synthesis can leave residual 2-picoline.

  • By-products of Oxidation: Depending on the synthetic route (e.g., using peracetic acid), by-products such as acetic acid may be present.

  • Other Pyridine Derivatives: Small amounts of other pyridine-N-oxide isomers or related compounds can sometimes be present.

Q2: Why is it crucial to purify this compound before use in our experiments?

A2: The presence of impurities can significantly impact experimental outcomes. For instance, water can interfere with moisture-sensitive reactions, while unreacted starting materials or by-products can lead to unwanted side reactions, affect reaction kinetics, and complicate the purification of the final product. For applications in drug development and catalysis, high purity is essential to ensure reproducibility and avoid introducing contaminants.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and commonly cited methods for the purification of this compound are fractional distillation under reduced pressure and recrystallization.[2] The choice of method depends on the nature and quantity of the impurities present.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum to a reference standard.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Oiling out during recrystallization The solvent polarity is not optimal, or the solution is being cooled too rapidly.- Try a different solvent system (e.g., increase the proportion of the less polar solvent).- Allow the solution to cool more slowly to promote crystal formation.- Add a seed crystal to induce crystallization.
Low recovery after recrystallization - The compound is too soluble in the chosen solvent.- Too much solvent was used.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent required to dissolve the solid.
Persistent water contamination This compound is highly hygroscopic and is reabsorbing moisture from the air after purification.- Dry the purified product under high vacuum.- Handle and store the purified compound under an inert atmosphere (e.g., in a glovebox or desiccator with a drying agent).[1]
Incomplete separation of impurities by distillation The boiling points of the impurities are too close to that of this compound.- Use a longer fractionating column to increase the number of theoretical plates.- Optimize the vacuum pressure to maximize the boiling point difference.- Consider a subsequent purification step, such as recrystallization.
Product decomposition during distillation The distillation temperature is too high.- Reduce the pressure of the vacuum system to lower the boiling point of this compound.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method is effective for removing volatile impurities with boiling points different from this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically effective.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection:

    • Collect the initial fraction, which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (approximately 100-105 °C at 1 mmHg), switch to a clean receiving flask to collect the purified product.

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main fraction has been collected.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization

Recrystallization is an effective method for removing non-volatile impurities and can be used as a primary purification step or following distillation for higher purity.

Materials:

  • Crude or distilled this compound

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent system (e.g., Benzene (B151609)/Hexane (B92381) or Toluene/Heptane)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A common solvent system is a mixture of a solvent in which this compound is soluble (e.g., benzene or toluene) and a solvent in which it is less soluble (e.g., hexane or heptane).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., benzene) and gently heat on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • Slowly add the less soluble solvent (e.g., hexane) dropwise to the hot solution until a slight turbidity persists.

    • If necessary, add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less soluble solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents. Due to its hygroscopic nature, it is crucial to store the dried product in a desiccator or under an inert atmosphere.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Parameter Fractional Distillation Recrystallization
Effective For Removing volatile impurities with different boiling points.Removing non-volatile and some colored impurities.
Typical Purity Achieved >99%>99.5%
Typical Yield 70-85%60-80%
Key Experimental Conditions Vacuum: 1-5 mmHgCollection Temp: ~100-105 °C @ 1 mmHgSolvent System: Benzene/Hexane or Toluene/HeptaneCooling: Slow cooling followed by ice bath
Advantages - Good for large quantities.- Can remove significant amounts of volatile impurities.- Can achieve very high purity.- Effective for removing non-volatile and colored impurities.
Disadvantages - Requires specialized glassware.- Potential for thermal decomposition if overheated.- Can be more time-consuming.- Yield can be lower due to solubility in the mother liquor.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification cluster_analysis Final Analysis & Storage start Receive Commercial This compound assess_purity Assess Initial Purity (GC-MS, NMR) start->assess_purity distillation Fractional Distillation (if volatile impurities) assess_purity->distillation Volatile impurities detected recrystallization Recrystallization (if non-volatile impurities) assess_purity->recrystallization Non-volatile impurities detected final_purity Assess Final Purity (GC-MS, NMR) distillation->final_purity recrystallization->final_purity final_purity->distillation Purity below specifications storage Store under Inert Atmosphere final_purity->storage Purity meets specifications logical_relationship cluster_impurities Impurity Type cluster_methods Recommended Purification Method volatile Volatile Impurities (e.g., 2-Picoline, Solvents) distillation Fractional Distillation volatile->distillation non_volatile Non-Volatile Impurities (e.g., Salts, By-products) recrystallization Recrystallization non_volatile->recrystallization water Water drying Drying under Vacuum/ Inert Atmosphere water->drying distillation->recrystallization Optional secondary step recrystallization->drying Final drying step

References

Navigating the Scale-Up of 2-Picoline-N-oxide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming the challenges associated with scaling up reactions involving 2-Picoline-N-oxide. As a versatile intermediate in the pharmaceutical and agrochemical industries, understanding the nuances of its reactivity and handling at larger scales is critical for efficient, safe, and reproducible manufacturing.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your process development endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of reactions with this compound, with a particular focus on the widely utilized Boekelheide rearrangement.

Q1: We are observing a significant decrease in yield for the Boekelheide rearrangement when moving from a 10 g to a 500 g scale. What are the likely causes?

A decrease in yield upon scale-up is a frequent challenge. Several factors that are less pronounced at the lab scale can become significant in larger reactors:

  • Heat Transfer Limitations: The Boekelheide reaction with acetic anhydride (B1165640) is typically refluxed at high temperatures (around 130-140°C).[2][3] Inefficient heat distribution in a large reactor can lead to localized "hot spots" or insufficient heating, promoting side reactions or incomplete conversion.

  • Mixing In-homogeneity: Inadequate agitation can result in poor mixing of the reactants, leading to localized areas of high concentration and the formation of byproducts.

  • Extended Reaction Times: What might be a 2-4 hour reaction at the lab scale could require longer heating times at a larger scale to reach completion, increasing the potential for thermal decomposition of the product or starting material.

Q2: What are the common side reactions and impurities we should look for during the scale-up of the Boekelheide reaction?

Several side products can form, impacting yield and purity:

  • Radical-Mediated Side Products: The Boekelheide rearrangement can proceed, at least in part, through radical intermediates. This can lead to the formation of dimers or products incorporating solvent fragments, especially if solvents prone to hydrogen atom abstraction are used.

  • Incomplete Reaction: Residual unreacted this compound can complicate purification.

  • Over-reaction or Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of the desired 2-pyridylcarbinol acetate (B1210297), potentially forming colored impurities. Studies have shown that this compound itself can decompose at temperatures above 200°C.

Q3: How can we improve the safety and control of the N-oxidation of 2-picoline at an industrial scale?

The N-oxidation of picolines is often carried out using strong oxidizing agents like hydrogen peroxide or peracetic acid, which can pose safety risks.

  • Controlled Addition of Oxidant: Instead of adding the oxidant all at once, a controlled, slow addition is crucial to manage the exothermic nature of the reaction.

  • Catalyst Selection: The use of catalysts like phosphotungstic acid can allow for milder reaction conditions and improved selectivity, reducing the risk of runaway reactions.[4]

  • Thermal Hazard Analysis: Performing calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) is essential to understand the thermal profile of the reaction and identify potential thermal hazards.

Q4: We are struggling with the work-up and isolation of the 2-pyridylcarbinol acetate product at a larger scale. What are some best practices?

  • Quenching of Acetic Anhydride: The excess acetic anhydride must be quenched carefully. A common laboratory method is to pour the reaction mixture into ice water.[1] At a larger scale, this needs to be done cautiously and with efficient cooling to control the exotherm.

  • Neutralization: Neutralization of the acidic mixture, often with a saturated sodium bicarbonate solution, can be vigorous due to CO₂ evolution.[1] Slow, portion-wise addition with good agitation is critical.

  • Extraction and Solvent Removal: Efficient extraction with a suitable solvent like ethyl acetate or dichloromethane (B109758) is necessary.[1][4] Subsequent solvent removal should be performed under reduced pressure at a temperature that avoids product degradation.

Experimental Protocols

Large-Scale Laboratory Synthesis of (4-Methyl-5-nitropyridin-2-yl)methanol via Boekelheide Rearrangement

This protocol is adapted from a procedure for a substituted this compound and illustrates the key steps applicable to a scaled-up Boekelheide reaction.[1]

Materials:

  • 4-Methyl-5-nitro-2-picoline N-oxide (1 mole, 168.14 g)

  • Acetic anhydride (10 volumes, 1.68 L)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • 5 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with 4-Methyl-5-nitro-2-picoline N-oxide and acetic anhydride.

  • With stirring, heat the mixture to reflux (approximately 130-140°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate, appropriately sized vessel, prepare a large volume of ice water.

  • Slowly and carefully transfer the reaction mixture to the ice water with vigorous stirring to quench the excess acetic anhydride.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7. Be cautious of gas evolution.

  • Transfer the neutralized mixture to a large separatory funnel and extract with ethyl acetate (3 x 1 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (4-Methyl-5-nitropyridin-2-yl)methanol can then be purified by recrystallization or chromatography.

Data Presentation

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reactant Molar Ratio 1:10 (N-oxide:Anhydride)1:81:7
Reaction Temperature 140°C135-140°C130-135°C
Reaction Time 2 hours4-6 hours8-12 hours
Typical Yield 85-95%75-85%70-80%
Key Impurities Unreacted starting materialDimeric byproducts, solvent adductsThermal degradation products
Agitation Speed 500 rpm (magnetic stirrer)100-200 rpm (overhead stirrer)50-100 rpm (impeller)

Visualizations

Experimental Workflow for Boekelheide Rearrangement Scale-Up

The following diagram outlines the key stages in scaling up the Boekelheide rearrangement of this compound.

Boekelheide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reactants Charge this compound and Acetic Anhydride to Reactor Heat_to_Reflux Heat to Reflux (130-140°C) Charge_Reactants->Heat_to_Reflux Stirring Monitor_Progress Monitor Reaction (TLC/HPLC) Heat_to_Reflux->Monitor_Progress Maintain Temperature Cool_Down Cool Reaction Mixture Monitor_Progress->Cool_Down Reaction Complete Quench Quench with Ice Water Cool_Down->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify_Product Purify Product (Recrystallization/Chromatography) Dry_and_Concentrate->Purify_Product

Caption: Workflow for the Boekelheide Rearrangement Scale-Up.

Signaling Pathway Inhibition by a 2-Pyridylcarbinol Derivative

The product of the Boekelheide reaction, 2-pyridylcarbinol, is a precursor to various pharmaceutically active molecules. For instance, derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain and inflammation.[5][6]

TRPV3_Pathway Stimulus Heat, Chemical Agonists TRPV3 TRPV3 Ion Channel (in Keratinocytes/Neurons) Stimulus->TRPV3 Activates Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Opens Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Triggers Pain_Inflammation Pain Sensation & Inflammation Downstream_Signaling->Pain_Inflammation Leads to Pyridinylmethanol_Derivative Pyridinylmethanol Derivative (TRPV3 Antagonist) Pyridinylmethanol_Derivative->TRPV3 Blocks

Caption: Inhibition of the TRPV3 Signaling Pathway.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Picoline-N-oxide and 3-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Picoline-N-oxide and 3-Picoline-N-oxide, two isomeric heterocyclic compounds crucial as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding their distinct reactivity profiles is paramount for designing efficient synthetic routes and predicting product outcomes. This document summarizes key differences in their behavior towards electrophilic and nucleophilic reagents, supported by experimental data and detailed protocols.

Introduction to Reactivity

Pyridine-N-oxides are a class of compounds where the nitrogen atom of the pyridine (B92270) ring is oxidized. This N-O bond significantly alters the electronic properties of the aromatic ring compared to the parent pyridine. The oxygen atom can donate electron density into the ring through resonance, activating the positions ortho and para to the nitrogen for electrophilic attack. Conversely, the inductive effect of the N-oxide group and its ability to stabilize a negative charge make the ring susceptible to nucleophilic attack, particularly at the α- and γ-positions.

The position of the methyl group in picoline-N-oxides introduces further electronic and steric influences, leading to notable differences in the reactivity and regioselectivity of this compound and 3-picoline-N-oxide.

Electrophilic Aromatic Substitution: Nitration

Electrophilic nitration is a key functionalization reaction for pyridine-N-oxides. The N-oxide group directs the incoming electrophile primarily to the 4-position. However, the position of the methyl group in the picoline-N-oxide isomers can influence the reaction's outcome.

In the case of 3-picoline-N-oxide, the methyl group at the 3-position does not sterically hinder the electronically favored 4-position, leading to the clean formation of 4-nitro-3-picoline-N-oxide in good yield. For this compound, while the 4-position is still the primary site of attack, the proximity of the methyl group can influence the reaction, although 4-nitro-2-picoline-N-oxide is the expected major product.

Quantitative Data: Nitration
CompoundReagentsTemperature (°C)Time (h)ProductYield (%)
3-Picoline-N-oxideFuming HNO₃ / H₂SO₄100-10524-Nitro-3-picoline-N-oxide70-73[1][2]
Pyridine-N-oxide (for comparison)Fuming HNO₃ / H₂SO₄125-13034-Nitropyridine-N-oxide42[3]
Experimental Protocol: Nitration of 3-Picoline-N-oxide

This protocol is adapted from established literature procedures for the nitration of picoline-N-oxides.

Materials:

  • 3-Picoline-N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate

  • Chloroform (B151607)

Procedure:

  • In a round-bottom flask immersed in an ice-salt bath, slowly add 180 g (1.65 moles) of liquefied 3-picoline-N-oxide to 630 mL of cold (0–5 °C) concentrated sulfuric acid.

  • To the cooled mixture, add 495 mL of fuming nitric acid in portions, maintaining the temperature at around 10 °C.

  • Attach a condenser and gradually heat the mixture in an oil bath to 95–100 °C over 25–30 minutes.

  • Once gas evolution begins and the reaction becomes vigorous, remove the oil bath and control the reaction with an ice-water bath.

  • After the vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.

  • Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.

  • Carefully neutralize the mixture with sodium carbonate until a yellow crystalline product precipitates.

  • Collect the solid by suction filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by extraction with boiling chloroform and subsequent recrystallization.[1]

Reaction with Acetic Anhydride (B1165640)

The reaction of picoline-N-oxides with acetic anhydride is a classic transformation that highlights the difference in reactivity between the 2- and 3-isomers.

This compound undergoes the Boekelheide rearrangement , a[4][4]-sigmatropic rearrangement.[5] The reaction proceeds via initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and subsequent rearrangement to yield 2-acetoxymethylpyridine. However, this reaction is often not clean, and side products such as 3-acetoxy-2-picoline and 5-acetoxy-2-picoline can also be formed.[6]

3-Picoline-N-oxide , lacking an α-methyl group, cannot undergo the Boekelheide rearrangement. Instead, it undergoes nucleophilic attack by the acetate (B1210297) ion at the 2-position of the activated pyridine ring, followed by rearomatization, to yield 2-acetoxy-3-picoline.

Quantitative Data: Reaction with Acetic Anhydride
CompoundReagentConditionsMajor Product(s)Yield (%)
This compoundAcetic AnhydrideReflux2-Acetoxymethylpyridine, 3-acetoxy-2-picoline, 5-acetoxy-2-picolineMixture of products, yields vary
3-Picoline-N-oxideAcetic Anhydride-2-Acetoxy-3-picoline-

Note: Specific yields for the reaction of 3-picoline-N-oxide with acetic anhydride under well-defined conditions were not found in the surveyed literature, but the primary product is established.

Experimental Protocol: Reaction of this compound with Acetic Anhydride (Boekelheide Rearrangement)

This protocol is a general representation of the Boekelheide rearrangement.

Materials:

  • This compound

  • Acetic Anhydride

Procedure:

  • A mixture of this compound and acetic anhydride (typically in excess) is heated to reflux.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

  • After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

  • The residue is then worked up, which may involve neutralization and extraction with an organic solvent.

  • The product mixture is typically purified by fractional distillation or chromatography to separate the isomeric products.

Nucleophilic Substitution

The N-oxide group activates the pyridine ring for nucleophilic attack, especially at the 2- and 4-positions. The position of the methyl group can influence the susceptibility of the ring to nucleophilic attack through steric and electronic effects. Generally, the 2-position is highly activated in both isomers. For 3-picoline-N-oxide, the 2- and 6-positions are activated for nucleophilic attack. In this compound, the 6-position is similarly activated, while the 2-position is occupied by the methyl group.

Visualizing Reaction Pathways

Logical Flow of Picoline-N-Oxide Reactions

logical_flow General Reactivity of Picoline-N-Oxides cluster_2_picoline This compound cluster_3_picoline 3-Picoline-N-oxide 2-PNO This compound Nitration_2 Nitration (HNO₃/H₂SO₄) 2-PNO->Nitration_2 Boekelheide Reaction with Ac₂O (Boekelheide Rearrangement) 2-PNO->Boekelheide Product_Nitro_2 4-Nitro-2-picoline-N-oxide Nitration_2->Product_Nitro_2 Product_Boekelheide 2-Acetoxymethylpyridine + Isomers Boekelheide->Product_Boekelheide 3-PNO 3-Picoline-N-oxide Nitration_3 Nitration (HNO₃/H₂SO₄) 3-PNO->Nitration_3 Acetoxylation Reaction with Ac₂O (Acetoxylation) 3-PNO->Acetoxylation Product_Nitro_3 4-Nitro-3-picoline-N-oxide Nitration_3->Product_Nitro_3 Product_Acetoxylation 2-Acetoxy-3-picoline Acetoxylation->Product_Acetoxylation

Caption: A flowchart comparing the primary reaction pathways for 2- and 3-picoline-N-oxide.

Boekelheide Rearrangement of this compound

boekelheide_rearrangement Boekelheide Rearrangement Mechanism start This compound step1 Acylation of N-oxide (+ Ac₂O) start->step1 intermediate1 N-Acetoxy-2-picolinium step1->intermediate1 step2 Deprotonation of methyl group intermediate1->step2 intermediate2 Anhydrobase intermediate step2->intermediate2 step3 [3,3]-Sigmatropic Rearrangement intermediate2->step3 product 2-Acetoxymethylpyridine step3->product

Caption: A diagram illustrating the key steps of the Boekelheide rearrangement.

Summary and Conclusion

The reactivity of this compound and 3-picoline-N-oxide is significantly influenced by the position of the methyl group.

  • This compound: The presence of the α-methyl group enables the characteristic Boekelheide rearrangement with acetic anhydride, providing a route to 2-functionalized picolines. However, this reaction can lead to a mixture of products. In electrophilic substitution, while the 4-position is activated, steric hindrance from the adjacent methyl group can play a role.

  • 3-Picoline-N-oxide: Lacking an α-methyl group, it does not undergo the Boekelheide rearrangement. Instead, it undergoes clean electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. This generally leads to more predictable and regioselective outcomes in these reactions compared to the 2-isomer.

For drug development and synthetic chemistry, the choice between these two isomers as starting materials will depend on the desired substitution pattern. 3-Picoline-N-oxide is often the preferred precursor for introducing substituents at the 4-position via electrophilic attack due to its higher regioselectivity. In contrast, this compound is the key starting material for accessing 2-methyl substituted pyridines with further functionalization at the methyl group via the Boekelheide rearrangement. A thorough understanding of these reactivity differences is essential for the efficient and selective synthesis of complex pyridine-based molecules.

References

A Comparative Guide to 2-Picoline-N-oxide and 4-Picoline-N-oxide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, pyridine-N-oxides are invaluable intermediates, prized for their unique reactivity that unlocks diverse molecular transformations. Among these, 2-Picoline-N-oxide and 4-Picoline-N-oxide stand out as particularly versatile building blocks. Their isomeric structures, with the methyl group at the ortho or para position, respectively, give rise to distinct electronic and steric properties. This guide provides a comprehensive comparison of these two essential reagents, supported by experimental data, to aid researchers in selecting the optimal isomer for their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound and 4-Picoline-N-oxide is crucial for their effective application. The table below summarizes key data for both compounds.

PropertyThis compound4-Picoline-N-oxide
CAS Number 931-19-11003-67-4
Molecular Formula C₆H₇NOC₆H₇NO
Molecular Weight 109.13 g/mol 109.13 g/mol
Appearance Light yellow to brown viscous liquidLight brown hygroscopic crystalline powder
Melting Point 65-66 °C179.5–181 °C
Boiling Point 100–105 °C at 1 mmHgNot available
Purity (typical) ≥ 98% (GC)≥ 98%

Synthesis of this compound and 4-Picoline-N-oxide

The most common method for the synthesis of both this compound and 4-Picoline-N-oxide is the direct oxidation of the corresponding picoline. Various oxidizing agents can be employed, with hydrogen peroxide in acetic acid and meta-chloroperoxybenzoic acid (m-CPBA) being the most prevalent.

General Experimental Workflow for N-oxidation

The synthesis of picoline-N-oxides generally follows the workflow depicted below.

G cluster_input Inputs cluster_process Process cluster_output Output Picoline Picoline (2- or 4-) Reaction N-Oxidation Reaction Picoline->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Reaction Solvent Solvent (e.g., Acetic Acid, CH₂Cl₂) Solvent->Reaction Workup Reaction Work-up (Quenching & Extraction) Reaction->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Product Picoline-N-oxide (2- or 4-) Purification->Product G Start This compound Reagent POCl₃ or SOCl₂ Start->Reagent Reaction with chlorinating agent Intermediate [Intermediate Adduct] Reagent->Intermediate Rearrangement Rearrangement & Chloride Attack Intermediate->Rearrangement Product 2-Chloromethylpyridine Rearrangement->Product G cluster_2_picoline This compound Pathway cluster_4_picoline 4-Picoline-N-oxide Pathway Picoline2 This compound Chloromethyl 2-Chloromethylpyridine Derivatives Picoline2->Chloromethyl Methyl Group Functionalization Tipiracil Tipiracil Chloromethyl->Tipiracil Picoline4 4-Picoline-N-oxide Anilines Substituted Anilines & Other Fragments Picoline4->Anilines Ring Functionalization & Side-chain Modification EGFR EGFR Inhibitors (e.g., Anilinoquinazolines) Anilines->EGFR

A Comparative Guide to Spectroscopic Analysis for Validating 2-Picoline-N-oxide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of 2-Picoline-N-oxide, a versatile building block in pharmaceutical and materials science, ensuring high purity is paramount.[1][2] This guide provides a comparative overview of spectroscopic techniques for validating the purity of this compound, offering detailed experimental protocols and data for comparison with its isomers and potential impurities.

Spectroscopic Fingerprints of Purity: A Comparative Analysis

The purity of this compound is typically assessed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides a unique fingerprint of the molecule, allowing for the identification of the target compound and the detection of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methyl protons and a series of multiplets for the aromatic protons on the pyridine (B92270) ring.[3][4] The chemical shifts are influenced by the electron-withdrawing N-oxide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule, offering further confirmation of its structure and purity.[3]

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Picoline-N-oxide Isomers and a Potential Impurity

CompoundMethyl Protons (s)Aromatic Protons (m)
This compound ~2.53~7.20-7.32, ~8.29-8.30
3-Picoline-N-oxide~2.32~7.16, ~7.46, ~8.42-8.44
4-Picoline-N-oxide~2.37~7.12, ~8.13
2-Picoline (Impurity)~2.55~7.08-7.67, ~8.51

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Picoline-N-oxide Isomers

CompoundMethyl CarbonAromatic Carbons
This compound ~17.3~123.2, ~125.5, ~126.1, ~138.8, ~148.5
3-Picoline-N-oxide~18.1~124.0, ~132.8, ~137.9, ~146.9
4-Picoline-N-oxide~20.1~126.6, ~138.0, ~138.4

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and a Potential Impurity

Functional GroupThis compound2-Picoline (Impurity)
C-H stretch (aromatic)~3050 - 3150~3000 - 3100
C-H stretch (aliphatic)~2950 - 3000~2900 - 3000
C=C & C=N stretch~1450 - 1600~1430 - 1600
N-O stretch ~1250 N/A
C-H bend (out-of-plane)~750 - 850~740 - 780

Note: The N-O stretching vibration is a key diagnostic peak for N-oxides.[5]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ for this compound is expected at m/z 109.[2] A characteristic fragmentation is the loss of an oxygen atom, resulting in a peak at m/z 93, which corresponds to the 2-picoline cation.[6]

Table 4: Key Mass Spectral Fragments (m/z) for Picoline-N-oxide Isomers

FragmentationThis compound3-Picoline-N-oxide4-Picoline-N-oxide
[M]⁺ 109 109109
[M-O]⁺ 93 9393
[M-CH₃]⁺949494
Other significant fragments78, 65, 5178, 65, 5178, 65, 51
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region. While less specific than NMR or MS for purity determination, it can be a useful complementary technique. The UV spectrum of pyridine N-oxides typically shows a strong π-π* transition band.[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized for best results.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals to determine the relative proton ratios. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Background Collection: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Analysis: Place the sample in the IR beam path and collect the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Method: Set the GC oven temperature program to achieve good separation of the analyte from potential impurities. A typical program might start at a low temperature and ramp up to a higher temperature. Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

  • MS Method: Set the mass spectrometer to scan a mass range that includes the molecular ion of this compound and its expected fragments (e.g., m/z 40-200). Electron ionization (EI) is a common ionization method.

  • Analysis: Inject a small volume of the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer for detection. The resulting chromatogram will show peaks for each component, and the mass spectrum of each peak can be used for identification.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for purity validation and the logical relationships in spectroscopic analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Purity Validation cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of This compound Crude Crude Product Synthesis->Crude TLC TLC Analysis Crude->TLC Initial Check NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR FTIR FTIR Spectroscopy TLC->FTIR MS Mass Spectrometry (GC-MS) TLC->MS UV_Vis UV-Vis Spectroscopy TLC->UV_Vis Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Purity_Decision Purity Assessment (>98%?) Data_Analysis->Purity_Decision Pure High Purity Product Purity_Decision->Pure Yes Impure Further Purification Required Purity_Decision->Impure No

Figure 1. General workflow for the synthesis and purity validation of this compound.

Spectroscopic_Logic cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Generated Data cluster_interpretation Interpretation Sample This compound (with potential impurities) NMR NMR (Structure, Connectivity) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR MS MS (Molecular Weight, Formula) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands FTIR->FTIR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Interpretation Comparison with Reference Spectra & Expected Impurities NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation Conclusion Purity Confirmed or Impurity Identified Interpretation->Conclusion

Figure 2. Logical relationship of spectroscopic techniques in purity analysis.

Identifying Common Impurities

The most common impurity in the synthesis of this compound is the unreacted starting material, 2-picoline.[7] Its presence can be readily detected by the absence of the characteristic N-O stretching band in the IR spectrum and by differences in the aromatic region of the ¹H NMR spectrum. Over-oxidation can potentially lead to the formation of picolinic acid N-oxide, which would introduce a carboxylic acid group, easily identifiable by a broad O-H stretch in the IR spectrum and a downfield proton signal in the ¹H NMR spectrum.[8][9]

By employing a multi-technique spectroscopic approach and comparing the acquired data with the reference values provided in this guide, researchers can confidently validate the purity of their this compound samples, ensuring the reliability and reproducibility of their downstream applications.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Picoline N-Oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the accurate characterization of isomeric compounds is a critical step in synthesis and analysis. The picoline N-oxides, existing as 2-, 3-, and 4-isomers, present a classic case where nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for their unambiguous identification. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of these isomers, supported by experimental data and protocols.

¹H and ¹³C NMR Spectral Data Comparison

The electronic environment of the pyridine (B92270) ring and the methyl group in picoline N-oxides is significantly influenced by the position of the N-oxide functionality relative to the methyl substituent. This results in distinct chemical shifts in both ¹H and ¹³C NMR spectra, allowing for clear differentiation between the 2-, 3-, and 4-picoline N-oxide isomers. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS).

Compound -CH₃ H-2 H-3 H-4 H-5 H-6
2-Picoline N-oxide [1][2]2.53 (s)-7.20-7.32 (m)7.20-7.32 (m)7.20-7.32 (m)8.29-8.30 (d, J=5.5 Hz)
3-Picoline N-oxide 2.33 (s)8.07 (s)-7.25 (d, J=7.8 Hz)7.29 (t, J=7.8 Hz)8.09 (d, J=6.4 Hz)
4-Picoline N-oxide [1]2.37 (s)8.13 (d, J=6.7 Hz)7.12 (d, J=6.7 Hz)-7.12 (d, J=6.7 Hz)8.13 (d, J=6.7 Hz)

s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz

¹³C NMR Data

The carbon chemical shifts (δ) are reported in parts per million (ppm) downfield from TMS.

Compound -CH₃ C-2 C-3 C-4 C-5 C-6
2-Picoline N-oxide [1][2]17.3148.5126.1125.5123.2138.8
3-Picoline N-oxide 17.8136.2135.8126.1122.9138.9
4-Picoline N-oxide [1]20.1138.0126.6138.4126.6138.0

Experimental Protocols

Synthesis of Picoline N-Oxide Isomers

A general procedure for the N-oxidation of picoline isomers involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.

Using m-CPBA:

  • Dissolve the corresponding picoline isomer (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in CH₂Cl₂ to the cooled picoline solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude picoline N-oxide.

  • Purify the product by column chromatography or recrystallization.

Using Hydrogen Peroxide and Acetic Acid:

  • To a round-bottom flask, add the picoline isomer.

  • Add glacial acetic acid and slowly add hydrogen peroxide (30% aqueous solution).

  • Heat the mixture at 70-80 °C for several hours.

  • After the reaction is complete, cool the mixture and remove the excess acetic acid under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the picoline N-oxide.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified picoline N-oxide isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

Isomer Identification Workflow

The following diagram illustrates the logical workflow for identifying the picoline N-oxide isomers based on their NMR spectra.

G Picoline N-Oxide Isomer Identification Workflow cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis H_start Acquire 1H NMR Spectrum H_CH3 Observe -CH3 signal H_start->H_CH3 H_Aromatic Analyze Aromatic Region H_CH3->H_Aromatic H_2_isomer 2-Picoline N-Oxide (1H downfield doublet, ~8.3 ppm) H_Aromatic->H_2_isomer Downfield H-6 H_3_isomer 3-Picoline N-Oxide (Complex aromatic pattern) H_Aromatic->H_3_isomer No symmetry H_4_isomer 4-Picoline N-Oxide (Two doublets, ~8.1 and ~7.1 ppm) H_Aromatic->H_4_isomer Symmetrical pattern Confirmation Confirm Structure H_2_isomer->Confirmation H_3_isomer->Confirmation H_4_isomer->Confirmation C_start Acquire 13C NMR Spectrum C_signals Count aromatic signals C_start->C_signals C_5_signals 5 Signals C_signals->C_5_signals C_3_signals 3 Signals C_signals->C_3_signals C_2_isomer 2-Picoline N-Oxide (5 aromatic signals) C_5_signals->C_2_isomer C_3_isomer 3-Picoline N-Oxide (5 aromatic signals) C_5_signals->C_3_isomer C_4_isomer 4-Picoline N-Oxide (3 aromatic signals) C_3_signals->C_4_isomer C_2_isomer->Confirmation C_3_isomer->Confirmation C_4_isomer->Confirmation

Picoline N-Oxide Isomer Identification Workflow

This comprehensive guide provides the necessary data and protocols for the effective characterization of 2-, 3-, and 4-picoline N-oxide isomers using ¹H and ¹³C NMR spectroscopy. The distinct spectral patterns serve as reliable fingerprints for each isomer, crucial for quality control and reaction monitoring in research and development.

References

A Comparative Guide to Alternative Reagents for Hydroxymethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydroxymethylpyridines is a critical step in the development of numerous pharmaceutical compounds and fine chemicals. The classical approach often involves the Boekelheide rearrangement of 2-picoline-N-oxide. This guide provides an objective comparison of alternative reagents and methodologies to this compound for this transformation, focusing on performance, experimental protocols, and reaction mechanisms.

Executive Summary

Traditionally, the Boekelheide rearrangement of this compound with acetic anhydride (B1165640) has been a common method for synthesizing 2-hydroxymethylpyridine. However, this method often requires harsh reaction conditions, including high temperatures. Modern alternatives offer milder conditions, improved yields, and greater substrate compatibility. This guide compares the classic acetic anhydride method with trifluoroacetic anhydride (TFAA), a visible light-induced photochemical approach, and a green biocatalytic alternative.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the different methods of hydroxymethylpyridine synthesis.

Table 1: Performance Comparison of Reagents for 2-Hydroxymethylpyridine Synthesis

Reagent/MethodStarting MaterialProductYieldReaction ConditionsKey AdvantagesKey Disadvantages
Acetic AnhydrideThis compound2-Acetoxymethylpyridine78%[1][2]Reflux (~140°C)[3]Readily available reagentHigh temperature, potential for side reactions
Trifluoroacetic Anhydride (TFAA)This compound2-(Trifluoroacetoxymethyl)pyridineHigh[1][2][4][5]Room temperature[3]Milder reaction conditionsMore expensive reagent
Visible Light PhotocatalysisPyridine (B92270) N-oxides2-HydroxymethylpyridinesSubstrate dependent (e.g., 53% for 4-phenylpyridine (B135609) N-oxide)[6]Room temperature, 404 nm LEDs, organophotocatalyst[6]One-step, mild conditionsRequires specialized photochemical equipment, substrate scope limitations
Biocatalysis (Whole-cell)2,6-Lutidine2,6-bis(Hydroxymethyl)pyridine>90%[7]Aqueous medium, ambient temperatureHigh yield and selectivity, environmentally friendlySubstrate specific, requires bioreactor setup

Experimental Protocols

Boekelheide Rearrangement with Acetic Anhydride

This protocol describes the traditional Boekelheide rearrangement.

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • A mixture of this compound and a molar excess of acetic anhydride is prepared.

  • The mixture is heated to reflux (approximately 140°C).[3]

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.

  • Upon completion, the excess acetic anhydride is removed under reduced pressure.

  • The resulting 2-acetoxymethylpyridine is then subjected to hydrolysis (e.g., with aqueous acid or base) to yield 2-hydroxymethylpyridine.

  • The final product is purified by distillation or chromatography.

Boekelheide Rearrangement with Trifluoroacetic Anhydride (TFAA)

This modified Boekelheide rearrangement offers milder reaction conditions.

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • This compound is dissolved in an anhydrous solvent.

  • Trifluoroacetic anhydride is added dropwise to the solution at room temperature.[3]

  • The reaction is stirred at room temperature and monitored for completion.

  • After the reaction is complete, the solvent and excess TFAA are removed under reduced pressure.

  • The resulting 2-(trifluoroacetoxymethyl)pyridine is hydrolyzed to afford 2-hydroxymethylpyridine.

  • The product is purified using standard techniques.

Visible Light-Induced Hydroxymethylation

This method provides a one-step synthesis of 2-hydroxymethylpyridines from pyridine N-oxides.[6]

Materials:

  • Pyridine N-oxide substrate (0.2 mmol)

  • Thioxanthen-9-one (TX, 5 mol%)

  • Triflic acid (TfOH, 10 mol%)

  • Anhydrous methanol (B129727) (0.02 M)

  • Argon atmosphere

  • 404 nm LEDs (30 W)

Procedure:

  • The pyridine N-oxide substrate, thioxanthen-9-one, and triflic acid are dissolved in anhydrous methanol in a reaction vessel suitable for photochemistry.

  • The solution is degassed with argon.

  • The reaction mixture is irradiated with 404 nm LEDs at room temperature.[6]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine

This protocol describes a whole-cell biocatalytic approach for the synthesis of dihydroxymethylated pyridine.[7]

Materials:

  • Recombinant microbial whole-cell catalyst (e.g., E. coli expressing a suitable monooxygenase)

  • 2,6-Lutidine

  • Growth medium and carbon source (e.g., glucose)

  • Bioreactor

Procedure:

  • The recombinant microbial cells are cultured in a bioreactor to a desired cell density.

  • The substrate, 2,6-lutidine, is fed to the cell culture.

  • The biotransformation is carried out under controlled conditions (e.g., temperature, pH, aeration).

  • The reaction is monitored for the formation of 2,6-bis(hydroxymethyl)pyridine.

  • After completion, the product is extracted from the culture medium and purified. This biocatalytic route is noted for its high productivity and yield, offering a more sustainable alternative to traditional chemical methods.[7]

Mandatory Visualization

Boekelheide_Rearrangement This compound This compound Acylation Acylation This compound->Acylation Acetic Anhydride or TFAA Deprotonation Deprotonation Acylation->Deprotonation Acetate or Trifluoroacetate Sigmatropic Rearrangement Sigmatropic Rearrangement Deprotonation->Sigmatropic Rearrangement [3,3] Acylated Intermediate Acylated Intermediate Sigmatropic Rearrangement->Acylated Intermediate Hydrolysis Hydrolysis Acylated Intermediate->Hydrolysis H2O 2-Hydroxymethylpyridine 2-Hydroxymethylpyridine Hydrolysis->2-Hydroxymethylpyridine

Caption: The reaction mechanism of the Boekelheide rearrangement.

Synthesis_Workflow_Comparison cluster_Boekelheide Boekelheide Rearrangement cluster_Photochemical Visible Light Photocatalysis cluster_Biocatalytic Biocatalysis Start_B This compound Step1_B Reaction with Anhydride Start_B->Step1_B Step2_B Hydrolysis Step1_B->Step2_B End_B 2-Hydroxymethylpyridine Step2_B->End_B Start_P Pyridine N-Oxide Step1_P One-pot Reaction Start_P->Step1_P End_P 2-Hydroxymethylpyridine Step1_P->End_P Start_Bio Picoline Derivative Step1_Bio Whole-cell Biotransformation Start_Bio->Step1_Bio End_Bio Hydroxymethylpyridine Step1_Bio->End_Bio

Caption: A comparison of the general workflows for hydroxymethylpyridine synthesis.

Conclusion

The choice of reagent for the synthesis of hydroxymethylpyridines depends on several factors, including the desired scale, cost considerations, and available equipment. While the traditional Boekelheide rearrangement with acetic anhydride is a well-established method, the use of TFAA offers the significant advantage of milder reaction conditions. For researchers seeking more innovative and sustainable approaches, visible light photocatalysis and biocatalysis present compelling alternatives. The photochemical method allows for a direct, one-step synthesis under mild conditions, while the biocatalytic route provides excellent yields and selectivity with a minimal environmental footprint. This guide provides the necessary data and protocols to enable an informed decision for the selection of the most suitable method for your research and development needs.

References

Pyridine N-oxide vs. 2-Picoline-N-oxide: A Comparative Guide to Nucleophilic Substitution Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, pyridine (B92270) N-oxides serve as versatile intermediates. Their unique electronic properties render the pyridine ring susceptible to both electrophilic and nucleophilic attack, a dual reactivity not readily observed in the parent pyridine molecule. This guide provides a detailed comparison of the reactivity of pyridine N-oxide and its methylated analogue, 2-picoline-N-oxide, in nucleophilic substitution reactions, supported by experimental data and mechanistic insights.

The N-oxide functional group significantly alters the electron distribution within the pyridine ring. The positively charged nitrogen atom enhances the electrophilicity of the α (2- and 6-) and γ (4-) positions, making them prime targets for nucleophilic attack.[1][2] Concurrently, the exocyclic oxygen atom can donate electron density back into the ring, which can stabilize the transition states of these reactions.[3]

Comparative Reactivity and the Influence of the Methyl Group

The primary difference between pyridine N-oxide and this compound is the presence of a methyl group at the 2-position in the latter. This seemingly small structural change has a significant impact on the molecule's reactivity towards nucleophiles. The methyl group is an electron-donating group, which influences the electronic and steric environment of the pyridine ring.

Kinetic studies have demonstrated that electron-donating substituents on the pyridine N-oxide ring generally increase the nucleophilicity of the N-oxide oxygen, but they can decrease the rate of nucleophilic substitution at the ring carbons by increasing electron density and steric hindrance. However, in the context of the overall reaction where the N-oxide acts as the nucleophile, electron-donating groups enhance reactivity. For instance, the nucleophilicity of p-methylpyridine-N-oxide is greater than that of pyridine-N-oxide.[4]

Conversely, when the pyridine N-oxide ring itself is the electrophile undergoing substitution, the effect of the methyl group is more complex. It can sterically hinder the approach of a nucleophile to the adjacent C2 position. However, its electron-donating nature can also influence the stability of the Meisenheimer-like intermediate formed during the reaction.

Quantitative Comparison of Reaction Rates

While direct side-by-side kinetic data for pyridine N-oxide and this compound under identical conditions is sparse in the readily available literature, we can infer their relative reactivities from studies on substituted pyridine N-oxides. For example, a study on the reaction of various substituted pyridine N-oxides with benzoyl chloride provides insight into their nucleophilicity.[4] The data clearly shows that electron-donating groups, such as a methyl group, increase the reaction rate.

CompoundSecond-Order Rate Constant (L mol⁻¹ min⁻¹)Relative Nucleophilicity
p-Nitropyridine-N-oxide29.81
Pyridine-N-oxide2.510.084
p-Methylpyridine-N-oxide1.67 x 10²5.6
Table 1: Comparison of second-order rate constants for the reaction of substituted pyridine N-oxides with an electrophile. Data sourced from a study on nucleophilicity.[4]

Although this data is for the 4-methyl isomer (p-methylpyridine-N-oxide), it provides a strong indication that the 2-methyl isomer (this compound) would also exhibit enhanced nucleophilicity compared to the unsubstituted pyridine N-oxide. The electron-donating methyl group increases the electron density on the oxygen atom, making it a more potent nucleophile.

Mechanistic Considerations

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on pyridine N-oxides involves a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C2 or C4 position to form a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. Subsequently, a leaving group departs, and aromaticity is restored.[5]

The presence of the N-oxide is crucial as it can stabilize the negative charge in the intermediate through resonance.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure PyNO Pyridine N-oxide Intermediate Meisenheimer Intermediate PyNO->Intermediate + Nu⁻ Nu Nu⁻ Product Substituted Pyridine N-oxide Intermediate->Product - LG⁻ LG LG⁻

Caption: Generalized mechanism for nucleophilic aromatic substitution on pyridine N-oxide.

For this compound, nucleophilic attack at the C6 position would be sterically hindered by the adjacent methyl group. Therefore, attack is more likely to occur at the C4 position, assuming a suitable leaving group is present.

Experimental Protocols

General Procedure for Kinetic Measurements of Nucleophilic Substitution

The reactivity of pyridine N-oxides in nucleophilic substitution can be quantified by monitoring the reaction progress over time using spectroscopic methods, such as UV-Vis spectrophotometry.[4]

Materials:

  • Substituted Pyridine N-oxide (e.g., Pyridine N-oxide, this compound)

  • Electrophile (e.g., Benzoyl chloride, 2,4-dinitrochlorobenzene)

  • Solvent (e.g., Acetonitrile, Ethanol)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of the pyridine N-oxide and the electrophile in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature in the thermostatted cuvette holder of the spectrophotometer.

  • Initiate the reaction by rapidly mixing the reactant solutions in a quartz cuvette.

  • Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation, assuming one reactant is in large excess.

  • The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the reactant that was in excess.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Pyridine N-oxide, Electrophile) B Equilibrate Solutions to Reaction Temperature A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance Change over Time C->D E Fit Data to Determine k_obs D->E F Calculate Second-Order Rate Constant (k_2) E->F

References

A Comparative Guide to the Efficacy of Chlorinating Agents with 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chlorination of 2-Picoline-N-oxide is a critical transformation in synthetic organic chemistry, providing a key intermediate, 2-(chloromethyl)pyridine (B1213738), for the synthesis of a variety of pharmaceutical and agrochemical compounds. The choice of chlorinating agent significantly impacts the yield, selectivity, and scalability of this reaction. This guide provides an objective comparison of the performance of various chlorinating agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research and development needs.

Performance Comparison of Chlorinating Agents

The efficacy of different chlorinating agents in the conversion of this compound to 2-(chloromethyl)pyridine varies considerably. The following table summarizes the quantitative data on the performance of several common reagents.

Chlorinating AgentReagent ClassTypical Reaction ConditionsConversion (%)Selectivity (%)Yield of 2-(chloromethyl)pyridineNotes
Phosphoryl chloride (POCl₃) Phosphorus oxyhalidePresence of a tertiary amine base (e.g., triethylamine), organic solvent90%[1][2]98%[1][2]HighHighly effective and selective.[1][2] The reaction is efficient and a preferred method.[3]
Phosgene (B1210022) (COCl₂) / Triphosgene (B27547) Carbonyl halidePresence of a solvent (e.g., methylene (B1212753) chloride) and an acid acceptor (e.g., triethylamine) at 3-25 °C[4]71%[4]27%[4]ModerateA related method uses triphosgene in place of phosphoryl chloride.[3]
Thionyl chloride (SOCl₂) Sulfur oxyhalideTemperature dependent. At higher temperatures, it can reduce the N-oxide to 2-picoline.[1]ModerateVariableModerateAt temperatures below 20°C, it may form a hydrochloride salt of the N-oxide.[1]
Benzenesulfonyl chloride Sulfonyl chlorideNot specifiedNot specifiedYields 2-(chloromethyl)pyridine[1]
p-Toluenesulfonyl chloride Sulfonyl chlorideNot specifiedNot specifiedReported to form mono(chloromethyl)pyridines[4]
Diethylchlorophosphate, Ethyl chloroformate, Chloroacetyl chloride VariousNot specifiedNot specifiedModerate yields[1]
Titanium tetrachloride, Zinc chloride, Magnesium chloride, Sulfuryl chloride Lewis acids/ Chlorinating agentsDid not convert 2-picoline N-oxide into 2-chloromethylpyridine[1]-IneffectiveThese reagents were found to be unsuitable for this transformation.[1]

Reaction Mechanism and Experimental Workflow

The chlorination of this compound generally proceeds through an initial activation of the N-oxide oxygen by the electrophilic chlorinating agent. This is followed by a rearrangement and subsequent nucleophilic attack by the chloride ion to yield the 2-(chloromethyl)pyridine product.

Reaction_Mechanism This compound This compound Activated_Intermediate Activated Intermediate This compound->Activated_Intermediate Activation Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Activated_Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Activated_Intermediate->Rearrangement Chloride_Attack Nucleophilic Attack by Cl⁻ Rearrangement->Chloride_Attack 2-Chloromethylpyridine 2-(Chloromethyl)pyridine Chloride_Attack->2-Chloromethylpyridine

General reaction mechanism for the chlorination of this compound.

A typical experimental workflow for this synthesis involves the careful addition of the chlorinating agent to a solution of this compound, followed by workup and purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Dissolve this compound and triethylamine (B128534) in a solvent Cool Cool the reaction mixture (e.g., 0-5 °C) Dissolve->Cool Add_Reagent Slowly add chlorinating agent (e.g., POCl₃) Cool->Add_Reagent Stir Stir at controlled temperature Add_Reagent->Stir Quench Quench the reaction (e.g., with water/ice) Stir->Quench Neutralize Neutralize with base (e.g., NaHCO₃) Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry the organic layer (e.g., with Na₂SO₄) Extract->Dry Evaporate Evaporate the solvent Dry->Evaporate Purify Purify the crude product (e.g., chromatography, distillation) Evaporate->Purify Characterize Characterize the final product Purify->Characterize

A typical experimental workflow for the synthesis of 2-(chloromethyl)pyridine.

Detailed Experimental Protocols

Chlorination using Phosphoryl Chloride (High-Yield Method)

This protocol is based on a highly efficient and selective method for the synthesis of 2-(chloromethyl)pyridine.[1][2]

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in the anhydrous solvent.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add phosphoryl chloride (1.1 eq.) dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure 2-(chloromethyl)pyridine.

Chlorination using Phosgene

This protocol is adapted from a patented procedure for the synthesis of 2-(chloromethyl)pyridine.[4]

Materials:

  • This compound

  • Phosgene (or a solution of phosgene in a suitable solvent)

  • Methylene chloride

  • An acid acceptor (e.g., triethylamine)

  • Standard laboratory glassware and stirring equipment

  • Cooling bath

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq.) in methylene chloride in a suitable reaction vessel.

  • Cool the solution to a temperature between 3 °C and 25 °C.[4]

  • Carefully add a solution of phosgene (1.0 eq.) in methylene chloride dropwise to the stirred solution of this compound.

  • After the addition of phosgene, add the acid acceptor (e.g., triethylamine, 1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction mixture for a specified time, monitoring the progress by gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and a brine solution.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield 2-(chloromethyl)pyridine.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. Phosgene is a highly toxic gas and should only be handled by trained personnel in a certified fume hood.

References

A Comparative Study of the Boekelheide Reaction with 2-, 3-, and 4-Picoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the Boekelheide reaction outcomes for isomeric picoline N-oxides, supported by experimental data and protocols.

The Boekelheide reaction, a versatile tool in organic synthesis, facilitates the rearrangement of α-alkylpyridine N-oxides into valuable hydroxymethylpyridine derivatives. This guide provides a comparative analysis of the Boekelheide reaction when applied to the three isomers of picoline N-oxide: 2-picoline N-oxide, 3-picoline N-oxide, and 4-picoline N-oxide. The choice of isomer dramatically influences the reaction pathway and the nature of the resulting products. While 2- and 4-picoline N-oxides undergo the characteristic[1][1]-sigmatropic rearrangement to yield the corresponding acetoxymethylpyridines, 3-picoline N-oxide follows a different mechanistic route, leading to the formation of pyridone derivatives.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the Boekelheide reaction of the three picoline N-oxide isomers with acetic anhydride.

Feature2-Picoline N-oxide3-Picoline N-oxide4-Picoline N-oxide
Primary Product(s) 2-Acetoxymethylpyridine3-Methyl-2-pyridone and 5-Methyl-2-pyridone4-Acetoxymethylpyridine
Reaction Type [1][1]-Sigmatropic RearrangementNucleophilic Addition-Elimination[1][1]-Sigmatropic Rearrangement
Typical Reagent Acetic AnhydrideAcetic AnhydrideAcetic Anhydride
Typical Conditions Reflux (~140 °C)HeatingReflux (~140 °C)
Reported Yield 78%[2]Moderate (exact yield varies with conditions)Good to High (comparable to 2-picoline N-oxide)
Key Intermediate Anhydro baseAcylated pyridinium (B92312) speciesAnhydro base

Reaction Mechanisms and Logical Relationships

The distinct outcomes of the Boekelheide reaction with different picoline N-oxides are a direct consequence of their structural differences. The diagrams below illustrate the divergent reaction pathways.

Boekelheide_Mechanisms cluster_2_picoline 2-Picoline N-oxide Pathway cluster_4_picoline 4-Picoline N-oxide Pathway cluster_3_picoline 3-Picoline N-oxide Pathway 2-Picoline_N-oxide 2-Picoline N-oxide Intermediate_A O-Acylated Intermediate 2-Picoline_N-oxide->Intermediate_A Acylation Ac2O_2 Acetic Anhydride Ac2O_2->Intermediate_A Anhydro_Base_2 Anhydro Base (Key Intermediate) Intermediate_A->Anhydro_Base_2 Deprotonation Rearrangement_2 [3,3]-Sigmatropic Rearrangement Anhydro_Base_2->Rearrangement_2 Product_2 2-Acetoxymethylpyridine Rearrangement_2->Product_2 4-Picoline_N-oxide 4-Picoline N-oxide Intermediate_C O-Acylated Intermediate 4-Picoline_N-oxide->Intermediate_C Acylation Ac2O_4 Acetic Anhydride Ac2O_4->Intermediate_C Anhydro_Base_4 Anhydro Base (Key Intermediate) Intermediate_C->Anhydro_Base_4 Deprotonation Rearrangement_4 [3,3]-Sigmatropic Rearrangement Anhydro_Base_4->Rearrangement_4 Product_4 4-Acetoxymethylpyridine Rearrangement_4->Product_4 3-Picoline_N-oxide 3-Picoline N-oxide Intermediate_B O-Acylated Intermediate 3-Picoline_N-oxide->Intermediate_B Acylation Ac2O_3 Acetic Anhydride Ac2O_3->Intermediate_B Addition Nucleophilic Addition Intermediate_B->Addition Dihydropyridine Dihydropyridine Intermediate Addition->Dihydropyridine Elimination Elimination Dihydropyridine->Elimination Products_3 3-Methyl-2-pyridone & 5-Methyl-2-pyridone Elimination->Products_3 Experimental_Workflow start Start setup Reaction Setup: - Picoline N-oxide - Acetic Anhydride - Reflux Condenser start->setup heating Heating and Reflux setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Distillation or - Chromatography workup->purification product Isolated Product purification->product

References

Validating the synthesis of 2-pyridylmethyl acetate from 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-pyridylmethyl acetate (B1210297), a valuable building block in pharmaceutical and materials science. The primary focus is on the validation of its synthesis from 2-Picoline-N-oxide via the Boekelheide rearrangement, benchmarked against two viable alternative pathways. This document presents quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in methodological selection and optimization.

Executive Summary

The synthesis of 2-pyridylmethyl acetate can be efficiently achieved through several methods. The Boekelheide rearrangement of this compound offers a direct route with good yields. Alternative approaches, such as the esterification of 2-pyridinemethanol (B130429) and the nucleophilic substitution of 2-chloromethylpyridine, provide strategic flexibility depending on the availability of starting materials and desired reaction conditions. This guide evaluates these three primary synthetic strategies, presenting a comparative analysis of their performance based on reported experimental data.

Comparison of Synthetic Methods

The selection of a synthetic route is often a multifactorial decision involving yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the three discussed methods.

MethodStarting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)
Boekelheide Rearrangement This compoundAcetic Anhydride (B1165640)3 - 6Reflux (~140)78
This compoundTrifluoroacetic Anhydride (TFAA)Not specifiedRoom TempHigh
Esterification 2-PyridinemethanolAcetic Anhydride, Pyridine (B92270)1 - 3Room Temp>95
Nucleophilic Substitution 2-ChloromethylpyridineSodium Acetate128070 - 85

Reaction Pathways and Workflows

Visualizing the synthetic routes and experimental procedures can aid in understanding the practical aspects of each method.

Synthesis_Pathways cluster_0 Boekelheide Rearrangement cluster_1 Esterification cluster_2 Nucleophilic Substitution This compound This compound 2-Pyridylmethyl Acetate_B 2-Pyridylmethyl Acetate This compound->2-Pyridylmethyl Acetate_B Acetic Anhydride Reflux Acetic Anhydride Acetic Anhydride 2-Pyridinemethanol 2-Pyridinemethanol 2-Pyridylmethyl Acetate_E 2-Pyridylmethyl Acetate 2-Pyridinemethanol->2-Pyridylmethyl Acetate_E Acetic Anhydride Pyridine, RT Acetic Anhydride_E Acetic Anhydride Pyridine_E Pyridine 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Pyridylmethyl Acetate_N 2-Pyridylmethyl Acetate 2-Chloromethylpyridine->2-Pyridylmethyl Acetate_N Sodium Acetate Acetonitrile, 80°C Sodium Acetate Sodium Acetate

Caption: Synthetic pathways to 2-pyridylmethyl acetate.

Experimental_Workflow cluster_Boekelheide Boekelheide Rearrangement Workflow cluster_Esterification Esterification Workflow cluster_Nucleophilic Nucleophilic Substitution Workflow B1 1. React this compound with Acetic Anhydride B2 2. Reflux for 3-6 hours B1->B2 B3 3. Remove excess reagents (Rotary Evaporation) B2->B3 B4 4. Adjust pH to 10 (Potassium Carbonate) B3->B4 B5 5. Extraction with Dichloromethane (B109758) B4->B5 B6 6. Isolate Product B5->B6 E1 1. Dissolve 2-Pyridinemethanol in Pyridine E2 2. Add Acetic Anhydride at 0°C E1->E2 E3 3. Stir at Room Temperature for 1-3 hours E2->E3 E4 4. Quench with Methanol E3->E4 E5 5. Aqueous Work-up (HCl, NaHCO3, Brine) E4->E5 E6 6. Isolate and Purify E5->E6 N1 1. Dissolve 2-Chloromethylpyridine and Sodium Acetate in Acetonitrile N2 2. Heat to 80°C for 12 hours N1->N2 N3 3. Cool to Room Temperature N2->N3 N4 4. Filter solids N3->N4 N5 5. Concentrate filtrate N4->N5 N6 6. Purify by Column Chromatography N5->N6

Caption: General experimental workflows for each synthetic method.

Experimental Protocols

Method 1: Boekelheide Rearrangement of this compound

This method relies on the rearrangement of this compound in the presence of an acylating agent.

Protocol using Acetic Anhydride:

  • To a reaction vessel, add this compound.

  • Add an excess of acetic anhydride (typically 3-5 molar equivalents).

  • Heat the mixture to reflux (approximately 140°C) and maintain for 3-6 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.[1]

  • The residue is then taken up in a suitable solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield 2-pyridylmethyl acetate.[1] A reported yield for this process is 78%.[2][3]

Notes on the use of Trifluoroacetic Anhydride (TFAA):

The Boekelheide reaction can also be performed using TFAA, which often allows for the reaction to proceed at room temperature.[4] However, the intermediate trifluoroacetate (B77799) ester is highly susceptible to hydrolysis, and the reaction often yields 2-pyridinemethanol if water is present during work-up. To obtain the acetate, anhydrous conditions must be strictly maintained, and a subsequent transesterification or acetylation step might be necessary.

Method 2: Esterification of 2-Pyridinemethanol

This is a classical esterification reaction.

Protocol:

  • In a round-bottom flask, dissolve 2-pyridinemethanol (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the cooled solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol.

  • The reaction mixture is then diluted with dichloromethane or ethyl acetate and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to afford 2-pyridylmethyl acetate. This method typically provides high yields, often exceeding 95%.

Method 3: Nucleophilic Substitution of 2-Chloromethylpyridine

This route involves the displacement of the chloride from 2-chloromethylpyridine with an acetate nucleophile.

Protocol:

  • In a round-bottom flask, dissolve 2-chloromethylpyridine hydrochloride (1.0 equivalent) in acetonitrile.

  • Add sodium acetate (1.5 equivalents) and a base such as potassium carbonate (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is expected to yield 2-pyridylmethyl acetate in the range of 70-85%.

Conclusion

The synthesis of 2-pyridylmethyl acetate from this compound via the Boekelheide rearrangement is a robust and high-yielding method, particularly when using acetic anhydride. For milder reaction conditions, the esterification of 2-pyridinemethanol offers an excellent alternative with very high yields. The nucleophilic substitution route starting from 2-chloromethylpyridine is also a viable option, providing good yields and utilizing readily available starting materials. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary data and protocols to make an informed decision.

References

Analysis of Reaction Intermediates in 2-Picoline-N-oxide Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction intermediates formed during key transformations of 2-Picoline-N-oxide. Understanding these transient species is crucial for reaction optimization, mechanistic elucidation, and the development of novel synthetic methodologies in drug discovery and fine chemical synthesis. We present a summary of experimental data for the identification of these intermediates, detailed experimental protocols for major analytical techniques, and visual representations of the proposed reaction pathways.

Overview of Key Transformations and Intermediates

The transformations of this compound are diverse, yielding a range of valuable pyridine (B92270) derivatives. The nature of the reaction intermediates is highly dependent on the reaction conditions, with distinct pathways observed for thermal rearrangements, photochemical excitations, and reactions with various reagents. This guide focuses on the intermediates implicated in the Boekelheide rearrangement, photochemical transformations, and reactions involving radical trapping.

Comparative Analysis of Reaction Intermediates

The following table summarizes the key intermediates identified or proposed in different this compound transformations and the experimental techniques used for their characterization.

TransformationProposed Intermediate(s)Experimental Evidence/TechniqueQuantitative Data
Boekelheide Rearrangement Anhydro base, Radical pairsIn-situ NMR, ESI-MS, Radical Trapping (TEMPO)Product distribution varies with conditions.[1]
Photochemical Rearrangement Excited singlet and triplet states, Oxaziridine, Diazo ketoneNanosecond Flash Photolysis, Time-resolved X-ray Absorption SpectroscopyExcited state lifetimes (e.g., 937 ± 156 fs and 3.01 ps for 2-picoline).[2] Transient absorption maxima.
Reaction with Chlorinating Agents Acyl-pyridinium species, Trichloroacetate esterMechanistic proposals based on final products.High yields of 2-chloromethylpyridine reported.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound transformation intermediates are provided below.

In-situ NMR Monitoring of the Boekelheide Rearrangement

This protocol is adapted from general procedures for in-situ NMR reaction monitoring.

Objective: To observe the formation and decay of intermediates and products during the reaction of this compound with an anhydride (B1165640).

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped for kinetic measurements.

  • NMR tubes and a system for rapid injection and mixing.

Procedure:

  • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Inject a stoichiometric amount of the anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) into the NMR tube and immediately begin acquiring spectra at regular intervals.

  • Monitor the disappearance of the this compound signals and the appearance of new signals corresponding to intermediates and the final rearranged product.

  • Process the time-course NMR data to determine the relative concentrations of species over time.

Nanosecond Flash Photolysis of this compound

This protocol is based on general descriptions of nanosecond flash photolysis experiments.

Objective: To detect and characterize transient intermediates in the photochemical reactions of this compound.

Instrumentation:

  • Nanosecond laser source (e.g., Nd:YAG laser with appropriate wavelength selection).

  • Spectrometer with a fast detector (e.g., photomultiplier tube or CCD).

  • Quartz cuvette for the sample.

  • Data acquisition system.

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Place the solution in the quartz cuvette within the flash photolysis setup.

  • Excite the sample with a short pulse of laser light.

  • Monitor the change in absorbance of the solution at various wavelengths as a function of time after the laser pulse.

  • Analyze the transient absorption spectra to identify the absorption maxima of any intermediates and their decay kinetics.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Detection

This protocol outlines a general approach for using ESI-MS to detect reaction intermediates.

Objective: To identify potential cationic or anionic intermediates in the reaction mixture of this compound transformations.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

  • Syringe pump for direct infusion of the reaction mixture.

Procedure:

  • Prepare the reaction mixture of this compound and the reagent of interest.

  • At various time points, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent for ESI-MS analysis.

  • Infuse the diluted sample directly into the ESI-MS source.

  • Acquire mass spectra in both positive and negative ion modes.

  • Analyze the spectra for ions corresponding to the expected masses of proposed intermediates. High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions.[3][4]

Radical Trapping with TEMPO

This protocol describes the use of a radical trap to provide evidence for radical intermediates.

Objective: To trap and identify radical intermediates formed during the Boekelheide rearrangement.

Instrumentation:

  • Standard laboratory glassware for organic synthesis.

  • Analytical instrumentation for product characterization (e.g., GC-MS, NMR).

Procedure:

  • Dissolve this compound and a stoichiometric excess of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) in a suitable solvent.

  • Initiate the rearrangement by adding the anhydride.

  • Allow the reaction to proceed under the desired conditions (e.g., heating).

  • After the reaction is complete, quench the reaction and work up the mixture to isolate the products.

  • Analyze the product mixture for the presence of adducts formed between the proposed radical intermediates and TEMPO.

Computational Modeling using Density Functional Theory (DFT)

This protocol provides a general workflow for the computational investigation of reaction mechanisms.

Objective: To calculate the energies of proposed intermediates and transition states to support or refute a proposed reaction mechanism.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

Procedure:

  • Build the 3D structures of the reactants, proposed intermediates, transition states, and products.

  • Choose an appropriate level of theory (e.g., a functional like B3LYP) and basis set (e.g., 6-31G* or larger).

  • Perform geometry optimizations for all species to find their minimum energy structures.

  • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Calculate the relative energies of all species to construct a potential energy surface for the reaction pathway.

  • The calculated energies can be used to determine the feasibility of a proposed mechanism.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for the analysis of this compound transformations.

Boekelheide_Rearrangement This compound This compound Acyl-pyridinium intermediate Acyl-pyridinium intermediate This compound->Acyl-pyridinium intermediate Acylation Anhydride Anhydride Anhydride->Acyl-pyridinium intermediate Anhydro base Anhydro base Acyl-pyridinium intermediate->Anhydro base Deprotonation Radical Pair Radical Pair Acyl-pyridinium intermediate->Radical Pair Homolytic Cleavage Rearranged Product Rearranged Product Anhydro base->Rearranged Product [3,3]-Sigmatropic Shift Radical Pair->Rearranged Product Recombination

Caption: Proposed pathways for the Boekelheide rearrangement.

Photochemical_Transformation This compound (S0) This compound (S0) Excited Singlet State (S1) Excited Singlet State (S1) This compound (S0)->Excited Singlet State (S1) hν (n-π*) Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing Oxaziridine Intermediate Oxaziridine Intermediate Excited Singlet State (S1)->Oxaziridine Intermediate Isomerization 2-Picoline + O 2-Picoline + O Excited Triplet State (T1)->2-Picoline + O N-O Bond Cleavage 2-Pyridylmethanol 2-Pyridylmethanol Oxaziridine Intermediate->2-Pyridylmethanol Rearrangement

Caption: Simplified photochemical pathways of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis Intermediate Analysis Reactants Reactants Reaction Mixture Reaction Mixture Reactants->Reaction Mixture In-situ NMR In-situ NMR Reaction Mixture->In-situ NMR Flash Photolysis Flash Photolysis Reaction Mixture->Flash Photolysis ESI-MS ESI-MS Reaction Mixture->ESI-MS Radical Trapping Radical Trapping Reaction Mixture->Radical Trapping Structural Information Structural Information In-situ NMR->Structural Information Transient Spectra & Lifetimes Transient Spectra & Lifetimes Flash Photolysis->Transient Spectra & Lifetimes Mass of Intermediates Mass of Intermediates ESI-MS->Mass of Intermediates Radical Adducts Radical Adducts Radical Trapping->Radical Adducts

Caption: General experimental workflow for intermediate analysis.

References

Mechanistic Divergence: A Comparative Analysis of 2-Picoline and 4-Picoline N-Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the mechanistic pathways involved in the reactions of 2-picoline N-oxide and 4-picoline N-oxide, particularly with acetic anhydride (B1165640). The subtle shift in the methyl group's position on the pyridine (B92270) ring leads to fundamentally different reaction mechanisms and product distributions, a critical consideration in synthetic strategy.

The reactions of picoline N-oxides with acetic anhydride are classic examples of rearrangement reactions in heterocyclic chemistry. However, the positional isomerism between 2-picoline N-oxide and 4-picoline N-oxide dictates distinct mechanistic routes. The reaction of 2-picoline N-oxide is well-known as the Boekelheide reaction, which proceeds through a concerted, intramolecular-sigmatropic rearrangement. In contrast, the reaction of 4-picoline N-oxide is believed to follow an intermolecular ionic mechanism. These differences are supported by isotopic labeling studies and analysis of product formation.

Quantitative Analysis of Product Distribution

The mechanistic differences between the reactions of 2-picoline N-oxide and 4-picoline N-oxide with acetic anhydride are clearly reflected in their respective product distributions. The following table summarizes the key products and their reported yields from seminal studies in the field.

ReactantMajor Product(s)Minor Product(s)Proposed MechanismReference
2-Picoline N-oxide 2-Acetoxymethylpyridine3-Acetoxy-2-picoline, 5-Acetoxy-2-picolineIntramolecular [3.3]-Sigmatropic Rearrangement (Boekelheide Reaction), potentially involving a radical pair.Traynelis and Martello, J. Am. Chem. Soc. 1960
4-Picoline N-oxide 4-Acetoxymethylpyridine, 3-Acetoxy-4-methylpyridineIntermolecular Ionic MechanismOae, Kitao, and Kitaoka, J. Am. Chem. Soc. 1962

Experimental Protocols

The following are detailed methodologies for the reactions of 2-picoline N-oxide and 4-picoline N-oxide with acetic anhydride, based on foundational literature.

Reaction of 2-Picoline N-oxide with Acetic Anhydride (Boekelheide Reaction)

Materials:

  • 2-Picoline N-oxide

  • Acetic Anhydride

Procedure:

  • A mixture of 2-picoline N-oxide and a molar excess of acetic anhydride is heated to reflux (approximately 140°C).[1]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess acetic anhydride is removed under reduced pressure.

  • The residue is then purified, typically by vacuum distillation, to isolate 2-acetoxymethylpyridine.

Note: The use of trifluoroacetic anhydride (TFAA) can allow this reaction to be performed at room temperature.[1]

Reaction of 4-Picoline N-oxide with Acetic Anhydride

Materials:

  • 4-Picoline N-oxide

  • Acetic Anhydride (with O¹⁸ labeling for mechanistic studies)

  • Sodium Acetate (optional, for mechanistic studies)

Procedure:

  • 4-Picoline N-oxide is reacted with acetic anhydride. For mechanistic elucidation, acetic anhydride equally enriched with O¹⁸ in all three oxygen atoms is used.

  • The reaction mixture is heated.

  • The main products, 4-acetoxymethylpyridine and 3-acetoxy-4-methylpyridine, are separated by vapor phase chromatography.

  • For mechanistic analysis, the products and their hydrolyzed counterparts (4-pyridinemethanol and 3-hydroxy-4-methylpyridine) are subjected to O¹⁸ analysis.

Mechanistic Pathways

The distinct reaction pathways for 2-picoline N-oxide and 4-picoline N-oxide with acetic anhydride are visualized below.

G cluster_2_picoline 2-Picoline N-oxide Reaction (Boekelheide Rearrangement) 2-Picoline_N-Oxide 2-Picoline N-Oxide Intermediate_A N-Acetoxy-2-picolinium 2-Picoline_N-Oxide->Intermediate_A Acylation Ac2O_2 Acetic Anhydride Ac2O_2->Intermediate_A Anhydrobase Anhydrobase Intermediate Intermediate_A->Anhydrobase Deprotonation Transition_State [3.3]-Sigmatropic Transition State Anhydrobase->Transition_State Rearranged_Ester Rearranged Ester Transition_State->Rearranged_Ester Product_2 2-Acetoxymethylpyridine Rearranged_Ester->Product_2 Hydrolysis (workup)

Caption: Proposed mechanism for the Boekelheide reaction of 2-picoline N-oxide.

G cluster_4_picoline 4-Picoline N-oxide Reaction 4-Picoline_N-Oxide 4-Picoline N-Oxide Intermediate_B N-Acetoxy-4-picolinium 4-Picoline_N-Oxide->Intermediate_B Acylation Ac2O_4 Acetic Anhydride Ac2O_4->Intermediate_B Anhydrobase_II Anhydrobase II Intermediate_B->Anhydrobase_II Deprotonation Product_4a 4-Acetoxymethylpyridine Anhydrobase_II->Product_4a Nucleophilic Attack (Side Chain) Product_4b 3-Acetoxy-4-methylpyridine Anhydrobase_II->Product_4b Nucleophilic Attack (Ring) Acetate_Anion Acetate Anion Acetate_Anion->Product_4a Acetate_Anion->Product_4b

Caption: Proposed intermolecular ionic mechanism for the reaction of 4-picoline N-oxide.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Picoline-N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 2-Picoline-N-oxide are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a compound utilized in various pharmaceutical and chemical syntheses. Adherence to these procedures is critical for minimizing risks and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Safety Measures

PPE/Safety MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][2][3]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2][4]To prevent skin contact and absorption.
Body Protection A fully-buttoned lab coat.[2][3][4]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][4]To avoid inhalation of vapors or dust.
Emergency Equipment Eyewash stations and safety showers should be close to the workstation.[1]For immediate response in case of accidental exposure.

In the event of a spill, small spills can be managed by absorbing the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[2][4] The absorbed material should then be swept up and placed into a suitable, labeled container for disposal.[1][2] For large spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, regional, and national regulations for hazardous waste.[1][5] This compound and any materials contaminated with it are considered hazardous waste.[4][6]

  • Waste Identification and Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4] It is crucial to avoid mixing this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[4][7]

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Indicate the associated hazards, such as "Irritant" and "Toxic".[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] The storage area should be cool and dry, away from heat and sources of ignition.[2][5]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][8] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper handling and disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Exposure? ppe->spill generate_waste Generate Waste (Unused chemical, contaminated items) ppe->generate_waste small_spill Small Spill: Absorb with Inert Material, Collect in Labeled Container spill->small_spill  Yes, Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill  Yes, Large exposure Exposure: Follow First Aid & Seek Medical Attention spill->exposure  Yes, Personal spill->generate_waste No containerize Collect in a Labeled, Sealed Container small_spill->containerize end End of Process large_spill->end exposure->end segregate Segregate as Hazardous Waste generate_waste->segregate segregate->containerize storage Store in Designated Secure Area containerize->storage disposal Contact EHS or Licensed Contractor for Disposal storage->disposal disposal->end

References

Personal protective equipment for handling 2-Picoline-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 2-Picoline-N-oxide in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper experimental conduct.

Chemical Properties and Hazards: this compound is a light yellow to brown crystalline, low-melting, or viscous liquid compound.[1][2] It is considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[3] The compound is also hygroscopic, meaning it absorbs moisture from the air.[4]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is crucial to prevent exposure.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to chemical penetration.[5] Inspect for tears or punctures before each use.
Body Protection Protective ClothingA chemical-resistant lab coat, apron, or full-body suit should be worn to prevent skin contact.[4][5]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working in poorly ventilated areas or if exposure limits are exceeded.[4][6]
Foot Protection Closed-Toed ShoesChemical-resistant boots with slip-resistant soles are advised, especially when handling larger quantities.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[3]

  • Keep the compound away from incompatible materials such as moisture, water, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][6]

2. Handling the Chemical:

  • Wash hands thoroughly after handling.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Minimize dust generation and accumulation.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Due to its hygroscopic nature, store it protected from moisture, potentially under an inert atmosphere.[4][6] The recommended storage temperature is between 0-8 °C.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[3][4]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, call a poison center or doctor.[3] Do not use mouth-to-mouth resuscitation.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical assistance.[4]

Disposal Plan

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.

  • Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[3] Dispose of contaminated gloves and other disposable PPE as hazardous waste according to institutional and local guidelines.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound safely.

prep Preparation ppe Don PPE prep->ppe Ensure proper ventilation & safety equipment handling Chemical Handling ppe->handling Proceed with experiment in fume hood storage Storage handling->storage Store in cool, dry, well-ventilated area decon Decontamination handling->decon Clean work area & equipment disposal Waste Disposal decon->disposal Dispose of waste & contaminated PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.